Methyl 2-(3,5-dimethoxyphenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-4-8(6-11(12)15-3)5-10(7-9)14-2/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZWNNSTRIEAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6512-32-9 | |
| Record name | METHYL 3,5-DIMETHOXYPHENYLACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-(3,5-dimethoxyphenyl)acetate CAS number 6512-32-9
An In-depth Technical Guide to Methyl 2-(3,5-dimethoxyphenyl)acetate (CAS 6512-32-9)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 6512-32-9, a key organic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its physicochemical properties, a robust synthesis protocol via Fischer-Speier esterification with mechanistic insights, and state-of-the-art analytical characterization methods. Furthermore, it explores the compound's strategic applications as a versatile synthon in medicinal chemistry, driven by the unique electronic properties of its dimethoxyphenyl scaffold. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective laboratory use. This guide is intended to be a definitive resource, grounding theoretical knowledge in practical, field-proven application.
Introduction: Strategic Importance in Synthesis
Dimethoxyphenylacetic acid and its ester derivatives are a class of organic compounds with significant utility as versatile building blocks for more complex molecular architectures in both organic synthesis and medicinal chemistry.[1] The strategic placement of methoxy groups on the phenyl ring profoundly influences the compound's electronic properties, solubility, and reactivity, making these derivatives valuable scaffolds in drug discovery and development.[1]
This compound, the subject of this guide, serves as a pivotal intermediate. Its structure contains two key reactive handles: an ester functionality amenable to hydrolysis or amidation, and an electron-rich aromatic ring activated by two meta-positioned methoxy groups, predisposing it to electrophilic substitution. This unique combination makes it a valuable precursor for the synthesis of novel, potentially bioactive compounds, particularly in the development of anti-inflammatory agents and analgesics.[1][2]
Physicochemical & Structural Properties
A thorough understanding of a compound's physical properties is foundational to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6512-32-9 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][3][7] |
| Molecular Weight | 210.23 g/mol | [1][3][7] |
| IUPAC Name | This compound | [1][7] |
| Appearance | Colorless to Light Yellow/Orange Liquid | [1] |
| Purity | >98.0% (GC) | [1][8] |
| Boiling Point | 94 °C @ 0.04 mmHg (0.005 kPa) | [1][8][9] |
| Flash Point | 131 °C | [1][9] |
| Refractive Index | 1.52 | [1] |
| InChI Key | CLZWNNSTRIEAMH-UHFFFAOYSA-N | [3][7] |
| Canonical SMILES | COC1=CC(=CC(=C1)CC(=O)OC)OC | [3][10] |
Synthesis: The Fischer-Speier Esterification
The most direct and widely employed method for preparing this compound is the Fischer-Speier esterification.[1] This classic acid-catalyzed reaction involves the condensation of the parent carboxylic acid, 3,5-Dimethoxyphenylacetic acid, with methanol.
Causality of Method Selection: The Fischer esterification is an equilibrium-controlled process.[11] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is effectively achieved by using one of the reactants, typically the alcohol, in large excess, which also allows it to function as the solvent.[12][13] Alternatively, the removal of water as it is formed (e.g., via a Dean-Stark apparatus) can also drive the reaction to completion.[11][12] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[11][12]
Reaction Mechanism
The mechanism proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps.
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(3,5-Dimethoxyphenyl)acetic acid methyl ester physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of (3,5-Dimethoxyphenyl)acetic acid methyl ester
This guide provides a comprehensive technical overview of (3,5-Dimethoxyphenyl)acetic acid methyl ester, a key organic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physical properties, spectroscopic signature, synthesis protocols, and handling considerations to support its effective application in complex synthetic workflows.
Core Chemical Identity
(3,5-Dimethoxyphenyl)acetic acid methyl ester, also known as Methyl 3,5-dimethoxyphenylacetate, is a derivative of phenylacetic acid.[1][2] Its structure features a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a methyl acetate group at the 1 position. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 6512-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| IUPAC Name | methyl 2-(3,5-dimethoxyphenyl)acetate | [1] |
| InChIKey | CLZWNNSTRIEAMH-UHFFFAOYSA-N | [1] |
| Synonyms | Methyl 3,5-dimethoxyphenylacetate | [1][2] |
Physicochemical Properties
The physical characteristics of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Boiling Point | 94°C @ 0.04 mmHg | [3] |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [3] |
| Refractive Index | 1.5200 to 1.5240 | [3] |
| Storage | Room Temperature, Sealed in Dry | [3] |
The parent compound, (3,5-Dimethoxyphenyl)acetic acid, is a crystalline solid.[4][5] While the physical state of the methyl ester is not explicitly defined in the provided results, its reported boiling point at reduced pressure suggests it is likely a high-boiling liquid or a low-melting solid at standard temperature and pressure. The two methoxy groups are known to enhance solubility in common organic solvents.[4]
The Analytical Fingerprint: Spectroscopic Profile
Structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data for verifying the identity and purity of (3,5-Dimethoxyphenyl)acetic acid methyl ester.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The NIST WebBook contains a mass spectrum for this compound, which is a primary source for its identification.[1]
-
Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of the compound [C₁₁H₁₄O₄]⁺.
-
Key Fragments: Expect to see characteristic fragments resulting from the loss of the methoxy group (-•OCH₃, m/z = 179) and the carbomethoxy group (-•COOCH₃, m/z = 151). The base peak in the spectrum is a crucial identifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The molecule's symmetry simplifies its ¹H NMR spectrum.
¹H NMR (Proton NMR) - Predicted Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.4 | m | 3H | Ar-H | Aromatic protons. The symmetrical substitution results in two signals for the three aromatic protons. |
| ~ 3.79 | s | 6H | Ar-OCH ₃ | Two equivalent methoxy groups on the aromatic ring. |
| ~ 3.68 | s | 3H | O-CH ₃ | Methyl group of the ester functionality. |
| ~ 3.58 | s | 2H | CH ₂ | Methylene protons adjacent to the aromatic ring and carbonyl group. |
¹³C NMR (Carbon NMR) - Predicted Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 172.0 | Quaternary (C) | C =O (Ester carbonyl) |
| ~ 160.8 | Quaternary (C) | C -OCH₃ (Aromatic) |
| ~ 137.5 | Quaternary (C) | C -CH₂ (Aromatic) |
| ~ 106.5 | Tertiary (CH) | Aromatic C H (ortho to CH₂) |
| ~ 99.0 | Tertiary (CH) | Aromatic C H (para to CH₂) |
| ~ 55.3 | Primary (CH₃) | Ar-OC H₃ |
| ~ 52.1 | Primary (CH₃) | Ester OC H₃ |
| ~ 41.5 | Secondary (CH₂) | C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~ 1735 | C=O Stretch | Ester Carbonyl |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1250-1050 | C-O Stretch | Ester and Ether |
Synthesis and Application
Recommended Synthetic Protocol: Fischer Esterification
The most direct method for preparing (3,5-Dimethoxyphenyl)acetic acid methyl ester is the Fischer esterification of its parent carboxylic acid, (3,5-Dimethoxyphenyl)acetic acid. This acid-catalyzed reaction with methanol is a standard and reliable laboratory procedure.
Experimental Workflow:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve (3,5-Dimethoxyphenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved via column chromatography if necessary.
Caption: Fischer Esterification Workflow.
Role in Drug Development and Research
While this guide focuses on the methyl ester, the utility of the core (3,5-dimethoxyphenyl)acetic acid moiety is well-documented. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[4] It is also employed in neuroscience research and natural product synthesis.[4] The methyl ester form serves as a protected version of the carboxylic acid, allowing for selective reactions at other sites of a more complex molecule before being hydrolyzed back to the active acid if needed.
Caption: Role as a Synthetic Intermediate.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3][7]
This compound is intended for research use only. All handling should be performed by trained professionals who have assessed the potential hazards.
References
-
NIST. Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
Wiley. (3,5-Dimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
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Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate from 3,5-dimethoxyphenylacetic acid
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of this compound from 3,5-dimethoxyphenylacetic acid. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, understanding the nuances of its preparation is crucial for professionals in drug development and organic synthesis.[1][2] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring both scientific accuracy and practical applicability.
Strategic Approaches to Esterification
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. Several methods exist, each with distinct advantages and disadvantages depending on the substrate's sensitivity and the desired scale of the reaction. For the esterification of 3,5-dimethoxyphenylacetic acid, the primary considerations revolve around reaction efficiency, mildness of conditions, and ease of purification. This guide will focus on three principal strategies: Fischer-Speier Esterification, Diazomethane Methylation, and Carbodiimide-Mediated Esterification (Steglich Esterification).
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a well-established and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]
Mechanistic Rationale
The reaction proceeds via a series of equilibrium steps.[3][5][6][7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[3][4][6][7][9] This is followed by a nucleophilic attack from the alcohol (methanol) to form a tetrahedral intermediate.[3][4][6][7] Subsequent proton transfer and elimination of a water molecule yield the ester.[3][4][6][7]
To drive the equilibrium towards the product, it is common practice to use a large excess of the alcohol or to remove water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7][9][10]
Diagram: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Experimental Protocol
Table 1: Reagents and Conditions for Fischer-Speier Esterification
| Reagent/Parameter | Quantity/Value | Purpose |
| 3,5-Dimethoxyphenylacetic Acid | 1.0 eq | Starting Material |
| Methanol | 10-20 eq (or as solvent) | Reactant and Solvent |
| Sulfuric Acid (conc.) | 0.1-0.2 eq | Catalyst |
| Reaction Temperature | Reflux (approx. 65°C) | To overcome activation energy |
| Reaction Time | 2-5 hours | To reach equilibrium |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyphenylacetic acid and methanol.
-
Slowly and cautiously add concentrated sulfuric acid to the mixture while stirring.[11]
-
Heat the reaction mixture to reflux and maintain for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12][13]
-
After completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.[11]
-
Dissolve the residue in an organic solvent such as ethyl acetate.[11]
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[11][13]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purify the crude ester by column chromatography or distillation.[10]
Diazomethane Methylation: A High-Yielding but Hazardous Alternative
Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly with carboxylic acids to form methyl esters in excellent yields.[14][15][16] However, its use is accompanied by significant safety concerns due to its toxicity and explosive nature.[17][18][19][20]
Mechanistic Rationale
The reaction mechanism involves a simple acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[14][15][16][21] The highly unstable methyldiazonium cation is then attacked by the carboxylate anion in an Sₙ2 fashion, leading to the formation of the methyl ester and the evolution of nitrogen gas.[14][15][16]
Diagram: Diazomethane Methylation Mechanism
Caption: Mechanism of esterification using diazomethane.
Experimental Protocol and Safety Considerations
Due to the extreme hazards associated with diazomethane, this procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions in place, including the use of a blast shield and specialized glassware. [14][17][18] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, commercially available alternative that can often be used in place of diazomethane.[18][22]
Table 2: Reagents and Conditions for Diazomethane Methylation
| Reagent/Parameter | Quantity/Value | Purpose |
| 3,5-Dimethoxyphenylacetic Acid | 1.0 eq | Starting Material |
| Diazomethane (in ether) | ~1.1 eq | Methylating Agent |
| Solvent | Diethyl ether | Reaction Medium |
| Reaction Temperature | 0°C to room temperature | Controlled reaction |
| Reaction Time | 5-15 minutes | Rapid reaction |
Step-by-Step Methodology:
-
Dissolve 3,5-dimethoxyphenylacetic acid in diethyl ether in a flask with a vent.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[16]
-
Allow the reaction to proceed for a few minutes.
-
Quench the excess diazomethane by the careful, dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent use without further purification.[16]
Steglich Esterification: Mild and Versatile
The Steglich esterification is a mild and efficient method for forming esters using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[23][24][25][26] This method is particularly useful for substrates that are sensitive to the acidic conditions of the Fischer esterification.[22][23][24][25]
Mechanistic Rationale
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[24][25] DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[23][24] This "active ester" is readily attacked by the alcohol (methanol) to yield the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[23][24][25]
Diagram: Steglich Esterification Logical Flow
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- 26. synarchive.com [synarchive.com]
An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate
This guide provides a comprehensive overview of the Fischer-Speier esterification for the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, offers a field-proven experimental protocol, and discusses the critical parameters for process optimization and control.
Foundational Principles: The Fischer-Speier Esterification
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a classic and widely employed method for the synthesis of esters from a carboxylic acid and an alcohol.[1] The reaction is characterized by its simplicity and the use of an acid catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid.[1][2] For the synthesis of this compound, the most direct and common approach is the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst.[3]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][4] The equilibrium nature of the reaction necessitates strategies to drive it towards the formation of the ester product. This is typically achieved by applying Le Chatelier's principle, which involves using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water byproduct as it is formed.[5][6][7]
The Reaction Mechanism: A Step-by-Step Analysis
The mechanism of the Fischer-Speier esterification proceeds through a series of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][8]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8][10]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4][8]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound via Fischer-Speier esterification.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 3,5-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | >98% | Starting material |
| Methanol | CH₃OH | 32.04 | Anhydrous, >99.8% | Reactant and solvent |
| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated, 95-98% | Catalyst |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | For neutralization |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | For washing |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Drying agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | Extraction solvent |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyphenylacetic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is 10:1 to ensure the reaction equilibrium is shifted towards the product.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring solution.[11] A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.[12]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.[13] The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[11]
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the ester.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[11][13]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[11]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
For higher purity, the crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether).[14][15]
-
Process Optimization and Causality
The success of the Fischer-Speier esterification hinges on several critical parameters. Understanding the causality behind these choices is paramount for achieving high yields and purity.
The Dual Role of the Acid Catalyst
Concentrated sulfuric acid serves two crucial functions in this reaction:
-
Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[16] This lowers the activation energy of the reaction, increasing the reaction rate.[16]
-
Dehydrating Agent: Sulfuric acid is a strong dehydrating agent and sequesters the water produced during the reaction.[17][18] This removal of a product shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, thus increasing the yield of the ester.[6][16][19]
Driving the Equilibrium: The Importance of Excess Reagent
The Fischer esterification is a reversible process.[16] To maximize the yield of the ester, the equilibrium must be shifted towards the products.[9] A common and cost-effective strategy is to use a large excess of the alcohol, which also serves as the solvent in many cases.[1][7] This high concentration of a reactant drives the reaction forward.[6][20]
Temperature and Reaction Time
The reaction is typically carried out at the reflux temperature of the alcohol being used.[1] Heating increases the reaction rate, allowing the equilibrium to be reached more quickly.[16] The optimal reaction time is determined by monitoring the reaction's progress, as prolonged heating can sometimes lead to side reactions or degradation of the product.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Pathway
Caption: Simplified mechanism of the Fischer-Speier esterification.
Conclusion
The Fischer-Speier esterification remains a cornerstone of organic synthesis due to its simplicity, cost-effectiveness, and broad applicability. For the synthesis of this compound, this method provides a reliable and scalable route. By understanding and controlling the key reaction parameters—catalyst function, reactant stoichiometry, and reaction conditions—researchers and drug development professionals can consistently achieve high yields of this valuable intermediate. The protocol and insights provided in this guide serve as a robust foundation for the successful implementation of this important transformation in a laboratory setting.
References
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Wikipedia. Fischer–Speier esterification. [Link]
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ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]
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Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
JoVE. (2020, March 26). Video: Esterification - Prep. [Link]
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Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. [Link]
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Reddit. (2023, January 29). Sulphuric acid in esterification. [Link]
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JoVE. (2020, March 26). Video: Esterification - Concept. [Link]
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Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?. [Link]
-
National Center for Biotechnology Information. (2017, October 12). Ester formation at the liquid–solid interface. [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]
-
YouTube. (2023, September 18). Esterification and Le Chaterial's Principle | Organic | Chemical Equilibrium. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
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ResearchGate. Fischer-Speier esterification | Request PDF. [Link]
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National Center for Biotechnology Information. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]
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National Center for Biotechnology Information. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
International Union of Crystallography. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
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University of California, Irvine. 29. The Fischer Esterification. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-(3,5-dimethoxyphenyl)acetate
Introduction
Methyl 2-(3,5-dimethoxyphenyl)acetate (CAS No. 6512-32-9) is a significant organic compound, primarily utilized as a versatile intermediate in the synthesis of more complex molecular architectures. Its 3,5-dimethoxy substitution pattern imparts a unique stereoelectronic profile that is leveraged by researchers in medicinal chemistry and materials science. An unambiguous confirmation of its molecular structure is paramount for any downstream application, ensuring the integrity of synthetic pathways and the purity of the final products.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from each technique corroborates the others, collectively providing a definitive structural fingerprint of the molecule. We will not only present the spectral data but also delve into the causality behind experimental choices and the rationale for the observed spectral features.
Molecular Structure and Spectroscopic Overview
To interpret spectroscopic data effectively, one must first understand the molecule's constituent parts. This compound is composed of a 1,3,5-trisubstituted benzene ring, two methoxy (-OCH₃) ether groups, an aliphatic methylene (-CH₂-) bridge, and a methyl ester (-COOCH₃) functional group. The inherent symmetry of the phenyl ring, where the two methoxy groups are equivalent, is a key feature that simplifies its NMR spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale for NMR in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, primarily ¹H (proton) and ¹³C. The direct proportionality between signal intensity and the number of nuclei makes it an excellent quantitative method as well.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust NMR protocol is crucial for generating high-quality, reproducible data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[1]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Relaxation Delay: Set a relaxation delay of 5-10 seconds to ensure complete T1 relaxation, which is critical for accurate signal integration.[1]
-
Number of Scans: Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a clear map of the proton environments in the molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.45 | d (doublet) | 2H | H2, H6 |
| ~ 6.38 | t (triplet) | 1H | H4 |
| ~ 3.79 | s (singlet) | 6H | H10, H11 (-OCH₃) |
| ~ 3.69 | s (singlet) | 3H | H9 (-COOCH₃) |
| ~ 3.58 | s (singlet) | 2H | H7 (-CH₂-) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.3-6.5 ppm): The symmetry of the phenyl ring results in two distinct signals. The two protons at positions C2 and C6 are chemically equivalent and appear as a doublet due to coupling with the single proton at C4. The C4 proton appears as a triplet, as it is coupled to the two equivalent protons at C2 and C6. These protons are significantly shielded (shifted upfield) by the strong electron-donating effect of the two methoxy groups.
-
Methoxy Protons (δ ~3.79 ppm): The two methoxy groups at C3 and C5 are chemically equivalent due to the molecule's symmetry. Their six protons resonate as a single, sharp singlet, a characteristic signal for methoxy groups on an aromatic ring.[2]
-
Ester Methyl Protons (δ ~3.69 ppm): The three protons of the methyl ester group are in a distinct chemical environment and appear as a sharp singlet. This chemical shift is typical for methyl esters.[2]
-
Methylene Protons (δ ~3.58 ppm): The two protons of the methylene bridge (C7) are adjacent to both the aromatic ring and the carbonyl group. They are equivalent and resonate as a singlet.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 172.0 | C8 (Ester C=O) |
| ~ 160.5 | C3, C5 (Ar-OCH₃) |
| ~ 137.0 | C1 (Ar-C) |
| ~ 107.0 | C2, C6 (Ar-CH) |
| ~ 99.0 | C4 (Ar-CH) |
| ~ 55.5 | C10, C11 (-OCH₃) |
| ~ 52.3 | C9 (-COOCH₃) |
| ~ 41.5 | C7 (-CH₂-) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~172.0 ppm): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield.
-
Aromatic Carbons (δ 99-161 ppm): Six aromatic carbons give rise to four distinct signals due to symmetry. The carbons directly attached to the electron-donating methoxy groups (C3, C5) are the most deshielded among the ring carbons. The quaternary carbon (C1) is also observed, followed by the protonated carbons (C2, C6, and C4), which are shifted upfield.
-
Aliphatic Carbons (δ 41-56 ppm): The two equivalent methoxy carbons (C10, C11) appear around 55.5 ppm. The ester methyl carbon (C9) is found at a similar shift (~52.3 ppm), while the methylene bridge carbon (C7) is the most shielded in this group, appearing around 41.5 ppm.
Infrared (IR) Spectroscopy
The Utility of IR for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR has become the standard method for IR analysis due to its simplicity and minimal sample preparation.[3]
-
Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal, allowing it to be digitally subtracted from the sample spectrum.[4]
-
Sample Application: A small amount of the sample (a few milligrams of solid or one drop of liquid) is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[5]
-
Apply Pressure: For a solid sample, a pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[5]
-
Data Acquisition: The spectrum is collected, typically by averaging 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, the crystal is wiped clean with a soft cloth or tissue, using a suitable solvent like isopropanol if necessary.
IR Spectral Data & Interpretation
The IR spectrum provides a clear fingerprint of the molecule's key bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Frequency (ν, cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| ~ 3000-2840 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~ 1735 | Strong | C=O stretch | Ester |
| ~ 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1250-1050 | Strong | C-O stretch | Ester & Aryl Ether |
Interpretation of the IR Spectrum:
-
C=O Stretch (~1735 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group. Its position is characteristic of a saturated ester.
-
C-H Stretches (3000-2840 cm⁻¹): This region will show medium-intensity peaks corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the methoxy and methylene groups. Weaker peaks just above 3000 cm⁻¹ for the aromatic C-H stretches may also be visible.
-
C=C Stretches (~1600, 1500 cm⁻¹): Absorptions of medium to strong intensity appear in this region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretches (1250-1050 cm⁻¹): This region of the spectrum will be dominated by strong C-O stretching bands. The spectrum will show at least two strong bands: one for the aryl-alkyl ether (Ar-O-CH₃) and another for the ester (C-O-C).
Mass Spectrometry (MS)
MS for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structural components. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways.[6]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample must be volatile. A small amount (microgram scale) is introduced into the ion source, often via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column. The sample is vaporized by heating under high vacuum.[7][8]
-
Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[9]
-
Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum Analysis
The mass spectrum provides a unique fragmentation fingerprint. The molecular formula is C₁₁H₁₄O₄, giving a molecular weight of 210.23 g/mol .
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 210 | Low to Medium | [M]⁺• (Molecular Ion) |
| 151 | High (Base Peak) | [C₉H₁₁O₂]⁺ (Loss of •COOCH₃) |
| 121 | Medium | [C₇H₅O₂]⁺ (Loss of CH₂O from m/z 151) |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 210): The peak corresponding to the intact molecule radical cation is expected at m/z 210. Its intensity may be relatively low due to the high propensity for fragmentation.
-
Base Peak (m/z 151): The most favorable fragmentation pathway is the cleavage of the bond between the methylene carbon (C7) and the carbonyl carbon (C8). This is a benzylic cleavage that results in the loss of a carbomethoxy radical (•COOCH₃, 59 Da) and the formation of a highly stable, resonance-stabilized 3,5-dimethoxybenzyl cation. This fragment is expected to be the most abundant ion, making it the base peak of the spectrum.
Caption: Primary fragmentation pathway of this compound under Electron Ionization (EI).
Conclusion
The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, including the key symmetry of the aromatic ring. IR spectroscopy provides a rapid verification of the essential ester and ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable dimethoxybenzyl cation. Together, these techniques provide a robust and self-validating analytical package essential for quality control and research applications involving this important synthetic intermediate.
References
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]
-
Malavolta, L., & Thompson, M. L. (2017). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 5(2), 46-52. Retrieved from [Link]
-
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Malavolta, L., & Thompson, M. L. (2017). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. Retrieved from [Link]
-
Malavolta, L., & Thompson, M. L. (2017). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Bruker Optics. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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A Technical Guide to the Solubility of Methyl 2-(3,5-dimethoxyphenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both chemical and biological systems. For professionals in drug discovery and development, understanding a compound's solubility profile is fundamental to formulation, bioavailability, and overall therapeutic efficacy.[1][2][3] This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-(3,5-dimethoxyphenyl)acetate. While specific quantitative data for this compound is not extensively published, this paper establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it provides a robust, step-by-step experimental protocol for determining its solubility in various organic solvents, ensuring researchers can generate reliable, in-house data.
Introduction: The Critical Role of Solubility in Research and Development
The extent to which a compound dissolves in a solvent is a decisive factor in a multitude of scientific applications. In drug development, poor aqueous solubility can lead to low bioavailability, hindering a promising active pharmaceutical ingredient (API) from reaching its therapeutic target.[1][4] Conversely, solubility in organic solvents is paramount for synthesis, purification, extraction, and the formulation of various dosage forms. An accurate understanding of a compound's solubility across a spectrum of solvents allows scientists to:
-
Design effective purification strategies like crystallization and chromatography.
-
Develop robust formulations for both preclinical and clinical studies.
-
Predict absorption and distribution characteristics in vivo.
-
Ensure homogeneity and consistency in reaction mixtures.
This guide focuses on this compound, a compound with potential applications as a building block in medicinal chemistry and organic synthesis.[5] By understanding its solubility, researchers can streamline workflows and accelerate development timelines.
Physicochemical Properties of this compound
To predict solubility, one must first understand the molecule's intrinsic properties. This compound (CAS No: 6512-32-9) is a derivative of phenylacetic acid.[6]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem[6] |
| Molecular Weight | 210.23 g/mol | PubChem[6] |
| CAS Number | 6512-32-9 | PubChem[6] |
The structure, shown below, is key to its solubility behavior.
Caption: Structure of this compound.
Theoretical Principles of Solubility: A Predictive Analysis
The adage "like dissolves like" is the guiding principle for predicting solubility.[7][8][9] This means that solutes tend to dissolve in solvents with similar polarity.[7][9]
Molecular Structure Analysis:
-
Nonpolar Character: The core of the molecule is the benzene ring and the methylene (-CH₂-) group, which are nonpolar and hydrophobic. The two methyl ether groups (-OCH₃) and the methyl ester group (-COOCH₃) also contribute to its nonpolar character.
-
Polar Character: The molecule's polarity arises from the carbonyl group (C=O) and the two ether oxygen atoms. These groups contain electronegative oxygen atoms, creating bond dipoles. They can act as hydrogen bond acceptors.
Solvent Interaction Potential:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large nonpolar surface area of this compound suggests it will have favorable interactions with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They will interact favorably with the polar ester and ether functionalities of the solute. Dichloromethane and ethyl acetate are expected to be excellent solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have both dipole moments and hydrogen bond-donating capabilities. While the solute can accept hydrogen bonds at its oxygen atoms, it lacks a hydrogen bond-donating group. Its solubility in alcohols is expected to be moderate to high, as the alkyl chains of the alcohols can interact with the nonpolar parts of the solute.
-
Highly Polar Solvents (e.g., Water): Water is a highly polar, protic solvent that forms strong hydrogen bond networks. The large hydrophobic backbone of this compound is expected to disrupt these networks, leading to very low solubility.[9]
Predicted Solubility Profile (Qualitative)
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | Favorable van der Waals interactions with the large nonpolar structure. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF) | High to Very High | Strong dipole-dipole interactions between solvent and the ester/ether groups. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Solute can act as a hydrogen bond acceptor; alkyl groups of solvent interact with nonpolar regions. |
| Highly Polar | Water | Low to Insoluble | The large hydrophobic structure disrupts water's strong hydrogen-bonding network. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[10][11] The following protocol is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Procedure:
-
Preparation of Stock Standards:
-
Accurately prepare a series of standard solutions of this compound in each test solvent. These will be used to create a calibration curve. The concentration range should bracket the expected solubility.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials (performing the experiment in triplicate is recommended for statistical validity). "Excess" ensures that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.[10]
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard, though the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11][12]
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to sediment.[11]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. The filter material must be chemically compatible with the solvent.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
The final solubility is typically reported in units of mg/mL or mol/L.
-
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dimethoxyphenylacetate. PubChem. [Link]
- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.
- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
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A Technical Guide to the Chemical Reactivity of Methoxy Groups in Methyl 2-(3,5-dimethoxyphenyl)acetate
Abstract
The methoxy group is a ubiquitous functional group in natural products and synthetic pharmaceuticals, exerting a profound influence on a molecule's physicochemical properties and biological activity. This guide provides an in-depth analysis of the chemical reactivity of the methoxy groups in Methyl 2-(3,5-dimethoxyphenyl)acetate, a common building block in organic synthesis. We will explore the dual nature of the methoxy group's influence: its powerful electronic effects on the aromatic ring and its own susceptibility to chemical transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical characteristics of this scaffold for the synthesis of novel compounds. We will delve into key reaction classes, including electrophilic aromatic substitution, ether cleavage, and ortho-metalation, providing both mechanistic insights and field-proven experimental protocols.
Introduction: The Strategic Importance of the Methoxy Group
This compound presents a fascinating case study in aromatic reactivity. The molecule's core is a benzene ring substituted with two methoxy (-OCH₃) groups and a methyl acetate side chain. The methoxy group, often considered a hybrid of a hydroxyl and a methyl group, offers unique properties that are highly valued in drug discovery. It is a non-lipophilic hydrogen bond acceptor that does not significantly increase a molecule's polar surface area (PSA), a critical parameter for oral bioavailability.[1][2]
The two methoxy groups in this specific molecule are positioned meta to each other. This arrangement has significant consequences for the electronic environment of the aromatic ring, creating specific sites of high nucleophilicity that can be selectively targeted for functionalization. Understanding and controlling the reactivity at these sites, as well as the reactivity of the methoxy groups themselves, is paramount for the strategic design of complex molecular architectures.
This guide is structured to first address the reactivity of the aromatic ring as directed by the methoxy substituents, followed by an examination of reactions that directly transform the methoxy groups.
Part I: Methoxy Group Influence on Aromatic Ring Reactivity
The primary influence of the methoxy groups on the aromatic ring is their powerful electron-donating nature. This occurs through two mechanisms: a weak, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong, electron-donating resonance effect (+M) from the oxygen's lone pairs.[3][4] The resonance effect overwhelmingly dominates, making the methoxy group a potent activating group for electrophilic aromatic substitution (EAS).[3][5]
Electrophilic Aromatic Substitution (EAS)
In this compound, the two methoxy groups at positions 3 and 5 synergistically activate the aromatic ring. They direct incoming electrophiles to the positions ortho and para to themselves.
-
Position C4: This position is ortho to both methoxy groups, making it the most electron-rich and nucleophilic site on the ring. It is the primary target for most electrophilic substitution reactions.
-
Positions C2 and C6: These positions are equivalent. Each is ortho to one methoxy group and para to the other, also rendering them highly activated. However, they are sterically hindered by the adjacent methyl acetate group at C1, which can diminish their reactivity compared to the C4 position.[6]
The overall mechanism for EAS proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8] The electron-donating methoxy groups are crucial for stabilizing this intermediate.
Caption: General mechanism for Electrophilic Aromatic Substitution at the C4 position.
This protocol describes the regioselective bromination of the aromatic ring, a foundational EAS reaction.[9]
Objective: To synthesize Methyl 2-(4-bromo-3,5-dimethoxyphenyl)acetate.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Dissolve this compound in anhydrous DMF (approx. 0.5 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) to the stirred solution in small portions over 15 minutes. The choice of NBS provides a mild source of electrophilic bromine, minimizing side reactions.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Methyl 2-(4-bromo-3,5-dimethoxyphenyl)acetate.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a Directing Metalation Group (DMG).[10] Methoxy groups are effective DMGs. The heteroatom (oxygen) coordinates to an organolithium reagent (e.g., n-BuLi), delivering the base to a proximal ortho proton.[11]
For this compound, the protons at C2, C4, and C6 are all ortho to a methoxy group. The proton at C4 is ortho to two methoxy groups, making it the most acidic and the most likely site for deprotonation, leading to a kinetically controlled lithiation.[12] The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.
Caption: Workflow for Directed Ortho-Metalation and subsequent functionalization.
Part II: Direct Chemical Transformations of the Methoxy Groups
While the methoxy groups strongly influence the aromatic core, they are not inert. Their transformation, particularly through cleavage, is a critical strategy for introducing phenolic hydroxyl groups, which are often key pharmacophores.
Ether Cleavage (O-Demethylation)
The cleavage of the aryl C-O-CH₃ bond is a synthetically vital transformation.[13] This reaction is most commonly achieved under acidic conditions, where protonation of the ether oxygen makes it a better leaving group, followed by nucleophilic attack on the methyl carbon.[14][15]
Common Reagents for O-Demethylation:
| Reagent Class | Examples | Mechanism | Causality & Considerations |
|---|---|---|---|
| Lewis Acids | BBr₃, BCl₃ | SN2 | Highly effective and common. BBr₃ is particularly potent but moisture-sensitive and corrosive. The reaction proceeds via coordination of boron to the ether oxygen, followed by bromide attack on the methyl group.[16] |
| Strong Protic Acids | HBr, HI | SN2 | Requires harsh conditions (high temperatures). The high nucleophilicity of Br⁻ and I⁻ is key to the reaction's success.[17][18] |
| Nucleophiles | Thiolates (e.g., EtSNa), LiPPh₂ | SN2 | Operates under basic conditions, useful for substrates with acid-sensitive functional groups. Requires a strong, soft nucleophile.[16][18] |
Due to the symmetry of the starting material, selective demethylation of one methoxy group over the other is not a primary concern. However, in multifunctional molecules, the choice of reagent is critical to avoid unwanted side reactions.[19]
Caption: Mechanism of O-demethylation using Boron Tribromide (BBr₃).
This protocol details the complete conversion of both methoxy groups to hydroxyl groups.
Objective: To synthesize Methyl 2-(3,5-dihydroxyphenyl)acetate.
Materials:
-
This compound (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen atmosphere
-
Syringes, needles, and standard glassware
Procedure:
-
Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood under inert atmosphere.
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M) in a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Slowly add the BBr₃ solution via syringe or dropping funnel to the stirred solution over 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol. This step destroys excess BBr₃.
-
Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation process (3x) to ensure all boron residues are removed as volatile trimethyl borate.
-
The residue can then be redissolved in ethyl acetate and water, and the product extracted. The organic layers are combined, dried, and concentrated.
-
Purify the crude product by column chromatography or recrystallization to yield Methyl 2-(3,5-dihydroxyphenyl)acetate.
Oxidative Reactivity
While less common than O-demethylation, the methoxy groups and the activated ring can undergo oxidative transformations.
-
Metabolic Oxidation: In a biological context, cytochrome P450 enzymes can catalyze oxidative O-demethylation.[18] This is a key metabolic pathway for many methoxy-containing drugs.
-
Ring Hydroxylation: The electron-rich aromatic ring is susceptible to direct oxidation to form phenolic products. Reagents like peroxy acids can achieve this transformation, with the reaction following the rules of electrophilic aromatic substitution.[20][21] The C4 position would be the most likely site for such hydroxylation.
Conclusion
The methoxy groups in this compound are not merely passive substituents; they are powerful controllers of the molecule's chemical behavior. They render the aromatic ring highly nucleophilic and direct incoming electrophiles with high regioselectivity, primarily to the C4 position. Simultaneously, the methoxy groups themselves represent latent hydroxyl functionalities, accessible through robust and well-established ether cleavage protocols. This duality makes the 3,5-dimethoxyphenyl scaffold an exceptionally versatile platform for the synthesis of complex molecules. A thorough understanding of these reactivity patterns allows medicinal and synthetic chemists to strategically and efficiently construct novel chemical entities with tailored properties for applications in drug discovery and materials science.
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Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Brainly.com. [Link]
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An In-depth Technical Guide to Hirshfeld Surface Analysis of Substituted Phenylacetate Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Hirshfeld surface analysis and its application to the study of intermolecular interactions in substituted phenylacetate compounds. By moving beyond a simple recitation of steps, this document delves into the causality behind the methodology, ensuring a robust and insightful approach to crystal structure analysis.
Introduction: Visualizing the Invisible Forces in Crystals
In the realm of solid-state chemistry and drug development, the arrangement of molecules within a crystal lattice is paramount. This arrangement, or crystal packing, is dictated by a complex network of intermolecular interactions.[1][2][3] Understanding these forces is crucial for predicting and controlling the physicochemical properties of a material, such as solubility, stability, and bioavailability. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these intricate interactions.[1][4][5]
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.[6][7] This "stockholder" partitioning of the crystal's electron density allows for a detailed examination of the molecular environment and provides a holistic view of all intermolecular contacts simultaneously.[8][9]
The Significance of Substituted Phenylacetates
Substituted phenylacetate derivatives are a class of compounds frequently encountered in pharmaceuticals and materials science. The phenyl ring offers a scaffold for various functional groups, leading to a rich diversity of intermolecular interactions, including hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces.[1][10] The nature and strength of these interactions can significantly influence the adoption of different polymorphic forms, which can have profound implications for a drug's efficacy and stability. Therefore, a detailed analysis of the crystal packing in these compounds is essential for rational crystal engineering and drug design.[2]
Methodology: A Step-by-Step Protocol for Hirshfeld Surface Analysis
The successful application of Hirshfeld surface analysis hinges on a systematic and well-understood workflow. This protocol outlines the necessary steps, from initial data input to the final interpretation of results, emphasizing the rationale behind each stage.
Prerequisite: High-Quality Crystallographic Data
The foundation of any Hirshfeld surface analysis is a high-quality single-crystal X-ray diffraction dataset, typically in the Crystallographic Information File (CIF) format. The accuracy of the atomic coordinates, especially for hydrogen atoms, is critical for a meaningful analysis of intermolecular contacts.[1]
Core Software: CrystalExplorer
The primary tool for performing Hirshfeld surface analysis is the CrystalExplorer software package.[11][12] This program allows for the generation of Hirshfeld surfaces, the mapping of various properties onto these surfaces, and the creation of 2D fingerprint plots for quantitative analysis.[13][14][15]
The Analytical Workflow
The process can be broken down into several key stages, as illustrated in the following workflow diagram:
Caption: Workflow for Hirshfeld Surface Analysis.
Generating and Mapping the Hirshfeld Surface
Once the CIF is loaded, a molecule of interest is selected to generate its Hirshfeld surface.[13] Several properties can then be mapped onto this 3D surface to highlight different aspects of the intermolecular environment.[6] The most informative of these is the normalized contact distance, or dnorm.
-
d norm is a normalized value derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), and the van der Waals (vdW) radii of the respective atoms.
-
The resulting surface is color-coded:
This color-coding provides an immediate and intuitive picture of the most significant contact points on the molecular surface.[4]
Interpretation of Results: Decoding the Intermolecular Landscape
The true power of Hirshfeld surface analysis lies in the interpretation of the generated surfaces and plots. This is best understood through the lens of a hypothetical substituted phenylacetate.
The 2D Fingerprint Plot: A Quantitative Summary
While the 3D dnorm surface is visually intuitive, the 2D fingerprint plot provides a quantitative summary of all intermolecular contacts.[8][16] This plot is a histogram of di versus de, where the color intensity reflects the frequency of occurrence of each contact type.[16]
Different types of interactions have characteristic shapes on the fingerprint plot, allowing for their identification and quantification.[1][17]
Caption: Interpreting 2D Fingerprint Plot Features.
Decomposing the Plot for Quantitative Insight
The overall fingerprint plot can be "decomposed" to show the contributions of specific atom-pair contacts (e.g., O···H, C···H, H···H).[7] This allows for the calculation of the percentage contribution of each interaction type to the total Hirshfeld surface area, providing a quantitative ranking of their importance in the crystal packing.[9][18]
Table 1: Example Quantitative Analysis for a Substituted Phenylacetate
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Interpretation |
| H···H | 45.0% | Dominant contribution, typical for organic molecules, representing van der Waals forces.[18][19] |
| O···H / H···O | 25.5% | Significant presence of hydrogen bonding, likely involving the acetate group. |
| C···H / H···C | 18.2% | Indicates C-H···π interactions between the phenyl ring and adjacent molecules.[19] |
| C···C | 5.8% | Suggests the presence of π-π stacking interactions between phenyl rings.[9] |
| Other | 5.5% | Minor contributions from other contact types. |
| Total | 100.0% |
This quantitative breakdown is invaluable for comparing polymorphs, where subtle changes in the percentage contributions can signify major differences in stability and properties.[20]
Applications in Drug Development and Crystal Engineering
The insights gained from Hirshfeld surface analysis have direct applications in the pharmaceutical and materials science industries:
-
Polymorph Screening: Rapidly identify and differentiate polymorphs by their unique fingerprint plots and interaction profiles.[20]
-
Crystal Engineering: Understand the key synthons and interactions that govern crystal packing, enabling the rational design of new crystal forms with desired properties.[2][3]
-
Structure-Property Relationships: Correlate specific intermolecular interactions with bulk properties like solubility and mechanical stability.
-
Co-crystal Design: Analyze the interactions between an active pharmaceutical ingredient (API) and a co-former to design stable co-crystals with enhanced properties.
Conclusion
Hirshfeld surface analysis provides a uniquely powerful and intuitive method for the comprehensive study of intermolecular interactions in the solid state.[21] For substituted phenylacetate compounds, this technique is indispensable for elucidating the complex interplay of forces that dictates their crystal packing. By offering both qualitative visualization through 3D mapped surfaces and rigorous quantitative data via 2D fingerprint plots, the method equips researchers to make informed decisions in drug development, polymorphism studies, and the rational design of new materials.[6]
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Al-Majid, A. M., El-Sayed, M. E., Ghabbour, H. A., & Gomaa, M. A. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(15), 5801. [Link]
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Edwards, A. J., Platts, J. A., & Spackman, M. A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 93-112. [Link]
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Spackman, M. A., & McKinnon, J. J. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-638. [Link]
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Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392. [Link]
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Tan, Y. X., Tiekink, E. R. T., & Zukerman-Schpector, J. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta crystallographica. Section B, Structural science, crystal engineering and materials, 75(Pt 5), 825–836. [Link]
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Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2018). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 4(2), 22. [Link]
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Tan, S. L., Tiekink, E. R. T., & Zukerman-Schpector, J. (2017). Crystal structure and Hirshfeld surface analysis of 2-{methyl}piperidin-1-ium 2-hydroxy-2-phenylacetate hemihydrate. IUCrData, 2(1), x161980. [Link]
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Guerrab, F., Zaoui, A., Missioui, M., Mechi, L., Pillet, S., & Daran, J. C. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 4), 361–366. [Link]
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- 8. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
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Navigating the Isomeric Landscape of C11H14O4: A Technical Guide to Aromatic Esters
For Immediate Release
[City, State] – January 11, 2026 – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isomers of the aromatic ester with the molecular formula C₁₁H₁₄O₄. This document provides a detailed exploration of the IUPAC nomenclature, structural characteristics, synthesis, and spectroscopic analysis of key isomers, with a focus on providing practical, field-proven insights.
Introduction: The Aromatic Ester C₁₁H₁₄O₄
Aromatic esters are a significant class of organic compounds, widely recognized for their applications in pharmaceuticals, fragrances, and materials science. The molecular formula C₁₁H₁₄O₄ represents several isomeric structures, each with unique physicochemical properties and potential applications. Understanding the distinct characteristics of these isomers is crucial for their effective synthesis, identification, and utilization in research and development. This guide will focus on the ethyl esters of dimethoxybenzoic acid, which are prominent isomers of C₁₁H₁₄O₄.
IUPAC Nomenclature of Aromatic Esters
The systematic naming of esters according to the International Union of Pure and Applied Chemistry (IUPAC) follows a clear set of rules. For aromatic esters, the name is derived from the parent alcohol and the aromatic carboxylic acid.[1][2][3][4] The alkyl group from the alcohol is named first, followed by the name of the carboxylate, where the "-oic acid" suffix of the parent acid is replaced with "-oate".[5][6]
For the C₁₁H₁₄O₄ isomers that are ethyl esters of dimethoxybenzoic acid, the general naming convention is ethyl [positional locants]-dimethoxybenzoate . The numerical locants indicate the positions of the two methoxy groups on the benzene ring.
Isomers of Ethyl Dimethoxybenzoate (C₁₁H₁₄O₄)
The substitution pattern of the two methoxy groups on the benzene ring gives rise to six possible positional isomers for ethyl dimethoxybenzoate. This guide will delve into the known properties and synthesis of these isomers.
Ethyl 2,6-dimethoxybenzoate
IUPAC Name: ethyl 2,6-dimethoxybenzoate[1]
This isomer is a notable example due to the steric hindrance provided by the two methoxy groups flanking the ester functionality.
Structural Analysis: The proximity of the methoxy groups to the ester group can influence the molecule's conformation and reactivity. X-ray crystallography studies have provided detailed insights into its solid-state structure.[1][7]
Synthesis: A common and effective method for the synthesis of ethyl 2,6-dimethoxybenzoate is the Fischer-Speier esterification of 2,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[1][7]
Experimental Protocol: Synthesis of Ethyl 2,6-dimethoxybenzoate via Fischer Esterification
Objective: To synthesize ethyl 2,6-dimethoxybenzoate from 2,6-dimethoxybenzoic acid and ethanol.
Materials:
-
2,6-dimethoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ester can be further purified by column chromatography on silica gel or by recrystallization.[1][7]
Spectroscopic Characterization: The structure of ethyl 2,6-dimethoxybenzoate can be unequivocally confirmed through a combination of spectroscopic techniques.
| Spectroscopic Data for Ethyl 2,6-dimethoxybenzoate | |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.29 (t, 1H, Ar-H), 6.57 (d, 2H, Ar-H), 4.40 (q, 2H, OCH₂), 3.82 (s, 6H, 2 x OCH₃), 1.38 (t, 3H, CH₃)[1] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 166.7 (C=O), 157.2 (Ar-C), 131.0 (Ar-C), 113.3 (Ar-C), 103.9 (Ar-C), 61.3 (OCH₂), 56.0 (OCH₃), 14.3 (CH₃)[1] |
| IR (neat, cm⁻¹) | 1729 (C=O stretch), 1581, 1498 (C=C aromatic stretch), 1228 (C-O stretch)[1] |
| Mass Spectrometry (EI) | m/z: 210 [M]⁺, 195, 181, 179, 165, 137[1] |
Ethyl 3,5-dimethoxybenzoate
IUPAC Name: ethyl 3,5-dimethoxybenzoate
Synthesis: Similar to its 2,6-isomer, ethyl 3,5-dimethoxybenzoate can be synthesized via the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol using an acid catalyst.[8] A detailed patent describes a multi-step synthesis starting from benzene, culminating in the esterification of 3,5-dimethoxybenzoic acid.[8]
Ethyl 3,4-dimethoxybenzoate
IUPAC Name: ethyl 3,4-dimethoxybenzoate
This isomer is a derivative of veratric acid (3,4-dimethoxybenzoic acid).
Synthesis: The synthesis can be achieved through the esterification of 3,4-dimethoxybenzoic acid with ethanol.[9] A procedure involving the reaction of ethyl-4-chloro-3-nitrobenzoate with 3,4-dimethoxyphenethylamine is also reported, which, after subsequent reactions, yields a derivative containing the ethyl 3,4-dimethoxybenzoate moiety.[9]
Other Isomers: A Comparative Overview
While detailed experimental data for ethyl 2,4-dimethoxybenzoate, ethyl 2,5-dimethoxybenzoate, and ethyl 2,3-dimethoxybenzoate are less commonly reported in readily accessible literature, their synthesis would follow the same fundamental principle of Fischer esterification from the corresponding dimethoxybenzoic acid precursors. The primary differences between these isomers would manifest in their spectroscopic data, particularly in the aromatic region of their ¹H NMR spectra, due to the different substitution patterns and resulting spin-spin coupling.
| Isomer | Expected ¹H NMR Aromatic Signal Pattern |
| Ethyl 2,4-dimethoxybenzoate | Three distinct aromatic protons, likely showing doublet, doublet, and doublet of doublets. |
| Ethyl 2,5-dimethoxybenzoate | Three distinct aromatic protons, likely showing doublet, doublet, and doublet of doublets. |
| Ethyl 2,3-dimethoxybenzoate | Three distinct aromatic protons, likely showing a more complex pattern of multiplets. |
Visualization of Structures and Synthesis
To aid in the understanding of the isomeric relationships and the synthesis process, the following diagrams are provided.
Conclusion
The isomeric landscape of the aromatic ester C₁₁H₁₄O₄, particularly the ethyl dimethoxybenzoates, presents a rich area for chemical exploration and application. This guide has provided a foundational understanding of their nomenclature, synthesis, and characterization, with a detailed focus on the well-documented ethyl 2,6-dimethoxybenzoate. By leveraging the principles and protocols outlined herein, researchers can confidently navigate the synthesis and identification of these valuable compounds, paving the way for future discoveries and innovations in the chemical and pharmaceutical sciences.
References
-
Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Leah4sci. (2013, April 2). Naming Esters - Organic Chemistry IUPAC Naming by Leah4sci [Video]. YouTube. [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
-
IUPAC. (2004). Brief Guide to the Nomenclature of Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. [Link]
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University of Wisconsin-Madison. (n.d.). How to name organic compounds using the IUPAC rules. [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved January 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 11, 2026, from [Link]
-
An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride - AWS. (n.d.). Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved January 11, 2026, from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved January 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. Retrieved January 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. Retrieved January 11, 2026, from [Link]
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Leah4sci. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2 [Video]. YouTube. [Link]
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Commercial suppliers of (3,5-Dimethoxyphenyl)acetic acid methyl ester
An In-Depth Technical Guide to Sourcing and Quality Assessment of (3,5-Dimethoxyphenyl)acetic acid methyl ester for Pharmaceutical Research and Development
Authored by: A Senior Application Scientist
Abstract
(3,5-Dimethoxyphenyl)acetic acid methyl ester is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and research molecules. The integrity of the final product in drug discovery and development is critically dependent on the quality and purity of such starting materials. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing this specific ester. It delves into the landscape of commercial suppliers, outlines a robust framework for quality assessment, and presents best practices for the selection and handling of this crucial reagent. The methodologies described herein are designed to ensure the procurement of high-purity (3,5-Dimethoxyphenyl)acetic acid methyl ester, thereby safeguarding the reliability and reproducibility of experimental outcomes.
Introduction: The Role of (3,5-Dimethoxyphenyl)acetic acid methyl ester in Synthesis
(3,5-Dimethoxyphenyl)acetic acid methyl ester, with the CAS Number 16790-54-0, serves as a fundamental building block in organic synthesis. Its molecular structure, characterized by a phenylacetic acid core with two methoxy groups at the 3 and 5 positions of the benzene ring, makes it a versatile precursor for more complex molecules. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating electrophilic substitution reactions, while the methyl ester moiety provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.
The strategic importance of this compound is underscored by its application in the synthesis of neurologically active compounds and other therapeutic agents. Therefore, the procurement of this reagent with a well-defined purity profile is not merely a logistical step but a critical determinant of research and development success.
The Commercial Supplier Landscape
A number of chemical suppliers offer (3,5-Dimethoxyphenyl)acetic acid methyl ester, catering to a range of purity requirements and scales, from laboratory research to bulk manufacturing. The selection of a suitable supplier is a multi-faceted decision that extends beyond mere price considerations.
Key Commercial Suppliers
The following table summarizes prominent commercial suppliers of (3,5-Dimethoxyphenyl)acetic acid methyl ester. It is important to note that stock levels and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Number | Purity | Availability |
| BLDpharm | BD137029 | 98% | In Stock |
| AK Scientific, Inc. | 3494 | 97% | In Stock |
| Combi-Blocks | QE-3494 | >97.0% (T) | In Stock |
| Key Organics | 3494 | >97% | In Stock |
| Fluorochem | 3494 | Not specified | In Stock |
This data is based on publicly available information and is subject to change. Researchers should always verify the specifications with the supplier before purchase.
A Framework for Supplier Qualification
The selection of a supplier, particularly in the context of drug development, necessitates a rigorous qualification process. The following workflow provides a systematic approach to evaluating and selecting a commercial source for (3,5-Dimethoxyphenyl)acetic acid methyl ester.
Caption: A stepwise workflow for the qualification of a new chemical supplier.
Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), it is imperative for research and development laboratories to perform independent verification of the material's quality. This not only confirms the supplier's data but also ensures the material's stability and integrity after shipping and storage.
Recommended Analytical Techniques
A comprehensive quality control protocol for (3,5-Dimethoxyphenyl)acetic acid methyl ester should include a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose | Expected Outcome |
| 1H NMR Spectroscopy | Structural confirmation and identification of proton-containing impurities. | Spectrum consistent with the expected chemical shifts and coupling constants for the molecule. Absence of significant unassigned signals. |
| 13C NMR Spectroscopy | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | Spectrum showing the correct number of signals corresponding to the unique carbon atoms in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A major peak corresponding to the product with a purity value meeting the required specification (e.g., >98%). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight. | A single major peak with a mass spectrum corresponding to the molecular ion of (3,5-Dimethoxyphenyl)acetic acid methyl ester. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups. | Presence of characteristic absorption bands for the ester carbonyl (C=O) and ether (C-O) functional groups. |
Experimental Protocol: HPLC Purity Assessment
The following is a general-purpose HPLC method suitable for the purity determination of (3,5-Dimethoxyphenyl)acetic acid methyl ester. This method should be optimized and validated for specific laboratory instrumentation and requirements.
Objective: To determine the purity of (3,5-Dimethoxyphenyl)acetic acid methyl ester by reverse-phase HPLC with UV detection.
Materials:
-
(3,5-Dimethoxyphenyl)acetic acid methyl ester sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The mobile phase can be isocratic or a gradient depending on the impurity profile.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of (3,5-Dimethoxyphenyl)acetic acid methyl ester and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (based on the UV absorbance of the phenyl ring)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the sample by the area percent method.
Handling and Storage
Proper handling and storage of (3,5-Dimethoxyphenyl)acetic acid methyl ester are crucial to maintain its quality over time.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Handling Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of any potential vapors.
Conclusion
The successful outcome of research and development projects hinges on the quality of the starting materials. For a key intermediate like (3,5-Dimethoxyphenyl)acetic acid methyl ester, a systematic and rigorous approach to sourcing and quality verification is non-negotiable. By implementing a thorough supplier qualification process and conducting in-house analytical validation, researchers and drug development professionals can ensure the procurement of high-purity material, thereby laying a solid foundation for the synthesis of novel compounds and the advancement of pharmaceutical science.
References
A Technical Guide to the Therapeutic Potential of Methyl 2-(3,5-dimethoxyphenyl)acetate Scaffolds
Abstract
The Methyl 2-(3,5-dimethoxyphenyl)acetate scaffold, and the broader class of dimethoxyphenylacetic acid derivatives, represent a versatile and privileged structure in medicinal chemistry. While primarily utilized as a synthetic intermediate, its inherent structural motifs are found in a variety of biologically active molecules.[1] The strategic placement of two methoxy groups on the phenyl ring significantly influences the molecule's electronic properties, solubility, and reactivity, making it a valuable starting point for the development of novel therapeutics.[1] This technical guide provides an in-depth analysis of the potential therapeutic applications stemming from this core, with a primary focus on its role in developing potent anticancer agents. Furthermore, it explores prospective applications in neuropharmacology and anti-inflammatory drug discovery, providing detailed experimental protocols for researchers, scientists, and drug development professionals to validate and expand upon these findings.
Introduction: The 3,5-Dimethoxyphenyl Moiety as a Privileged Scaffold
The this compound core is a member of the aryl-acetic acid ester family. The parent acid, 3,5-dimethoxyphenylacetic acid, serves as a crucial building block for creating more complex molecular architectures with diverse biological activities.[2] Its utility is well-established in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.
The key to the scaffold's potential lies in its substitution pattern. The two methoxy groups at the 3 and 5 positions act as electron-donating groups, which can influence binding interactions with biological targets. The acetate portion provides a readily modifiable handle for chemical derivatization, allowing chemists to append various pharmacophores and tune the molecule's properties.[1] This guide will dissect the established and potential therapeutic avenues for derivatives of this scaffold, beginning with its most validated application: the inhibition of tubulin polymerization for cancer therapy.
Anticancer Applications: Targeting Microtubule Dynamics
A significant body of research highlights the importance of the methoxy-substituted phenyl ring in the design of potent anticancer agents that target microtubule dynamics. Specifically, the 3,4,5-trimethoxyphenyl moiety is a cornerstone of many colchicine-binding site inhibitors (CBSIs). These agents disrupt the cell division process by inhibiting the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[3][4] While the core scaffold of this guide features a 3,5-dimethoxy pattern, the underlying principle of interaction with the colchicine site on β-tubulin remains highly relevant.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle during cell division.[3] Small molecules that bind to tubulin can disrupt its dynamic equilibrium of polymerization and depolymerization. Derivatives containing the dimethoxy-phenyl motif often function as tubulin destabilizers. They bind to the colchicine site on β-tubulin, preventing the tubulin dimers from assembling into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, the initiation of apoptosis.[5][6]
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) and Published Data
Numerous studies have synthesized and evaluated derivatives containing methoxy-phenyl rings as tubulin polymerization inhibitors. A common strategy involves linking the methoxy-phenyl "A-ring" to another aromatic "B-ring" via a heterocyclic linker, such as a pyridine, selenophene, or triazole.[1][7] This mimics the structure of potent natural inhibitors like Combretastatin A-4 (CA-4).
The data below summarizes the cytotoxic activity (IC₅₀) of representative compounds from the literature that, while not direct derivatives of this compound, feature the critical methoxy-phenyl motif and target tubulin.
| Compound Class | Linker | B-Ring Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazole-Carboxanilide | 1,2,4-Triazole | 3-methoxy (Anilide) | MCF-7 | 7.79 | |
| Selenophene | Selenophene | 3-hydroxy-4-methoxy | Huh7 | 0.08 | [1] |
| Selenophene | Selenophene | 3-hydroxy-4-methoxy | MCF-7 | 0.12 | [1] |
| Pyridine | Pyridine | 4-methoxy | HeLa | <0.1 | [7] |
| Indole | Indole | 4-fluoro (at C6) | MCF-7 | 0.015 | [5] |
These results strongly suggest that the this compound scaffold is an excellent starting point for designing novel tubulin polymerization inhibitors. The acetate group can be readily converted to an amide or used in condensation reactions to introduce various heterocyclic linkers and B-ring systems.
Prospective Applications in Neuropharmacology
The dimethoxy-phenyl structural unit is a well-known pharmacophore in neuropharmacology, particularly in ligands for serotonin (5-HT) receptors.[8] For instance, the 2,5-dimethoxy substitution pattern is characteristic of many psychedelic phenethylamines that act as potent 5-HT₂A receptor agonists.[9] While the 3,5-dimethoxy substitution of our core scaffold is different, it provides a compelling chemical space to explore for novel serotonin receptor modulators, potentially with different selectivity and functional profiles (e.g., antagonists or non-psychedelic agonists).
Rationale for Targeting Serotonin Receptors
Serotonin receptors, especially the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), are implicated in a wide range of neurological and psychiatric conditions, including depression, anxiety, schizophrenia, and impulsivity disorders.[9][10] Developing selective modulators for these receptors is a major goal in drug discovery. The this compound scaffold could be derivatized, for example, by converting the ester to an amide and coupling it with various amine-containing fragments (like piperazines or tropanes) known to interact with aminergic GPCRs.[2][4]
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An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxyphenylacetic Acid Methyl Ester
Introduction
Methyl 3,5-dimethoxyphenylacetate is a valuable chemical intermediate with applications across several scientific disciplines. It serves as a crucial building block in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders.[1][2] Its distinct aromatic properties also make it a sought-after ingredient in the fragrance and aromatherapy industries.[1] Furthermore, it is utilized in biochemical research to investigate cellular processes and metabolic pathways, as well as in the cosmetic and food industries.[1] This guide provides a comprehensive overview of the primary synthetic routes to this versatile ester, offering in-depth analysis and field-proven insights for researchers, scientists, and professionals in drug development.
This document will explore the most prevalent and effective methodologies for the synthesis of 3,5-dimethoxyphenylacetic acid methyl ester, with a focus on the underlying chemical principles that govern these transformations. We will delve into detailed experimental protocols, offering a practical framework for laboratory application.
Synthetic Strategies: A Comprehensive Analysis
The synthesis of methyl 3,5-dimethoxyphenylacetate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common strategies involve either the direct esterification of 3,5-dimethoxyphenylacetic acid or the construction of the phenylacetic acid framework from a suitable precursor followed by esterification.
I. Esterification of 3,5-Dimethoxyphenylacetic Acid
The most direct route to the target molecule is the esterification of the corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer-Speier esterification.[3]
A. Fischer-Speier Esterification: The Workhorse Method
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically employed.[3]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate, and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethoxyphenylacetate. Further purification can be achieved by column chromatography or distillation under reduced pressure.
B. Alternative Esterification Methods
While Fischer-Speier esterification is robust, other methods can be employed, particularly when milder conditions are required. The use of diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), offers a high-yielding route that proceeds at room temperature.[3] However, the hazardous and toxic nature of these reagents necessitates careful handling and is often reserved for smaller-scale syntheses.
II. Synthesis from 3,5-Dimethoxyacetophenone via the Willgerodt-Kindler Reaction
An alternative and powerful strategy involves the synthesis of the 3,5-dimethoxyphenylacetic acid precursor from a more readily available starting material, 3,5-dimethoxyacetophenone. The Willgerodt-Kindler reaction is a classic named reaction that facilitates this transformation.[5][6][7]
The Willgerodt-Kindler reaction converts an aryl alkyl ketone into the corresponding thioamide by reacting it with elemental sulfur and a secondary amine, typically morpholine.[5][6] The resulting thioamide can then be hydrolyzed to the carboxylic acid.
Mechanism: The reaction is believed to proceed through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements, potentially involving a thio-substituted iminium-aziridinium cascade, leads to the migration of the functional group to the terminal position of the alkyl chain, ultimately forming the thioamide.[7][8]
Experimental Protocol: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
Part A: Synthesis of the Thioamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxyacetophenone (1.0 equivalent), elemental sulfur (2.0-3.0 equivalents), and morpholine (3.0-4.0 equivalents).
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The crude thioamide often precipitates as a solid and can be collected by filtration.
Part B: Hydrolysis to 3,5-Dimethoxyphenylacetic Acid
-
Hydrolysis: The crude thioamide is then subjected to hydrolysis, typically by refluxing with an aqueous or ethanolic solution of a strong base, such as sodium hydroxide.[9]
-
Acidification and Extraction: After hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate. The resulting 3,5-dimethoxyphenylacetic acid can then be extracted into an organic solvent.
-
Purification: The extracted acid can be purified by recrystallization.
Once the 3,5-dimethoxyphenylacetic acid has been synthesized and purified, it can be esterified to the desired methyl ester using the Fischer-Speier method described previously.
III. Other Synthetic Approaches
While the two methods detailed above are the most common, other synthetic routes to 3,5-dimethoxyphenylacetic acid and its methyl ester have been explored. These include:
-
From 3,5-Dimethoxybenzyl Halides: The reaction of 3,5-dimethoxybenzyl chloride or bromide with a cyanide source, followed by hydrolysis of the resulting nitrile, can yield 3,5-dimethoxyphenylacetic acid. The benzyl halide can be prepared from the corresponding alcohol.[10][11] The formation of a Grignard reagent from the benzyl halide followed by carboxylation is another viable, though potentially lower-yielding, route.[12][13]
-
Palladium-Catalyzed Carbonylation: More modern approaches may involve the palladium-catalyzed carbonylation of 3,5-dimethoxybenzyl derivatives. For instance, the carbonylation of 3,4-dimethoxybenzyl acetate has been shown to produce the corresponding methyl ester in high yield.[14] This methodology could likely be adapted for the 3,5-disubstituted analogue.
Data Summary and Comparison of Methods
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | 3,5-Dimethoxyphenylacetic acid | Methanol, H₂SO₄ (cat.) | High | Simple, scalable, uses common reagents. | Requires the pre-existing carboxylic acid. |
| Willgerodt-Kindler Reaction | 3,5-Dimethoxyacetophenone | Sulfur, Morpholine, NaOH | Moderate to Good | Utilizes a readily available starting material. | Multi-step, can have moderate yields. |
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.
Caption: Primary synthetic routes to methyl 3,5-dimethoxyphenylacetate.
Conclusion
The synthesis of methyl 3,5-dimethoxyphenylacetate is a well-established process with multiple viable routes. The direct Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid remains the most straightforward and high-yielding method, provided the starting carboxylic acid is readily available. For situations where 3,5-dimethoxyacetophenone is a more accessible precursor, the Willgerodt-Kindler reaction offers a reliable, albeit multi-step, alternative for the construction of the phenylacetic acid backbone. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, desired scale of production, and the specific capabilities of the research or manufacturing environment. This guide has provided the foundational knowledge and practical protocols to enable scientists to confidently approach the synthesis of this important chemical intermediate.
References
-
Willgerodt rearrangement. In: Wikipedia. Accessed January 11, 2026. [Link]
-
Guan Y. Willgerodt‐Kindler Reac1on. MSU chemistry. Published January 30, 2009. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
-
D'Elia V, Dong J, Yusubov M, Vereshchagin AN, Zhdankin VV, Ballesteros-Garrido R. A sustainable and additive-free palladium-catalysed carbonylation of benzyl acetates. Catalysis Science & Technology. 2018;8(1):153-160. [Link]
-
3,5-Dimethoxyphenylacetic acid methyl ester | 6512-32-9. J&K Scientific. Accessed January 11, 2026. [Link]
- Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
-
Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. Accessed January 11, 2026. [Link]
- Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
Priebbenow D, Bolm C. Recent advances in the Willgerodt–Kindler reaction. Chem. Soc. Rev. 2013;42(19):7870-7880. [Link]
-
homoveratric acid. Organic Syntheses Procedure. Accessed January 11, 2026. [Link]
-
Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Accessed January 11, 2026. [Link]
- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
- Process for the preparation of grignard compounds.
-
Esterification Experiment. AWS. Accessed January 11, 2026. [Link]
-
Supplementary Information. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]
-
Esterification Reaction Using a Heterogenous Catalyst. Knowledge Box - Georgia College. Published March 27, 2024. [Link]
-
Photochemistry of 3,s-dimethoxybenzyl acetate. Bibliothèque et Archives Canada. Accessed January 11, 2026. [Link]
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [No Source Found]. Accessed January 11, 2026.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 10. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. ijcea.org [ijcea.org]
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- 14. iris.unive.it [iris.unive.it]
Methodological & Application
Application Notes & Protocols: Strategic Utilization of Methyl 2-(3,5-dimethoxyphenyl)acetate in Advanced Multi-Step Organic Synthesis
Introduction: The Strategic Value of a Versatile Synthon
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Methyl 2-(3,5-dimethoxyphenyl)acetate is a deceptively simple molecule that offers profound strategic advantages for the synthesis of complex molecular architectures. Its utility is rooted in the unique combination of three distinct reactive centers: the ester functionality, the activated methylene (benzylic) position, and the electron-rich aromatic ring.
The 3,5-dimethoxyphenyl moiety is a common scaffold in a variety of bioactive natural products and pharmaceuticals.[1][2] The meta-disposed methoxy groups create a specific electronic and steric environment, influencing the molecule's reactivity and its interactions in biological systems.[3] They strongly activate the aromatic ring towards electrophilic substitution at the C2, C4, and C6 positions, while the ester and benzylic positions provide orthogonal handles for molecular elaboration. These characteristics make this compound a valuable precursor in drug discovery programs, particularly for developing anti-inflammatory agents, analgesics, and neurological drugs.[2][4]
This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Core Synthetic Transformations and Protocols
The true power of this reagent lies in its capacity for diverse and selective functionalization. The following sections detail the primary reaction pathways, explaining the causality behind the chosen conditions and providing robust, validated protocols.
Workflow Overview: Functionalization Pathways
The following diagram illustrates the primary synthetic routes accessible from this compound, which will be detailed in the subsequent sections.
Caption: Key synthetic transformations of the starting material.
A. Reaction at the Ester: Hydrolysis to (3,5-dimethoxyphenyl)acetic Acid
Causality & Rationale: The conversion of the methyl ester to its corresponding carboxylic acid is arguably the most fundamental transformation. Carboxylic acids are pivotal functional groups, serving as immediate precursors for amide bond formation (essential in peptide and medicinal chemistry), the synthesis of more complex esters, or reduction to primary alcohols. Basic hydrolysis, or saponification, is the preferred method due to its high efficiency and generally clean conversion.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidic workup protonates the salt to yield the desired carboxylic acid.
Protocol 1: Base-Mediated Hydrolysis
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | This compound | 1.0 | Substrate |
| Reagent | Sodium Hydroxide (NaOH) | 2.0 - 3.0 | Hydrolyzing Agent |
| Solvent System | Methanol (MeOH) / Water (H₂O) | (3:1 v/v) | Solubilizes substrate and reagent |
| Temperature | 60-70 °C (Reflux) | - | Accelerates reaction rate |
| Reaction Time | 2 - 4 hours | - | Time to completion |
| Workup | 2M Hydrochloric Acid (HCl) | To pH ~2 | Protonation of carboxylate |
| Extraction | Ethyl Acetate (EtOAc) | 3x volumes | Product isolation |
| Typical Yield | >95% | - | - |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equiv.) in a 3:1 mixture of methanol and water.
-
Reaction: Add sodium hydroxide pellets (2.5 equiv.) to the solution. Heat the mixture to reflux (approx. 65 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup (Quench & Acidification): After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 2M HCl while stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (3,5-dimethoxyphenyl)acetic acid as a white solid, which is often pure enough for subsequent steps.
B. Reaction at the Ester: Reduction to 2-(3,5-dimethoxyphenyl)ethanol
Causality & Rationale: The reduction of the ester to a primary alcohol unlocks a different branch of synthetic possibilities. The resulting alcohol can be oxidized to an aldehyde, converted into a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions, or used in ether synthesis. Due to the low reactivity of esters, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it delivers two hydride ions to the carbonyl group, proceeding through an aldehyde intermediate which is immediately reduced further to the alcohol.[3] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for ester reduction. Crucially, this reaction must be performed under strictly anhydrous conditions , as LiAlH₄ reacts violently with water.
Protocol 2: Hydride-Mediated Reduction
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | This compound | 1.0 | Substrate |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Reducing Agent |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Anhydrous reaction medium |
| Temperature | 0 °C to Room Temp. | - | Controls initial reaction rate |
| Reaction Time | 1 - 3 hours | - | Time to completion |
| Workup | Fieser Workup (H₂O, 15% NaOH, H₂O) | Sequential | Safely quenches excess LiAlH₄ |
| Extraction | Diethyl Ether (Et₂O) | 3x volumes | Product isolation |
| Typical Yield | 85-95% | - | - |
Step-by-Step Methodology:
-
Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly and portion-wise, add solid LiAlH₄ (1.5 equiv.) to the stirred solution. Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor by TLC until the starting material is consumed.
-
Workup (Fieser Quench): Cool the flask back to 0 °C. Cautiously and sequentially add the following reagents dropwise: (i) 'X' mL of water, (ii) 'X' mL of 15% aqueous NaOH, and (iii) '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. A granular white precipitate of aluminum salts should form.
-
Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude alcohol can be further purified by flash column chromatography if necessary.
C. Reaction at the α-Carbon: Benzylic Deprotonation and Alkylation
Causality & Rationale: Creating new carbon-carbon bonds at the α-position is a powerful strategy for building molecular complexity. The methylene protons of this compound are weakly acidic (pKa ~25 in DMSO) due to the inductive effect of the adjacent ester carbonyl and the phenyl ring. A very strong, non-nucleophilic base is required for deprotonation to form the corresponding enolate. Lithium diisopropylamide (LDA) is ideal for this purpose. It is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction must be performed at low temperatures (typically -78 °C) to ensure kinetic control, prevent side reactions like self-condensation, and maintain the stability of the enolate. Once formed, this nucleophilic enolate can react with a variety of electrophiles, such as alkyl halides.
Protocol 3: α-Alkylation via an LDA-Generated Enolate
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | This compound | 1.0 | Substrate |
| Base | Lithium Diisopropylamide (LDA) | 1.1 | Deprotonating Agent |
| Electrophile | Alkyl Halide (e.g., CH₃I, BnBr) | 1.2 | Alkylating Agent |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Anhydrous reaction medium |
| Temperature | -78 °C | - | Kinetic control, enolate stability |
| Reaction Time | 2 - 3 hours | - | Time to completion |
| Workup | Saturated aq. NH₄Cl | - | Quenches reaction |
| Extraction | Ethyl Acetate (EtOAc) | 3x volumes | Product isolation |
| Typical Yield | 70-90% | - | - |
Step-by-Step Methodology:
-
Setup: In an oven-dried, two-neck flask under an inert atmosphere, prepare a solution of the starting ester (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: In a separate flask, prepare or use a commercial solution of LDA. Slowly add the LDA solution (1.1 equiv.) dropwise to the ester solution at -78 °C. Stir the mixture for 45-60 minutes at this temperature to ensure complete enolate formation.
-
Alkylation: Add a solution of the alkyl halide (1.2 equiv.) in a small amount of anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
D. Reaction at the Aromatic Ring: Electrophilic Aromatic Substitution
Causality & Rationale: The two methoxy groups are powerful ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring via resonance. This makes the ring highly nucleophilic and susceptible to attack by electrophiles.[3] The most likely positions for substitution are C4 (para to one methoxy and ortho to the other) and C2/C6 (ortho to both methoxy groups). Friedel-Crafts acylation is a classic example, introducing a ketone functionality onto the ring. This reaction requires a Lewis acid, such as aluminum chloride (AlCl₃), to activate the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.
Protocol 4: Friedel-Crafts Acylation
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | This compound | 1.0 | Substrate |
| Reagent | Acetyl Chloride (AcCl) | 1.1 | Acylating Agent |
| Catalyst | Aluminum Chloride (AlCl₃) | 1.2 | Lewis Acid Catalyst |
| Solvent | Dichloromethane (DCM) | - | Reaction medium |
| Temperature | 0 °C to Room Temp. | - | Controls reaction rate |
| Reaction Time | 2 - 5 hours | - | Time to completion |
| Workup | Ice / 1M HCl | - | Quenches catalyst, protonates |
| Extraction | Dichloromethane (DCM) | 3x volumes | Product isolation |
| Typical Yield | 65-85% | - | (Often yields a mix of isomers) |
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equiv.) in dry DCM and cool to 0 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equiv.) to the suspension. Stir for 15 minutes at 0 °C.
-
Reaction: Add a solution of this compound (1.0 equiv.) in dry DCM dropwise to the reaction mixture at 0 °C.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids dissolve.
-
Extraction & Purification: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate constitutional isomers.
Application Example: A Multi-Step Synthesis
To illustrate the strategic integration of these methods, consider the following hypothetical synthesis of a more complex target molecule. This sequence demonstrates how the orthogonal reactivity of the starting material can be exploited.
Caption: Multi-step synthesis workflow from the starting material.
This synthetic plan leverages three distinct transformations:
-
α-Alkylation: First, an α-benzylation is performed using LDA and benzyl bromide to install a key carbon-carbon bond at the benzylic position.
-
Ester Reduction: Next, the ester is cleanly reduced to the primary alcohol using LiAlH₄, leaving the newly installed benzyl group and the aromatic methoxy groups untouched.
-
Williamson Ether Synthesis: Finally, the alcohol is deprotonated with a base like sodium hydride (NaH) and alkylated with methyl iodide to form the target ether product.
This sequence highlights the power of using this compound as a scaffold, allowing for sequential, controlled modifications at different sites within the molecule.
References
- Benchchem. (n.d.). This compound.
- J&K Scientific LLC. (n.d.). 3,5-Dimethoxyphenylacetic acid.
- Chem-Impex. (n.d.). 3,5-Dimethoxyphenylacetic acid.
- Benchchem. (n.d.). 3,5-Dimethoxyphenylacetic acid.
Sources
Application Notes and Protocols for Knoevenagel Condensation with Dimethoxy-Substituted Benzaldehydes
Abstract
The Knoevenagel condensation stands as a pivotal carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction between an active methylene compound and a carbonyl group.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting the Knoevenagel condensation, with a specific focus on dimethoxy-substituted benzaldehydes. These substrates are of particular interest due to the prevalence of the dimethoxy-substituted phenyl moiety in a wide array of biologically active compounds, including potential anticancer agents.[1][2] This document details the underlying mechanistic principles, offers step-by-step experimental protocols, presents comparative data, and provides troubleshooting guidance to ensure successful and reproducible outcomes.
Introduction: The Significance of the Knoevenagel Condensation
First described by Emil Knoevenagel in the late 19th century, this condensation reaction has become a cornerstone of organic synthesis for preparing substituted alkenes.[3][4] The reaction involves the nucleophilic addition of an active methylene compound to a carbonyl, followed by a dehydration step, yielding the characteristic α,β-unsaturated product.[5]
The versatility of the Knoevenagel condensation is demonstrated by its application in the synthesis of a wide range of valuable molecules, including fine chemicals, polymers, and pharmaceutical intermediates.[3][6] The use of dimethoxy-substituted benzaldehydes as starting materials is particularly relevant in medicinal chemistry, as the resulting products often serve as precursors to complex molecular architectures with significant therapeutic potential.[1]
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine, or their corresponding ammonium salts.[7][8]
The generally accepted mechanism proceeds as follows:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate). The presence of electron-withdrawing groups (Z) on the methylene carbon is essential to increase its acidity, facilitating this step even with a mild base.[5]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the dimethoxy-substituted benzaldehyde. This results in the formation of a tetrahedral intermediate.[4]
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form an aldol-type addition product.
-
Dehydration: A final elimination of a water molecule, often facilitated by the catalyst, leads to the formation of the α,β-unsaturated product. The removal of water can drive the reaction equilibrium towards the product.[9]
Experimental Protocols
The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product. Below are detailed protocols for the Knoevenagel condensation of dimethoxy-substituted benzaldehydes with various active methylene compounds.
General Considerations
-
Reagents: All reagents should be of high purity. Dimethoxy-substituted benzaldehydes and active methylene compounds are commercially available.
-
Solvents: Solvents should be dry unless otherwise specified. The choice of solvent can influence reaction rates and yields.[10]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to check for the formation of side products.[11]
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol is a classic and generally high-yielding method.
Materials:
-
Dimethoxy-substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde): 1.0 mmol
-
Malononitrile: 1.0 mmol
-
Piperidine: 0.1 mmol
-
Ethanol: 10 mL
Procedure:
-
To a 25 mL round-bottom flask, add the dimethoxy-substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).[1]
-
Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol).[11]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.[1]
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[11]
-
Dry the product in a vacuum oven to obtain the pure compound.[1]
Protocol 2: Ammonium Acetate-Catalyzed Condensation in Acetic Acid
This method is particularly useful for less reactive substrates and can often provide high yields.
Materials:
-
Dimethoxy-substituted benzaldehyde: 1.0 mmol
-
Active methylene compound (e.g., ethyl cyanoacetate): 1.0 mmol
-
Ammonium acetate: 0.2 mmol
-
Glacial Acetic Acid: 5 mL
Procedure:
-
In a 25 mL round-bottom flask, combine the dimethoxy-substituted benzaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and ammonium acetate (0.2 mmol).
-
Add 5 mL of glacial acetic acid.
-
Heat the mixture at 120°C for 1 hour.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[12]
Protocol 3: Microwave-Assisted Solvent-Free Condensation
Microwave-assisted synthesis offers a green and efficient alternative, often leading to shorter reaction times and higher yields.[13][14]
Materials:
-
Dimethoxy-substituted benzaldehyde: 1.0 mmol
-
Active methylene compound (e.g., malononitrile): 1.0 mmol
-
Ammonium acetate: 0.2 mmol
Procedure:
-
In a microwave-safe reaction vial, combine the dimethoxy-substituted benzaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).[15]
-
Place the vial in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 5-10 minutes.[13]
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Add water to the solid mixture to dissolve the catalyst.[12]
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
Data Presentation: Comparative Analysis
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various dimethoxy-substituted benzaldehydes with different active methylene compounds. This data is illustrative and may vary based on specific experimental conditions.
| Dimethoxy-Substituted Benzaldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4-Dimethoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | ~95 | [15] |
| 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High | [1] |
| 3,4-Dimethoxybenzaldehyde | Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene | Reflux | 4-6 h | 85-95 | [11] |
| 2,5-Dimethoxybenzaldehyde | Barbituric Acid | CuO Nanoparticles | Solvent-free | Room Temp | Short | High | [1] |
| 3,5-Dimethoxybenzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | 80 °C | 5-10 min | High | [1] |
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups in the product.[16]
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Example Spectroscopic Data for 2-(3,5-dimethoxybenzylidene)malononitrile:
-
¹H NMR (DMSO-d₆): δ 7.31 (t, 1H), 7.36 (t, 1H), 7.54 (d, 1H), 7.92 (d, 1H), 8.52 (d, 1H), 9.14 (s, 1H), 11.2 (d, 1H)[16]
-
¹³C NMR (DMSO-d₆): δ 73.45, 110.24, 112.45 (2CN), 115.24, 118.70, 122.40, 123.45, 128.63, 135.6, 137.01, 150.48[16]
-
IR (KBr, cm⁻¹): 2215 (CN), 1566 (C=C)[16]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh or more active catalyst (e.g., piperidine, ammonium acetate).[17] |
| Unsuitable solvent | Optimize the solvent. Polar aprotic solvents like DMF or solvent-free conditions can be effective.[10][18] | |
| Low reaction temperature | Gently heat the reaction mixture (60-90°C) to increase the reaction rate.[17] | |
| Water inhibiting the reaction | Remove water using a Dean-Stark apparatus or molecular sieves.[9] | |
| Formation of Side Products | Self-condensation of the aldehyde | Use a weaker base like an amine salt.[19] |
| Michael addition of active methylene to the product | Use a 1:1 molar ratio of the reactants.[19] | |
| Difficult Product Purification | Catalyst residue in the product | Consider using a heterogeneous catalyst that can be easily filtered off.[20] |
| Incomplete reaction | Drive the reaction to completion by optimizing conditions (see "Low or No Product Yield"). |
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated compounds from dimethoxy-substituted benzaldehydes. By carefully selecting the catalyst, solvent, and reaction conditions, high yields of pure products can be achieved. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The ongoing development of greener and more efficient methods, such as microwave-assisted and solvent-free reactions, continues to enhance the utility of this classic transformation.[21][22][23]
References
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde.
- Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. (n.d.). Green Chemistry (RSC Publishing).
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.).
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. (n.d.). Asian Journal of Green Chemistry.
- Kim, S.-Y., Kwon, P.-S., Kwon, T.-W., Chung, S.-K., & Chang, Y.-T. (n.d.). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
- A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. (n.d.). Green Chemistry (RSC Publishing).
- Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
- recent developments in knoevenagel condens
- The green Knoevenagel condensation: solvent-free condens
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis Online.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions (RSC Publishing).
- Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
- Microwave assisted knoevenagel condens
- Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. (n.d.). Semantic Scholar.
- Knoevenagel Condens
- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2018). Frontiers.
- Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condens
- BenchChem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
- Knoevenagel condens
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.).
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (n.d.).
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermedi
- Effects of various solvents on Knoevenagel condensation. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condens
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018).
- The Knoevenagel condensation between substituted benzaldehydes (1a–j).... (n.d.).
- Knoevenagel condensation reaction with piperidine as catalyst. (n.d.).
- Knoevenagel Condensation Doebner Modific
- Knoevenagel condensation between different substituted benzaldehydes.... (n.d.).
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- The Knoevenagel Condens
- Synthetic chalcones of biological importance (a) 2,4‐dimethoxy‐4. (n.d.).
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
- Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. (2023). PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde.
- BenchChem. (n.d.). optimizing reaction conditions for Knoevenagel condensation.
- syntheses and antioxidant activities of some hydroxy dimethoxy chalcone deriv
- Anti-TB activity of diversely substituted chalcones at 12.5 m g/mL. (n.d.).
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The Strategic Application of Methyl 2-(3,5-dimethoxyphenyl)acetate in the Synthesis of Novel Anti-Inflammatory Agents: A Conceptual Guide
Executive Summary
While Methyl 2-(3,5-dimethoxyphenyl)acetate is recognized as a versatile synthon in medicinal chemistry due to its inherent structural motifs, a comprehensive review of current scientific literature and patent databases did not yield a direct, established protocol for its application in the synthesis of a specific, named anti-inflammatory agent. However, the recurring presence of the dimethoxyphenyl moiety in numerous anti-inflammatory compounds and the utility of phenylacetic acid derivatives as precursors for cyclooxygenase (COX) inhibitors allow for the formulation of a scientifically grounded, conceptual framework.
This document provides a prospective guide for researchers on how this compound could be strategically employed as a starting material for the discovery of novel anti-inflammatory agents. We will extrapolate from established synthetic routes for potent COX inhibitors, such as the diaryl furanones and pyrazoles, to outline a hypothetical, yet plausible, multi-step synthesis. This guide is intended to serve as a foundational blueprint for research and development, complete with conceptual protocols, mechanistic rationale, and illustrative data.
Introduction: The Rationale for this compound in Anti-Inflammatory Drug Design
The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. A key strategy involves the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for gastrointestinal and renal homeostasis.
The 3,5-dimethoxyphenyl structural unit is of significant interest in this context. The methoxy groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, they can form crucial hydrogen bond interactions within the active sites of target enzymes.[1] this compound serves as an excellent starting scaffold, providing the core phenylacetic acid structure common to many NSAIDs and a modifiable ester group for further chemical elaboration.
This guide will focus on a conceptual pathway to synthesize a novel diarylfuranone, a class of compounds to which the selective COX-2 inhibitor Rofecoxib belongs. This approach is predicated on the established reactivity of phenylacetic acids in cyclocondensation reactions.
Conceptual Synthetic Pathway: From Phenylacetate to Diaryl Furanone
The proposed synthetic strategy involves a two-step process: (1) the hydrolysis of the starting methyl ester to its corresponding carboxylic acid, and (2) the subsequent base-mediated cyclocondensation with a suitable α-haloketone to form the furanone ring.
Caption: Hypothetical two-step synthesis of a novel diarylfuranone.
Causality Behind Experimental Choices
-
Step 1: Saponification (Hydrolysis): The conversion of the methyl ester to a carboxylic acid is a critical activation step. The resulting carboxylate anion is a key nucleophile in the subsequent cyclization. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is a standard and mild condition for this transformation, minimizing side reactions.
-
Step 2: Cyclocondensation: The formation of the furanone ring is proposed via a base-mediated reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the α-carbon of the acetic acid intermediate, initiating the condensation with the α-haloketone. The choice of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one as the coupling partner is strategic; the 4-(methylsulfonyl)phenyl group is a well-established pharmacophore found in many selective COX-2 inhibitors, believed to interact with a specific side pocket in the COX-2 active site.[2][3]
Conceptual Protocols
Note: The following protocols are illustrative and have not been experimentally validated. They are based on established procedures for similar chemical transformations.[3] Researchers should conduct their own optimization and safety assessments.
Protocol 3.1: Synthesis of 2-(3,5-dimethoxyphenyl)acetic acid (Intermediate I)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a 3:1 mixture of THF and water, add lithium hydroxide monohydrate (1.5 eq.).
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-(3,5-dimethoxyphenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 3.2: Synthesis of 4-(4-(methylsulfonyl)phenyl)-3-(3,5-dimethoxyphenyl)-5H-furan-2-one (Target Compound)
-
Reaction Setup: To a solution of 2-(3,5-dimethoxyphenyl)acetic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Execution:
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Illustrative Characterization
The following table provides hypothetical data for the characterization of the synthesized compounds. Actual results would need to be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Hypothetical ¹H NMR (δ, ppm) Highlights |
| This compound | C₁₁H₁₄O₄ | 210.23 | Colorless Oil | 6.4 (m, 3H, Ar-H), 3.75 (s, 6H, OCH₃), 3.70 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂) |
| 2-(3,5-dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | White Solid | 10.5 (br s, 1H, COOH), 6.4 (m, 3H, Ar-H), 3.75 (s, 6H, OCH₃), 3.55 (s, 2H, CH₂) |
| 4-(4-(methylsulfonyl)phenyl)-3-(3,5-dimethoxyphenyl)-5H-furan-2-one | C₁₉H₁₈O₆S | 374.41 | Off-white Solid | 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 6.5 (m, 3H, Ar-H), 5.1 (s, 2H, furanone CH₂), 3.7 (s, 6H, OCH₃), 3.1 (s, 3H, SO₂CH₃) |
Proposed Mechanism of Action and Biological Evaluation
The synthesized diarylfuranone is designed to be a selective COX-2 inhibitor. The anti-inflammatory activity would stem from its ability to block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Sources
- 1. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
Application Notes and Protocols: Methyl 2-(3,5-dimethoxyphenyl)acetate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Methyl 2-(3,5-dimethoxyphenyl)acetate has emerged as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic systems. The strategic placement of the methoxy groups on the phenyl ring activates the aromatic system towards electrophilic substitution and provides handles for further functionalization, making this compound an attractive precursor for constructing complex molecular architectures.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of novel heterocyclic compounds. We will explore its conversion into key intermediates and their subsequent elaboration into important heterocyclic cores such as isoquinolines and tetrahydroisoquinolines. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity
This compound is a colorless to light yellow liquid with a molecular weight of 210.23 g/mol .[2][3] The presence of two electron-donating methoxy groups at the meta positions of the phenyl ring significantly influences its reactivity, making the ortho and para positions susceptible to electrophilic attack. The ester functionality and the benzylic position offer multiple sites for chemical modification, rendering it a flexible building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| CAS Number | 6512-32-9 | [2] |
| Boiling Point | 94 °C / 0.04 mmHg | [3] |
| Appearance | Colorless to Light Yellow/Orange Liquid | |
| Purity | >98.0% (GC) | [3] |
Synthetic Workflow Overview
The overall strategy for utilizing this compound as a precursor for heterocyclic synthesis involves a series of functional group transformations to generate key intermediates, which are then subjected to cyclization reactions. The following diagram illustrates the general workflow described in this application note.
Caption: General synthetic workflow from this compound to key heterocyclic scaffolds.
Part 1: Synthesis of Key Intermediates
The conversion of this compound into versatile intermediates is the first critical phase of the synthetic strategy. Here, we detail the preparation of 3,5-dimethoxyphenethylamine, a crucial precursor for the Pictet-Spengler reaction.
Protocol 1: Synthesis of 2-(3,5-dimethoxyphenyl)acetamide
Rationale: The first step involves the amidation of the methyl ester. This is a straightforward conversion that can be achieved by direct reaction with ammonia.
Materials:
-
This compound
-
Methanolic ammonia (7N)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a sealed pressure-resistant flask, dissolve this compound (1 equivalent) in 7N methanolic ammonia (10-20 equivalents).
-
Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol.
-
The resulting crude 2-(3,5-dimethoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford a white solid.
Protocol 2: Synthesis of 3,5-Dimethoxyphenethylamine
Rationale: The reduction of the amide to the corresponding amine is a key transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this purpose.
Materials:
-
2-(3,5-dimethoxyphenyl)acetamide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium sulfate (Na₂SO₄)
-
Filter paper
-
Rotary evaporator
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(3,5-dimethoxyphenyl)acetamide (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
Filter the resulting granular precipitate through a pad of Celite or filter paper and wash thoroughly with THF.
-
Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-dimethoxyphenethylamine as an oil, which can be purified further by distillation or column chromatography if necessary.
Part 2: Synthesis of Heterocyclic Scaffolds
With the key intermediate, 3,5-dimethoxyphenethylamine, in hand, we can now proceed to the synthesis of valuable heterocyclic systems.
Application Example 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
Rationale: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][4][5] The electron-rich nature of the 3,5-dimethoxyphenyl ring facilitates this cyclization.
Caption: Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.
Protocol 3: Synthesis of 6,8-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
3,5-Dimethoxyphenethylamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,5-dimethoxyphenethylamine (1 equivalent) in dichloromethane (DCM).
-
Add acetaldehyde (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) to afford the desired 6,8-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Application Example 2: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
Rationale: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][6][7] The reaction proceeds through an electrophilic aromatic substitution mechanism.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Experimental procedure for the esterification of 3,5-dimethoxyphenylacetic acid
Application Note & Protocols: Esterification of 3,5-Dimethoxyphenylacetic Acid
Abstract
This document provides comprehensive experimental procedures for the synthesis of esters from 3,5-dimethoxyphenylacetic acid, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] Two robust and widely applicable methods are detailed: the classic Fischer-Speier acid-catalyzed esterification and the mild, modern Steglich esterification using carbodiimide coupling agents.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.
Introduction: Rationale and Method Selection
3,5-Dimethoxyphenylacetic acid is a valuable building block in organic synthesis. Its ester derivatives are precursors to a variety of biologically active molecules and functional materials. The choice of esterification method is critical and depends on the substrate's sensitivity, the steric hindrance of the alcohol, and the desired reaction conditions.
-
Fischer-Speier Esterification: This is a fundamentally sound, equilibrium-driven process involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5][6] To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol or by removing the water byproduct.[5][7] It is a cost-effective method suitable for simple, acid-stable primary and secondary alcohols.
-
Steglich Esterification: For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a superior alternative.[3][8] This reaction proceeds under mild, often room-temperature conditions, utilizing a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[3][9][10] It is particularly effective for sterically hindered alcohols and acid-labile molecules.
This guide presents detailed protocols for both methods to provide researchers with the flexibility to choose the most appropriate route for their specific synthetic goals.
General Experimental Workflow
The overall process for both esterification methods follows a similar logical progression from reaction setup to final product isolation. Key stages include reagent preparation, reaction execution under controlled conditions, in-process monitoring, product work-up to remove byproducts and unreacted starting materials, and final purification.
Caption: General workflow for the esterification of 3,5-dimethoxyphenylacetic acid.
Protocol 1: Fischer-Speier Esterification of 3,5-Dimethoxyphenylacetic Acid with Methanol
This protocol describes the synthesis of methyl 3,5-dimethoxyphenylacetate. It employs a large excess of methanol, which acts as both a reagent and the solvent, to drive the reaction equilibrium toward the product.[5][6]
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 3,5-Dimethoxyphenylacetic Acid | 196.20 | 1.0 | 5.00 g (25.5 mmol) | Starting Material |
| Methanol (MeOH) | 32.04 | ~60 | 50 mL (1.23 mol) | Reagent and Solvent, Anhydrous |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | catalytic | 0.5 mL | Catalyst, add cautiously |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~100 mL | For extraction |
| Brine (Saturated NaCl solution) | - | - | ~30 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3,5-dimethoxyphenylacetic acid (5.00 g, 25.5 mmol).
-
Add anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise with continuous stirring.
-
Scientist's Note: The addition of concentrated acid to methanol is highly exothermic. Cooling is essential to prevent uncontrolled boiling and ensure safety.
-
-
Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up: Dilute the residue with ethyl acetate (50 mL) and transfer the solution to a separatory funnel.
-
Neutralization: Carefully add saturated sodium bicarbonate solution (~50 mL) in portions. Swirl gently at first to control the effervescence (CO₂ evolution) from the neutralization of the excess acid catalyst and any unreacted carboxylic acid.[11] Once gas evolution ceases, stopper and shake the funnel, venting frequently.
-
Extraction: Separate the aqueous layer. Wash the organic layer sequentially with water (30 mL) and then brine (30 mL).[11]
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3,5-dimethoxyphenylacetate as an oil or low-melting solid.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Steglich Esterification of 3,5-Dimethoxyphenylacetic Acid with Isopropanol
This protocol details the synthesis of isopropyl 3,5-dimethoxyphenylacetate, demonstrating the utility of the Steglich method for a secondary alcohol. The reaction is conducted at room temperature, preserving sensitive functional groups.[3][12]
Mechanism Overview
The Steglich esterification is a powerful coupling method.[10] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[3]
Caption: Simplified mechanism of the DMAP-catalyzed Steglich Esterification.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 3,5-Dimethoxyphenylacetic Acid | 196.20 | 1.0 | 2.00 g (10.2 mmol) | Starting Material |
| Isopropanol (IPA) | 60.10 | 1.2 | 0.74 g (12.2 mmol) | Reagent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.31 g (11.2 mmol) | Coupling agent, potent allergen |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g (1.0 mmol) | Catalyst |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 40 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | - | ~20 mL | For washing |
| Hexanes | - | - | As needed | For purification/precipitation |
Equipment
-
100 mL Round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Buchner funnel and filter paper
-
Standard laboratory glassware (separatory funnel, etc.)
Step-by-Step Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,5-dimethoxyphenylacetic acid (2.00 g, 10.2 mmol), isopropanol (0.74 g, 12.2 mmol), and DMAP (0.12 g, 1.0 mmol).
-
Add anhydrous dichloromethane (40 mL) via syringe and stir the mixture until all solids dissolve.
-
DCC Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (2.31 g, 11.2 mmol) in a small amount of anhydrous DCM (~5 mL) dropwise over 10 minutes.
-
Safety Precaution: DCC is a potent sensitizer and allergen. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) indicates the reaction is proceeding.[3]
-
Work-up - Byproduct Removal: After the reaction is complete (as determined by TLC), cool the mixture again to 0°C to maximize precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of cold DCM.[13]
-
Extraction and Wash: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 1 M HCl (2 x 10 mL) to remove DMAP, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Scientist's Note: The acidic wash protonates the basic DMAP, rendering it water-soluble and allowing for its easy removal from the organic layer.[13]
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may still contain trace amounts of DCU. To remove this, dissolve the residue in a minimal amount of a polar solvent (like DCM or ether) and add hexanes to precipitate the remaining urea. Filter and concentrate the filtrate. If further purification is needed, perform silica gel chromatography.
Summary and Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Strong Acid (H₂SO₄, p-TsOH) | DCC (or EDC), DMAP |
| Conditions | High Temperature (Reflux) | Mild (0°C to Room Temperature)[3] |
| Solvent | Typically the alcohol itself or a non-polar solvent (toluene) | Aprotic Solvents (DCM, THF, DMF)[3] |
| Byproducts | Water | N,N'-Dicyclohexylurea (DCU)[3] |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, broad substrate scope[10] |
| Disadvantages | Harsh conditions, not for sensitive substrates, equilibrium-limited | Expensive reagents, stoichiometric waste (DCU), DCC is an allergen |
| Typical Yield | 70-95% (substrate dependent) | 85-98% |
References
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link][12]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link][8]
-
University of Toronto. Experiment 22 – The Fischer Esterification. [Link][14]
-
MySkinRecipes. Methyl (3,5-Dimethoxyphenyl)acetate. [Link][1]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link][7]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 17, 522-524. (Sourced via Organic Chemistry Portal). [Link][16]
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link][13]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][6]
-
Farooq, U., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. [Link][10]
Sources
- 1. Methyl (3,5-Dimethoxyphenyl)acetate [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. odinity.com [odinity.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. Methyl 3,5-dimethoxyphenylacetate | C11H14O4 | CID 592191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Agrochemicals from Methyl 2-(3,5-dimethoxyphenyl)acetate
Introduction: The Strategic Importance of the Dimethoxyphenyl Scaffold in Agrochemical Design
Methyl 2-(3,5-dimethoxyphenyl)acetate is a versatile chemical intermediate of significant interest in the synthesis of modern agrochemicals, particularly fungicides. The 3,5-dimethoxy substitution pattern on the phenyl ring is not merely a structural feature but plays a crucial role in the biological activity of the final product. These methoxy groups can influence the molecule's conformation, electronic properties, and metabolic stability, which are key determinants of its efficacy and selectivity as a pesticide.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of this compound as a precursor for the synthesis of potent agrochemicals. We will delve into the synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind the chemical transformations, with a focus on the synthesis of strobilurin fungicide analogues. Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi, a mode of action that has proven highly effective in crop protection[1].
Synthetic Strategy: From a Simple Phenylacetate to a Complex Strobilurin Analogue
The journey from this compound to a bioactive strobilurin analogue involves a multi-step synthetic sequence. The core strategy is to introduce key functional groups onto the starting material that will ultimately form the characteristic pharmacophore and toxophore of the target fungicide. Our proposed synthetic pathway involves three main stages:
-
Introduction of a Reactive Handle: Formylation of the aromatic ring to introduce an aldehyde group. This group will serve as the anchor point for constructing the fungicide's side chain.
-
Formation of the Strobilurin Pharmacophore: Conversion of the phenylacetate moiety into a β-methoxyacrylate group. This is the essential structural element responsible for the fungicidal activity of strobilurins.
-
Elaboration of the Toxophore: Building the side chain from the aldehyde group, which fine-tunes the compound's spectrum of activity and physical properties.
The following sections will provide detailed protocols for each of these stages, culminating in the synthesis of a novel strobilurin analogue.
Part 1: Synthesis of Intermediate 1 - Methyl 2-(4-formyl-3,5-dimethoxyphenyl)acetate
The initial step in our synthetic sequence is the regioselective formylation of the aromatic ring of this compound. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds[2][3][4]. The electron-donating nature of the two methoxy groups in our starting material activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction an ideal choice.
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃)[2]. This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (5.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Methyl 2-(4-formyl-3,5-dimethoxyphenyl)acetate (Intermediate 1) as a solid.
Expected Outcome:
-
Appearance: White to pale yellow solid.
-
Yield: 70-80%.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around 9.8-10.0 ppm.
Part 2: Synthesis of the Strobilurin Pharmacophore
With the formyl group in place, the next crucial transformation is the conversion of the acetate moiety into the β-methoxyacrylate pharmacophore. This is a hallmark of strobilurin fungicides and is essential for their biological activity. The synthesis of this moiety is typically achieved through a condensation reaction with methyl formate followed by methylation.
Reaction Principle: Formation of the β-Methoxyacrylate
The α-proton of the acetate group in Intermediate 1 is acidic and can be deprotonated by a strong base, such as sodium hydride or a sodium alkoxide, to form an enolate. This enolate can then react with an electrophile, such as methyl formate, in a condensation reaction. The resulting β-oxo ester intermediate is then methylated, typically with dimethyl sulfate, to yield the desired β-methoxyacrylate.
Experimental Protocol: Synthesis of Methyl 2-(4-formyl-3,5-dimethoxyphenyl)-3-methoxyacrylate (Intermediate 2)
Materials:
-
Methyl 2-(4-formyl-3,5-dimethoxyphenyl)acetate (Intermediate 1)
-
Methyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfate
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate
-
Acetone
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Intermediate 1 (1.0 eq) and methyl formate (3.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in acetone and add potassium carbonate (2.0 eq).
-
To this suspension, add dimethyl sulfate (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Methyl 2-(4-formyl-3,5-dimethoxyphenyl)-3-methoxyacrylate (Intermediate 2) .
Expected Outcome:
-
Appearance: A viscous oil or a low-melting solid.
-
Yield: 50-60% over two steps.
-
Characterization: Confirmation of the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a new singlet corresponding to the methoxy group on the double bond.
Part 3: Elaboration of the Toxophore and Final Product Synthesis
The final stage of the synthesis involves the elaboration of the formyl group of Intermediate 2 into the desired side chain, or toxophore, of the strobilurin analogue. This part of the molecule is crucial for modulating the physical properties and the spectrum of activity of the fungicide. For this application note, we will synthesize a novel strobilurin analogue bearing a methoxyimino group, a common feature in many commercial strobilurins.
Reaction Principle: Oximation and Etherification
The aldehyde group of Intermediate 2 can readily react with a hydroxylamine derivative, such as methoxyamine hydrochloride, to form an oxime[5]. This reaction is typically carried out in a protic solvent like ethanol or methanol in the presence of a mild base to neutralize the hydrochloride. The resulting oxime can then be further functionalized if desired, but for this example, the methoxyimino group itself will complete our target molecule.
Experimental Protocol: Synthesis of Methyl (E)-2-(3,5-dimethoxy-4-((methoxyimino)methyl)phenyl)-3-methoxyacrylate (Final Product)
Materials:
-
Methyl 2-(4-formyl-3,5-dimethoxyphenyl)-3-methoxyacrylate (Intermediate 2)
-
Methoxyamine hydrochloride
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in ethanol in a round-bottom flask.
-
Add methoxyamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by silica gel column chromatography to afford the Final Product .
Expected Outcome:
-
Appearance: White solid.
-
Yield: 80-90%.
-
Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₄O₄ | 210.23 | |
| Intermediate 1 | C₁₂H₁₄O₅ | 238.24 | |
| Intermediate 2 | C₁₄H₁₆O₆ | 280.27 | |
| Final Product | C₁₅H₁₉NO₆ | 309.31 |
Visualizing the Synthetic Workflow
Caption: Synthetic pathway from this compound to a strobilurin analogue.
Mechanism in Focus: The Vilsmeier-Haack Reaction
Sources
Application Notes & Protocols: Strategic Derivatization of Methyl 2-(3,5-dimethoxyphenyl)acetate for Accelerated Drug Discovery
Introduction
Methyl 2-(3,5-dimethoxyphenyl)acetate is a versatile chemical scaffold increasingly recognized for its utility in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a phenylacetic acid core with a distinct 3,5-dimethoxy substitution pattern, provides a unique stereoelectronic profile that serves as an excellent starting point for the synthesis of complex, biologically active molecules.[1] The methoxy groups and the ester functionality are prime targets for chemical modification, allowing for the systematic exploration of chemical space to develop novel therapeutic agents.
This guide provides an in-depth exploration of key derivatization strategies for this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The methodologies described herein are foundational for building libraries of diverse compounds for screening and lead optimization, targeting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
Section 1: Core Derivatization Strategies at the Ester Functionality
The ester group of this compound is the most accessible site for initial modifications.[1] Its conversion into a carboxylic acid or various amides opens up a vast number of subsequent synthetic possibilities, as these functional groups are cornerstones of pharmacologically active molecules.
Hydrolysis to (3,5-Dimethoxyphenyl)acetic Acid: The Gateway Intermediate
Expert Rationale: The conversion of the methyl ester to its corresponding carboxylic acid is a fundamental first step in many synthetic pathways. The resulting (3,5-dimethoxyphenyl)acetic acid is a crucial building block for creating amide libraries, which are ubiquitous in pharmaceuticals due to the stability and hydrogen-bonding capabilities of the amide bond. Base-catalyzed hydrolysis using lithium hydroxide (LiOH) is a preferred method due to its mild conditions, which minimize the risk of unwanted side reactions, particularly the cleavage of the aryl ether bonds.[6]
Workflow for Ester Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.
Detailed Protocol: LiOH-Mediated Hydrolysis
This protocol is adapted from established procedures for mild ester hydrolysis.[6]
-
Materials & Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
2N Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of THF and water.
-
Addition of Base: Add lithium hydroxide monohydrate (1.1 eq) to the solution.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Workup: Dissolve the remaining residue in a minimum amount of water and cool the flask in an ice bath.
-
Acidification: Slowly add 2N HCl dropwise with stirring until the pH of the solution is approximately 3. A precipitate of the carboxylic acid product should form. The pKa of the product is likely around 3.5-4.0, so a pH of 3 ensures complete protonation.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure (3,5-dimethoxyphenyl)acetic acid.
-
Direct Amidation: An Efficient Route to Amide Derivatives
Expert Rationale: Direct amidation methods, which convert a carboxylic acid and an amine into an amide by removing water, are highly desirable as they are atom-economical. Catalysts based on boron, such as tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃], have proven effective for this transformation, even with challenging or polar substrates common in medicinal chemistry.[7] Using a solvent like tert-butyl acetate (tBuOAc) with a Dean-Stark trap to remove water drives the reaction to completion. This approach is often more efficient and sustainable than traditional methods requiring stoichiometric activating agents.[7][8]
Workflow for Catalytic Direct Amidation
Caption: Workflow for borate-catalyzed direct amidation.
Detailed Protocol: B(OCH₂CF₃)₃-Catalyzed Amidation
This protocol is based on a highly efficient method for forming amide bonds.[7]
-
Materials & Reagents:
-
(3,5-Dimethoxyphenyl)acetic acid (from Sec 1.1)
-
Desired primary or secondary amine
-
Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃]
-
tert-Butyl acetate (tBuOAc)
-
Amberlite IRA-743, Amberlyst A15, and A-26(OH) resins (for workup)
-
Dimethyl carbonate (DMC)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap (pre-filled with tBuOAc), add the carboxylic acid (1.0 eq), the amine (1.0 eq), and tBuOAc (to make a 1 M solution).
-
Catalyst Addition: Add B(OCH₂CF₃)₃ (10 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Cooling and Quenching: Cool the reaction to room temperature. Add water (0.5 mL for a 5 mmol scale reaction), dimethyl carbonate (5 mL), and the scavenger resins (Amberlite IRA-743, Amberlyst A15, A-26(OH)).[7]
-
Purification: Stir the resulting suspension for 30 minutes. Filter the mixture and wash the collected resins with ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the pure amide product. This resin-based workup often eliminates the need for column chromatography.[7]
-
Section 2: Aromatic Ring Modification via Demethylation
Expert Rationale: The two methoxy groups on the phenyl ring are key handles for derivatization. Their selective cleavage to form phenolic hydroxyl groups introduces hydrogen bond donors, which can significantly improve a compound's binding affinity to biological targets. Furthermore, the resulting phenols can be used as points for further functionalization, such as etherification or esterification, to probe structure-activity relationships (SAR). Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) are effective reagents for this transformation.[9] The reaction conditions can be tuned to favor mono- or di-demethylation.
Workflow for Aromatic Demethylation
Caption: General workflow for Lewis acid-mediated demethylation.
Detailed Protocol: Lewis Acid-Mediated Demethylation
This protocol is a general procedure based on the use of aluminum halides for ether cleavage.[9]
-
Materials & Reagents:
-
This compound or a derivative
-
Anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃)
-
Dichloromethane (DCM), dry
-
5% dilute Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the dimethoxy starting material (1.0 eq) in dry dichloromethane.
-
Reagent Addition: Add anhydrous aluminum chloride (use ~1.1 eq for mono-demethylation, >2.2 eq for di-demethylation) portion-wise while stirring. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully add 5% dilute HCl to the reaction mixture to quench the excess Lewis acid and hydrolyze the aluminum complexes. Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired phenolic derivative(s).
-
Section 3: Biological Activity Profiles of Phenylacetate Derivatives
The derivatization of the this compound scaffold has led to the discovery of compounds with a wide array of biological activities. The modifications described in the protocols above are instrumental in tuning the pharmacological properties of the parent molecule. Below is a summary of reported activities for related substituted phenylacetic acid derivatives.
| Derivative Class | Biological Target / Assay | Reported Activity | Reference |
| Trimethoxyphenyl-based Esters | Anticancer (various cell lines) | Showed potential as anticancer agents. | [3] |
| Thiazolidine-4-carboxylic Acids | Mushroom Tyrosinase Inhibition | (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid showed 66.47% inhibition at 20 µM. | [10] |
| 2-Methoxyphenols | COX-2 Inhibition | Many derivatives act as COX-2 inhibitors, relevant for anti-inflammatory drug design. | [5] |
| Thiazole Derivatives | Anthelmintic Activity | N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines showed significant activity. | [4] |
| Substituted 1-Naphthylacetic Acids | Anti-inflammatory, Analgesic | Various α-substituted derivatives tested for multiple pharmacological effects. | [11] |
Conclusion
This compound is a powerful and adaptable platform for drug discovery. The strategic derivatization at the ester functionality and the aromatic methoxy groups provides a robust framework for generating chemical diversity. The protocols detailed in this guide—from hydrolysis and amidation to demethylation—are reliable and grounded in modern synthetic methodology. By applying these techniques, researchers can efficiently synthesize and optimize novel compounds, accelerating the journey from a starting scaffold to a potential clinical candidate.
References
- Methyl 2-(3,5-dimethoxyphenyl)
- Application Notes and Protocols for the Scalable Synthesis of 2-Methoxy-3,4,5-trimethylphenol - Benchchem. (URL: )
- LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? - Chemistry Stack Exchange. (URL: )
- Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - SciSpace. (URL: )
- A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - Green Chemistry (RSC Publishing). (URL: )
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - National Institutes of Health (NIH). (URL: )
- US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google P
- EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google P
- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU
- Synthesis and Antifungal Bioactivity of Methyl 2-Methoxyimino- 2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-Methoxyimino-2-{2-[(substituted benzylidene)
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - National Institutes of Health (NIH). (URL: )
- Approaches to amide bond formation - ResearchG
- Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)
- A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent… - OUCI. (URL: )
- Methyl (3,5-Dimethoxyphenyl)
- Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate | C12H15NO5 | CID 669355 - PubChem. (URL: )
- Synthesis and pharmacological evaluation of alpha-substituted 1-naphthylacetic acids - Journal of Medicinal Chemistry. (URL: )
- Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed. (URL: )
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Acetates
Introduction: The Emergence of Aryl Acetates as Practical Electrophiles in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures that are central to the pharmaceutical, agrochemical, and materials science industries.[1] Historically, these transformations have predominantly relied on aryl halides (I, Br, Cl) and sulfonates (triflates, tosylates) as the electrophilic coupling partners. While highly effective, the cost, availability, and synthesis of these precursors can present limitations, particularly for large-scale applications.
Aryl acetates, derived from readily available and often inexpensive phenols, represent a more atom-economical and sustainable alternative. However, the activation of the strong, inert carbon-oxygen (C–O) bond in aryl acetates presents a significant synthetic challenge compared to the more facile cleavage of carbon-halogen or carbon-sulfur bonds.[2][3] The successful implementation of aryl acetates as viable electrophiles in palladium-catalyzed cross-coupling reactions hinges on the rational design of catalyst systems, particularly the choice of ligands, which can modulate the electronic and steric properties of the palladium center to facilitate the critical oxidative addition step.[4][5]
This comprehensive guide provides an in-depth exploration of the use of aryl acetates in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic principles that govern the activation of the C–O bond, discuss the critical parameters for successful transformations, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Critical Step: Mechanistic Insights into the Oxidative Addition of Aryl Acetates
The catalytic cycle of all palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the electrophile to a low-valent palladium(0) species. This step, which involves the cleavage of the C–O bond of the aryl acetate and the formation of an organopalladium(II) intermediate, is the primary energetic barrier for these transformations.[6] The success of this step is profoundly influenced by the nature of the ligand coordinated to the palladium center.
Electron-rich and sterically bulky phosphine ligands are paramount for facilitating the oxidative addition of less reactive electrophiles like aryl acetates.[7][8] These ligands enhance the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the aryl acetate. Furthermore, the steric bulk of these ligands promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which are often the active catalysts in the oxidative addition step.[5]
Suzuki-Miyaura Coupling of Aryl Esters: A Pathway to Ketones
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While the coupling of aryl acetates to form biaryl compounds is challenging and often requires nickel catalysis, palladium-catalyzed systems utilizing N-heterocyclic carbene (NHC) ligands have been shown to effectively couple aryl esters with arylboronic acids to yield aryl ketones.[9] This transformation proceeds via the cleavage of the C(acyl)-O bond, offering a distinct reactivity pattern compared to traditional Suzuki-Miyaura couplings.
Key Experimental Parameters and Insights
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: N-Heterocyclic carbene (NHC) ligands are crucial for this transformation. Their strong σ-donating ability increases the electron density on the palladium center, facilitating the challenging C(acyl)-O bond cleavage.
-
Base: A strong base such as cesium carbonate (Cs₂CO₃) is typically required to promote the transmetalation step.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are generally used.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Ester to form an Aryl Ketone
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
NHC ligand (e.g., IPr·HCl)
-
Aryl ester (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl ester (1.0 mmol), arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the NHC-salt (e.g., IPr·HCl, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ketone.
Heck-Mizoroki Reaction of Aryl Acetates
The Heck-Mizoroki reaction, a cornerstone for the synthesis of substituted alkenes, has been successfully extended to include aryl acetates as electrophiles, although this remains a more challenging transformation than with aryl halides.[10][11] The success of this reaction is highly dependent on the catalyst system and reaction conditions.
Key Experimental Parameters and Insights
-
Palladium Precursor: Palladium(II) acetate is a common choice.[10]
-
Ligand: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl acetate. Alternatively, in some cases, a ligand-free system in the presence of a phase-transfer catalyst can be effective.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the acetic acid byproduct.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMA, or NMP are typically employed to facilitate the reaction at elevated temperatures.
Protocol: Palladium-Catalyzed Heck-Mizoroki Reaction of an Aryl Acetate with an Olefin
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine) or phase-transfer catalyst (e.g., TBAB)
-
Aryl acetate (1.0 mmol)
-
Olefin (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol) or Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl acetate (1.0 mmol), the olefin (1.2 mmol), and the base (2.0 mmol).
-
Add Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%) and, if required, the phosphine ligand (1-5 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for 12-48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkene.
Buchwald-Hartwig Amination of Aryl Acetates
The Buchwald-Hartwig amination provides a direct route to aryl amines, which are prevalent in pharmaceuticals and functional materials.[12][13] The use of aryl acetates in this reaction is a developing area, requiring highly active catalyst systems to overcome the inertness of the C–O bond.
Key Experimental Parameters and Insights
-
Palladium Precursor: Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ can be used.
-
Ligand: The choice of ligand is critical. Highly electron-rich and sterically demanding biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential for achieving good catalytic activity.[14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are suitable.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Acetate
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos) or NHC precursor
-
Aryl acetate (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line technique
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
Inside a glovebox, to an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl acetate (1.0 mmol), the palladium precursor (0.01-0.05 mmol, 1-5 mol%), and the ligand (1.2-6 mol%).
-
Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-130 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Data Presentation: Comparison of Ligands for Aryl Sulfonate Coupling
While extensive comparative data for aryl acetate couplings is still emerging, studies on more reactive aryl sulfonates provide valuable insights into ligand efficacy. The trends observed with these substrates often translate to the more challenging aryl acetates.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| CM-Phos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 120 | High |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 110 | High |
| dtbpf | Pd(dba)₂ | NaOtBu | Toluene | 110 | Good |
| Josiphos | Pd(OAc)₂ | NaOtBu | Toluene | 110 | Good |
Data compiled from studies on aryl mesylate and tosylate couplings, which suggest that bulky, electron-rich phosphine ligands are highly effective for C-O bond activation.[16][17]
Conclusion and Future Outlook
The use of aryl acetates as electrophiles in palladium-catalyzed cross-coupling reactions represents a significant advancement towards more sustainable and cost-effective synthetic methodologies. While challenges related to the inertness of the C–O bond remain, the development of sophisticated catalyst systems, particularly those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, has opened new avenues for these transformations. The protocols and insights provided in this guide are intended to empower researchers to explore the synthetic potential of aryl acetates in their own work. Future research will undoubtedly focus on the development of even more active and versatile catalysts that can operate under milder conditions and with a broader substrate scope, further solidifying the role of aryl acetates as mainstream electrophiles in modern organic synthesis.
References
- Beller, M., & Zapf, A. (2004). The Heck Reaction in Modern Organic Synthesis. In Transition Metals for Organic Synthesis (Vol. 1, pp. 121-146). Wiley-VCH.
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Roy, A. H., & Hartwig, J. F. (2005). Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. Journal of the American Chemical Society, 127(13), 4697–4707. [Link]
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Buchwald, S. L., & Martin, R. (2009). General Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Catalyzed by a Versatile Palladium/N-Heterocyclic Carbene System. Journal of the American Chemical Society, 131(25), 8914–8922.
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Gessner, V. H., et al. (2018). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 20(15), 4583–4587. [Link]
-
Kwong, F. Y., & So, C. M. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4974. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. (2012). ChemInform, 43(32). [Link]
-
So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides. (n.d.). ResearchGate. [Link]
-
Powers, D. C., & Ritter, T. (2011). A Detailed Study of Acetate-Assisted C–H Activation at Palladium(IV) Centers. Journal of the American Chemical Society, 133(32), 12712–12715. [Link]
-
Wong, S. M., Choy, P. Y., Yuen, O. Y., So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. (2020). PubMed Central. [Link]
-
Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (2022). PubMed Central. [Link]
-
Newman, S. G., & Lautens, M. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Catalysis, 7(1), 447-451. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. (2018). ACS Omega. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT. [Link]
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Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). Semantic Scholar. [Link]
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Acetate Facilitated Nickel Catalyzed Coupling of Aryl Chlorides and Alkyl Thiols. (2022). ACS Catalysis. [Link]
-
Palladium nanoparticle-catalyzed C-N bond formation. A highly regio- and stereoselective allylic amination by allyl acetates. (2009). PubMed. [Link]
-
Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation. (2015). PubMed. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. [Link]
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Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. (2020). PubMed Central. [Link]
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Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (2023). National Institutes of Health. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Mechanistic study of the mechanochemical PdII-catalyzed bromination of aromatic C–H bonds by experimental and comput. (n.d.). ChemRxiv. [Link]
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Biaryl Synthesis via Palladium-Catalyzed Aryne Multicomponent. (n.d.). PDF Free Download. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). National Institutes of Health. [Link]
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Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (1996). ACS Publications. [Link]
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Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions. (2009). Green Chemistry. [Link]
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Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. (2020). PubMed. [Link]
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Application Note & Protocols: The Strategic Utility of Methyl 2-(3,5-dimethoxyphenyl)acetate in Complex Molecule Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Methyl 2-(3,5-dimethoxyphenyl)acetate is a highly versatile synthon, prized in organic synthesis for its unique electronic and structural features. The symmetrically substituted dimethoxy phenyl ring provides a latent source of nucleophilicity and a scaffold amenable to further functionalization, while the methyl ester offers a handle for a variety of classical and modern synthetic transformations. This document provides an in-depth exploration of its strategic application in the synthesis of complex molecular architectures, detailing reaction mechanisms, providing step-by-step protocols for key transformations, and showcasing its role in the construction of biologically active compounds.
Introduction: Unveiling the Synthetic Potential
The 3,5-dimethoxyphenyl moiety is a recurring structural motif in a vast array of natural products, particularly polyketides and alkaloids, which often exhibit significant biological activity. This compound serves as an accessible and versatile starting material for accessing these complex structures. Its utility stems from two primary features:
-
The Phenyl Ring: The two meta-disposed methoxy groups are powerfully electron-donating, activating the ring towards electrophilic aromatic substitution. This predictable regioselectivity, primarily at the C4 position and to a lesser extent at C2 and C6, allows for controlled elaboration of the aromatic core. Furthermore, these methoxy groups can be demethylated to reveal phenols, which can participate in a host of other reactions, including cyclizations and couplings.
-
The Acetate Side Chain: The ester functionality is a classic handle for synthetic manipulation. The α-protons are acidic and can be readily deprotonated to form an enolate, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. The ester itself can be hydrolyzed, reduced, or converted to other functional groups.
This combination of a reactive aromatic ring and a versatile side chain makes this compound a powerful tool for convergent and divergent synthetic strategies.
Core Reactivity and Mechanistic Insights
Enolate Formation and Alkylation
One of the most common applications of this synthon involves the generation of its enolate, followed by reaction with an electrophile. The choice of base and reaction conditions is critical for achieving high yields and preventing side reactions.
Mechanism: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is typically used to quantitatively deprotonate the α-carbon. The resulting lithium enolate is a potent nucleophile that can readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides and epoxides.
Caption: Workflow for the α-alkylation of this compound.
Protocol 1: α-Methylation of this compound
This protocol details the procedure for the α-methylation of the title compound to yield Methyl 2-(3,5-dimethoxyphenyl)propanoate.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Methyl 2-(3,5-dimethoxyphenyl)propanoate.
Expected Outcome: This procedure typically affords the desired product in good to excellent yields (80-95%), depending on the purity of the reagents and the strictness of the anhydrous conditions.
| Parameter | Condition | Rationale |
| Base | LDA | Strong, non-nucleophilic, and sterically hindered to favor α-deprotonation. |
| Temperature | -78 °C | Prevents side reactions such as self-condensation and ensures kinetic control. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. |
| Quenching Agent | Saturated NH₄Cl | Mildly acidic to neutralize the remaining base without hydrolyzing the ester. |
Aromatic Ring Functionalization
The electron-rich nature of the 3,5-dimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution. This allows for the introduction of various functional groups, further increasing the molecular complexity.
Mechanism: In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), an acyl halide or anhydride is converted into a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, primarily at the C4 position, to form a new carbon-carbon bond. Subsequent loss of a proton re-aromatizes the ring.
Caption: Mechanism of Friedel-Crafts acylation on the synthon's aromatic ring.
The Vilsmeier-Haack reaction is a milder method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophile is less reactive than an acylium ion, leading to higher regioselectivity. The aromatic ring attacks the Vilsmeier reagent, and the resulting iminium ion is hydrolyzed during work-up to yield the aldehyde.
This reaction is particularly useful for synthesizing precursors to heterocyclic compounds and for introducing a versatile aldehyde handle for further transformations such as Wittig reactions or reductive aminations.
Application in the Synthesis of Bioactive Molecules
The true power of this compound is demonstrated in its application as a cornerstone in the total synthesis of complex natural products and pharmaceutical agents.
Synthesis of Resveratrol Analogues
Resveratrol, a stilbenoid found in grapes and other plants, has garnered significant attention for its potential health benefits. The 3,5-dimethoxyphenyl motif is a key structural feature of resveratrol and its analogues.
Synthetic Strategy: A common approach involves a Wittig or Horner-Wadsworth-Emmons reaction between a phosphonium ylide or phosphonate ester derived from this compound and a substituted benzaldehyde.
Caption: Horner-Wadsworth-Emons strategy for resveratrol analogue synthesis.
Building Blocks for Combretastatin Analogues
Combretastatin A-4 is a potent anti-cancer agent that functions by inhibiting tubulin polymerization. Its structure, like resveratrol, features a stilbene core, often with a 3,4,5-trimethoxyphenyl ring. This compound is an excellent starting point for analogues that explore the structure-activity relationship of the A-ring substitution.
The synthetic strategies are similar to those for resveratrol, primarily relying on olefination reactions. The ester group can be reduced to an aldehyde, which can then be used as the electrophilic partner in a Wittig reaction with a suitable phosphonium ylide.
Conclusion
This compound is a synthon of considerable strategic value in modern organic synthesis. Its readily tunable reactivity at both the α-carbon and the aromatic ring provides a versatile platform for the construction of a diverse range of complex molecules. The protocols and examples provided herein demonstrate its utility and offer a starting point for researchers and drug development professionals to harness its full potential in their synthetic endeavors. The predictable reactivity, coupled with its commercial availability, ensures that this compound will remain a key building block in the synthesis of biologically active compounds for the foreseeable future.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
- O'Brien, P. (1998). The Vilsmeier-Haack Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und Eigenschaften von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
Siebert, A., Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. Retrieved from [Link]
-
Yan, B., Sun, Y., & Dong, Y. (2014). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 4(91), 49767-49781. Retrieved from [Link]
-
Grauvalls, L., Soucek, R., & Pujol, M. D. (2023). Resveratrol derivatives: Synthesis and their biological activities. European Journal of Medicinal Chemistry, 247, 114962. Retrieved from [Link]
Synthesis of bioactive molecules from 3,5-dimethoxyphenylacetic acid methyl ester
Application Notes & Protocols
Topic: Strategic Synthesis of Bioactive Molecules from 3,5-Dimethoxyphenylacetic Acid Methyl Ester
Introduction: The Strategic Value of the 3,5-Dimethoxyphenyl Scaffold
In the landscape of medicinal chemistry and drug development, the 3,5-dimethoxyphenyl motif serves as a privileged scaffold. Its prevalence in a wide array of natural products and synthetically derived bioactive molecules underscores its importance. 3,5-Dimethoxyphenylacetic acid and its methyl ester derivative are particularly valuable as starting materials due to their inherent stability and versatile reactivity.[1] The two methoxy groups on the aromatic ring not only enhance solubility and reactivity but also provide electronic and steric properties that can be fine-tuned for optimal interaction with biological targets.[1]
This compound serves as a critical building block for creating more complex molecules, facilitating significant advancements in medicinal chemistry.[1] Its applications are diverse, ranging from the synthesis of analgesics and anti-inflammatory agents to the development of novel compounds for neuroscience research and agrochemicals.[1] This guide provides detailed protocols for key transformations of 3,5-dimethoxyphenylacetic acid methyl ester, offering researchers a practical framework for synthesizing novel bioactive candidates. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.
Foundational Synthetic Pathways
The journey from a simple ester to a complex bioactive molecule involves a series of strategic chemical transformations. Below, we detail core protocols that functionalize 3,5-dimethoxyphenylacetic acid methyl ester, converting it into key intermediates for divergent synthesis.
Workflow Overview: Divergent Synthesis from a Core Intermediate
The following diagram illustrates the central role of 3,5-dimethoxyphenylacetic acid methyl ester and its primary derivatives in accessing a variety of molecular scaffolds.
Caption: Key synthetic routes from the starting ester.
Protocol 1: Saponification to 3,5-Dimethoxyphenylacetic Acid
Objective: To hydrolyze the methyl ester to its corresponding carboxylic acid, a crucial intermediate for amide bond formation and other derivatizations.
Rationale: Saponification is a fundamental and high-yielding reaction for converting esters to carboxylic acids. The use of a strong base like sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system ensures complete reaction. Methanol is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base. The reaction is typically heated to reflux to increase the reaction rate. Acidification in the final step protonates the carboxylate salt, causing the free carboxylic acid to precipitate, allowing for easy isolation.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid methyl ester (1.0 eq.) in methanol (5 volumes, e.g., 50 mL for 10 g of ester).
-
Base Addition: To the stirring solution, add a 2 M aqueous solution of sodium hydroxide (2.0 eq.).
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~1-2. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Washing & Drying: Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts. Dry the product under vacuum to a constant weight.
Data Summary:
| Parameter | Expected Value |
| Typical Yield | 90-98% |
| Appearance | White to off-white solid |
| Melting Point | 103-105 °C |
| ¹H NMR (CDCl₃) | δ ~3.79 (s, 6H, 2x OCH₃), 3.63 (s, 2H, CH₂), 6.45 (t, 1H, Ar-H), 6.38 (d, 2H, Ar-H) |
Protocol 2: Synthesis of Bioactive Amides via Peptide Coupling
Objective: To synthesize an N-aryl amide derivative from 3,5-dimethoxyphenylacetic acid, a common structural motif in anti-inflammatory and analgesic drugs.[1]
Rationale: The formation of an amide bond directly from a carboxylic acid and an amine is inefficient. Therefore, activating agents are used. This protocol employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if the alpha-carbon were chiral. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves most organic reactants.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethoxyphenylacetic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (e.g., 4-fluoroaniline, 1.1 eq.). Dissolve the components in anhydrous DCM (10 volumes).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the carboxylic acid.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.
Data Summary:
| Parameter | Expected Value (for N-(4-fluorophenyl) derivative) |
| Typical Yield | 75-90% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | δ ~7.45 (dd, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 6.42 (s, 3H, Ar-H), 3.78 (s, 6H, 2x OCH₃), 3.65 (s, 2H, CH₂) |
| Biological Context | Amide derivatives often exhibit diverse biological activities, including potential anti-inflammatory or neuroprotective effects.[1][2] |
Protocol 3: α-Alkylation of the Ester
Objective: To introduce an alkyl substituent at the α-position to the ester group, creating a more complex carbon skeleton and a new stereocenter.
Rationale: The protons on the carbon alpha to the carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting enolate is a potent nucleophile that can react with electrophiles such as alkyl halides. This reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78°C) to prevent side reactions and ensure the kinetic enolate is formed.
Experimental Protocol:
-
LDA Preparation (In Situ): In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF, 5 volumes). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise and stir for 30 minutes at -78°C.
-
Enolate Formation: In a separate flame-dried flask, dissolve 3,5-dimethoxyphenylacetic acid methyl ester (1.0 eq.) in anhydrous THF. Slowly add this solution via cannula to the freshly prepared LDA solution at -78°C. Stir for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78°C.
-
Reaction & Quench: Stir the reaction at -78°C for 2-3 hours, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the α-alkylated ester.
Data Summary:
| Parameter | Expected Value (for α-methyl derivative) |
| Typical Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~6.40 (m, 3H, Ar-H), 3.78 (s, 6H, 2x OCH₃), 3.70 (q, 1H, CH), 3.68 (s, 3H, COOCH₃), 1.50 (d, 3H, CH₃) |
| Significance | Introduces stereochemistry and builds molecular complexity, a key step in natural product synthesis.[1] |
Protocol 4: Reduction of the Ester to 2-(3,5-Dimethoxyphenyl)ethanol
Objective: To reduce the methyl ester to the corresponding primary alcohol, another versatile intermediate for synthesizing ethers or aldehydes.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and reacts violently with water, so it must be performed under strictly anhydrous conditions. The work-up procedure, often a Fieser work-up, is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts for easy filtration.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (1.0 eq.) and cover with anhydrous THF (5 volumes). Cool the suspension to 0°C in an ice bath.
-
Ester Addition: Dissolve 3,5-dimethoxyphenylacetic acid methyl ester (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.
Data Summary:
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~6.38 (m, 3H, Ar-H), 3.85 (t, 2H, CH₂OH), 3.79 (s, 6H, 2x OCH₃), 2.85 (t, 2H, Ar-CH₂) |
| Synthetic Utility | The primary alcohol can be used in Williamson ether synthesis, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution. |
References
-
3,5-Dimethoxyphenylacetic acid - Chem-Impex. [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. [Link]
-
3,5-Dimethoxyphenylacetic acid methyl ester | 6512-32-9 - J&K Scientific. [Link]
-
(3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem. [Link]
-
homoveratric acid - Organic Syntheses Procedure. [Link]
Sources
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Phenylacetic Acid Esters
Introduction: The Imperative for Greener Syntheses
Phenylacetic acid esters are a critical class of compounds with widespread applications in the fragrance, flavor, and pharmaceutical industries. Traditionally, their synthesis has often relied on stoichiometric amounts of strong mineral acids, volatile organic solvents, and high reaction temperatures, leading to significant environmental burdens and safety concerns. The principles of green chemistry offer a compelling framework for redesigning these synthetic routes to be more efficient, safer, and environmentally benign. This guide provides detailed application notes and protocols for several cutting-edge green chemistry approaches to the synthesis of phenylacetic acid esters, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein emphasize the use of biocatalysis, heterogeneous catalysis, and alternative energy sources to minimize waste and enhance sustainability.
Enzymatic Esterification: The Biocatalytic Route
The use of enzymes, particularly lipases, as catalysts in organic synthesis represents a cornerstone of green chemistry. Lipases are highly selective, operate under mild conditions, and are biodegradable, making them ideal catalysts for esterification reactions.
Causality Behind Experimental Choices
Lipase-catalyzed esterification proceeds via a "reverse hydrolysis" mechanism in a non-aqueous or low-water environment.[1][2][3] The enzyme's active site, typically involving a serine residue, forms a covalent acyl-enzyme intermediate with the carboxylic acid. This intermediate is then attacked by the alcohol to yield the desired ester.[1][3] The choice of a non-aqueous medium is critical to shift the equilibrium towards ester synthesis and prevent competitive hydrolysis of the product. Immobilization of the lipase is often preferred as it enhances enzyme stability, simplifies catalyst recovery, and allows for continuous processing.
Protocol: Lipase-Catalyzed Synthesis of a Phenylacetic Acid Ester
This protocol describes the synthesis of a generic phenylacetic acid ester using an immobilized lipase.
Materials:
-
Phenylacetic acid
-
Alcohol (e.g., ethanol, butanol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)
-
Molecular sieves (3Å or 4Å), activated
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) in the chosen anhydrous solvent. If performing a solvent-free reaction, gently melt the phenylacetic acid if it is a solid.
-
Alcohol Addition: Add the desired alcohol to the reaction mixture. An excess of the alcohol can be used to drive the reaction equilibrium towards the product.
-
Water Removal: Add activated molecular sieves to the mixture to scavenge the water produced during the esterification, which can otherwise inhibit the enzyme and promote hydrolysis.
-
Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The catalyst loading is typically between 5-10% (w/w) of the total reactants.
-
Reaction Incubation: Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer. Maintain a constant temperature, typically between 40-60°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: Upon completion of the reaction, recover the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure. The crude ester can then be purified by distillation or column chromatography if necessary.
Self-Validating System:
-
TLC Analysis: Use a suitable solvent system (e.g., hexane:ethyl acetate) to track the disappearance of the starting materials and the appearance of the ester product.
-
Spectroscopic Confirmation: Confirm the structure of the purified ester using FT-IR (appearance of a characteristic ester C=O stretch), ¹H NMR, and ¹³C NMR spectroscopy.[4][5]
Heterogeneous Catalysis: Solid Acid Catalysts
The replacement of corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid with solid, reusable catalysts is a major advancement in green esterification. Metal-exchanged montmorillonite nanoclays are one such class of effective heterogeneous catalysts.
Causality Behind Experimental Choices
Montmorillonite nanoclays possess a layered structure with exchangeable cations in the interlayer spaces.[4] By exchanging these native cations with more acidic metal cations like Al³⁺, Zn²⁺, or Fe³⁺, strong Brønsted acid sites are created on the catalyst surface.[4] These sites efficiently protonate the carbonyl oxygen of the phenylacetic acid, activating it for nucleophilic attack by the alcohol, thereby catalyzing the esterification reaction.[4] The solid nature of the catalyst allows for easy separation and recycling, minimizing waste and simplifying the work-up procedure.[4]
Protocol: Esterification using Al³⁺-Montmorillonite Nanoclay
Materials:
-
Phenylacetic acid
-
p-Cresol
-
Al³⁺-montmorillonite nanoclay catalyst
-
Toluene
-
5% NaOH solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Standard reflux apparatus
Procedure:
-
Catalyst Preparation (if not commercially available): Stir raw montmorillonite nanoclay with a 0.5 M solution of AlCl₃ overnight. Centrifuge, wash with distilled water until chloride-free (tested with AgNO₃), and dry the resulting Al³⁺-montmorillonite nanoclay.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (e.g., 25 mmol), p-cresol (e.g., 100 mmol, a 1:4 molar ratio), Al³⁺-montmorillonite nanoclay (e.g., 0.75 g), and toluene (e.g., 30 ml).[4]
-
Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., 6 hours), with stirring.[4]
-
Catalyst Separation: After cooling, filter the reaction mixture to separate the solid nanoclay catalyst. The catalyst can be washed, dried, and reused.[4]
-
Work-up: Transfer the filtrate to a separating funnel and wash with 5% NaOH solution to remove unreacted phenylacetic acid, followed by water and then a saturated brine solution.[4]
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude p-cresyl phenyl acetate.[4]
-
Purification: If required, purify the product by vacuum distillation or column chromatography.
Comparative Data for Different Catalysts
| Catalyst | Molar Ratio (PA:p-C) | Catalyst Amount (g) | Reaction Time (h) | Yield (%) |
| Al³⁺-montmorillonite | 1:4 | 0.75 | 6 | High |
| Zn²⁺-montmorillonite | 1:4 | 0.75 | 6 | Moderate |
| Fe³⁺-montmorillonite | 1:4 | 0.75 | 6 | Moderate |
Note: Specific yield percentages can vary and should be determined experimentally. The table illustrates the relative activity, with Al³⁺-montmorillonite generally showing higher activity.[4]
Alternative Energy Sources: Microwave and Ultrasound Assistance
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.
Causality Behind Experimental Choices
Microwave-Assisted Synthesis: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[6] This can significantly reduce reaction times from hours to minutes.[7][8] For esterification, the polar reactants (acid and alcohol) absorb microwave energy efficiently, accelerating the reaction.[9]
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid.[10][11] This process generates localized hot spots with extremely high temperatures and pressures, creating highly reactive species and increasing mass transfer, which accelerates the esterification reaction even at room temperature.[10][12]
Protocol: Microwave-Assisted Esterification
Materials:
-
Phenylacetic acid
-
Alcohol
-
Acid catalyst (e.g., concentrated H₂SO₄ or a solid acid catalyst)
-
Microwave synthesizer with sealed reaction vessels
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reactant Loading: In a microwave reaction vessel, combine phenylacetic acid (e.g., 10 mmol), the alcohol (e.g., 3.0 mL, used in excess), and a catalytic amount of sulfuric acid (e.g., 0.25 mL).[9]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate at a set temperature (e.g., 155°C) and power (e.g., 300 W) for a short duration (e.g., 5-10 minutes).[7]
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and transfer to a separating funnel. Wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the ester.
Protocol: Ultrasound-Assisted Esterification
Materials:
-
Phenylacetic acid
-
Alcohol (e.g., methanol or ethanol)
-
Acid catalyst (e.g., NaHSO₄)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Reaction Mixture: In a flask, mix phenylacetic acid, the alcohol, and the catalyst (e.g., NaHSO₄).[12]
-
Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Irradiate with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature.[10][11]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Follow a standard aqueous work-up procedure similar to the microwave protocol to isolate the ester.
Visualizations
General Workflow for Green Esterification
Caption: Generalized workflow for green synthesis of phenylacetic acid esters.
Mechanism of Heterogeneous Acid Catalysis
Caption: Simplified mechanism of acid-catalyzed esterification.
Conclusion
The adoption of green chemistry principles in the synthesis of phenylacetic acid esters is not merely an academic exercise but a practical necessity for sustainable industrial chemistry. The protocols detailed in these notes, from biocatalytic and heterogeneous systems to the application of microwave and ultrasonic energy, offer viable, efficient, and environmentally responsible alternatives to traditional methods. By understanding the causality behind these greener approaches, researchers can further innovate and optimize these processes, contributing to a safer and more sustainable chemical enterprise.
References
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts . RSC Advances, [4]
-
Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid . Molecules, [7]
-
Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment . Journal of Chemical Education, [9]
-
Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water . ResearchGate, [6]
-
Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration . Organic Chemistry Portal, [8]
-
Ultrasound-assisted synthesis of aliphatic acid esters at room temperature . Ultrasonics Sonochemistry, [11]
-
Ultrasound-assisted synthesis of aliphatic acid esters at room temperature . ResearchGate, [10]
-
Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient . Der Pharma Chemica, [12]
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias . Semantic Scholar, [5]
-
Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA . RSC Chemical Biology, [1]
-
Lipase catalyzed ester synthesis for food processing industries . Brazilian Archives of Biology and Technology, [2]
-
RSC Chemical Biology - White Rose Research Online . White Rose Research Online, [3]
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Application Notes and Protocols for the Development of Novel Analgesics and Antihypertensives
Introduction: Addressing Unmet Needs in Pain and Hypertension Management
Chronic pain and hypertension represent two of the most significant global health challenges, imposing a substantial burden on individuals and healthcare systems. Despite the availability of numerous therapeutic agents, a considerable number of patients experience inadequate relief or dose-limiting side effects. The opioid epidemic has underscored the urgent need for non-addictive analgesics.[1][2][3][4][5] Similarly, a significant portion of hypertensive patients fail to achieve adequate blood pressure control with existing medications, highlighting the necessity for novel therapeutic strategies.[6][7] This guide provides a comprehensive overview of emerging molecular targets and detailed protocols for the preclinical development of novel, safer, and more effective analgesics and antihypertensives.
Section 1: Novel Targets and Strategies in Analgesic Drug Development
The pursuit of novel analgesics has shifted towards targets that offer the potential for potent pain relief without the adverse effects associated with conventional therapies like opioids. Key areas of focus include ion channels involved in nociceptive signaling and G protein-coupled receptors (GPCRs) that modulate pain pathways.
Targeting Ion Channels in Nociception
1.1.1. Transient Receptor Potential Vanilloid 1 (TRPV1)
The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[7][8][9][10] It is predominantly expressed in primary sensory neurons and its activation leads to the sensation of burning pain.[9][11][12] During inflammation, the expression and sensitivity of TRPV1 are upregulated, contributing to thermal hyperalgesia.[8][13][14]
Mechanism of Action & Signaling Pathway
TRPV1 activation leads to an influx of Ca2+ and Na+, depolarizing the neuron and initiating an action potential. Inflammatory mediators, such as prostaglandins, can sensitize TRPV1 through protein kinase A (PKA) and protein kinase C (PKC) dependent phosphorylation, lowering the channel's activation threshold.[7][14]
Caption: TRPV1 Signaling Pathway in Nociception.
1.1.2. Voltage-Gated Sodium Channel 1.7 (Nav1.7)
Nav1.7 plays a critical role in the transmission of pain signals.[15][16] Genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain.[17][18] Conversely, gain-of-function mutations are associated with painful neuropathies.[19] This strong human genetic validation makes Nav1.7 a highly attractive target for analgesic development.[15]
Mechanism of Action & Signaling Pathway
Nav1.7 is preferentially expressed in peripheral sensory neurons and is crucial for the initiation and propagation of action potentials in response to noxious stimuli.[16] It acts as a threshold channel, amplifying small depolarizations to bring the neuron to the action potential firing threshold. Interestingly, the analgesic effect of Nav1.7 deletion appears to involve not only the blockade of action potential propagation but also an upregulation of endogenous opioid signaling in the spinal cord, leading to reduced neurotransmitter release from nociceptor terminals.[17][18][20][21]
Caption: Nav1.7 Mechanism in Pain Transmission.
Biased Agonism at the Mu-Opioid Receptor (MOR)
Opioids are potent analgesics, but their clinical use is limited by severe side effects such as respiratory depression, constipation, and addiction.[22] The discovery of biased agonism offers a promising strategy to separate the therapeutic effects of MOR activation from its adverse effects.[11][12][22][23][24][25][26] Biased agonists preferentially activate one signaling pathway over another downstream of the same receptor.[24][25][26]
Mechanism of Action & Signaling Pathway
The MOR signals through two main pathways: the G protein pathway, which is thought to mediate analgesia, and the β-arrestin pathway, which has been linked to many of the adverse effects.[22][23][27] Biased agonists are designed to selectively activate the G protein pathway while minimizing β-arrestin recruitment.[22][23] Oliceridine is an FDA-approved G protein-biased MOR agonist for the management of acute pain.[23][27]
Caption: Biased Agonism at the Mu-Opioid Receptor.
Section 2: Novel Targets and Strategies in Antihypertensive Drug Development
The development of novel antihypertensives is focused on targets that can provide improved blood pressure control, particularly in patients with resistant hypertension, and offer end-organ protection.
Angiotensin II Type 2 (AT2) Receptor Agonism
The renin-angiotensin system (RAS) plays a central role in blood pressure regulation. While the angiotensin II type 1 (AT1) receptor mediates the well-known vasoconstrictive and pro-hypertensive effects of angiotensin II, the AT2 receptor is thought to have opposing, protective effects.[25][28]
Mechanism of Action & Signaling Pathway
Activation of the AT2 receptor promotes vasodilation, natriuresis, and has anti-inflammatory and anti-fibrotic effects.[13][25][29] The vasodilatory effects are mediated through a bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[6][16][19][30][31] While AT2 receptor agonists may not have potent direct antihypertensive effects when used as monotherapy, they show promise in combination with AT1 receptor blockers to enhance blood pressure lowering and provide end-organ protection.[13][26][28]
Caption: AT2 Receptor Signaling Pathway in Vasodilation.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the development of novel analgesics and antihypertensives.
In Vitro Assays
3.1.1. Protocol: Fluo-4 Calcium Mobilization Assay for GPCR Screening
This assay is used to measure changes in intracellular calcium concentration following GPCR activation, particularly for Gq-coupled receptors.
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells into the microplate at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate and incubate overnight.[32]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS/HEPES buffer.[1][33]
-
Remove the cell culture medium and add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM loading solution to each well.[32]
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[32]
-
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths to 488 nm and 525 nm, respectively.[1]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the test compounds or reference agonist and continue to record the fluorescence signal for 1-2 minutes.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot dose-response curves and determine EC50 or IC50 values.
-
-
3.1.2. Protocol: PathHunter® β-Arrestin Recruitment Assay
This assay measures the interaction between an activated GPCR and β-arrestin, providing a method to assess biased agonism.
-
Materials:
-
PathHunter® cell line expressing the GPCR of interest tagged with a ProLink™ fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[34]
-
96- or 384-well white-walled, solid-bottom plates
-
Test compounds and reference agonist
-
Luminescence plate reader
-
-
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the microplate and incubate for 24-48 hours.[29]
-
Compound Addition:
-
Signal Detection:
-
Data Analysis:
-
Plot dose-response curves and determine EC50 values for β-arrestin recruitment.
-
Compare the β-arrestin recruitment potency and efficacy to the G protein signaling potency and efficacy (determined by a separate assay) to calculate a bias factor.
-
-
In Vivo Models
3.2.1. Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This is a widely used model to study neuropathic pain resulting from peripheral nerve injury.[35][36][37][38][39]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L4-S2 vertebrae.[36][37]
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[36][38]
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[36][38]
-
Close the muscle and skin layers with sutures or wound clips.[36][38]
-
Administer post-operative analgesia and allow the animal to recover.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments.
-
Assess thermal hyperalgesia using a plantar test apparatus.
-
Behavioral testing should be performed at baseline before surgery and at multiple time points post-surgery.
-
3.2.2. Protocol: Carrageenan-Induced Paw Edema Model of Inflammatory Pain in Rats
This model is used to evaluate the efficacy of anti-inflammatory and analgesic compounds in an acute inflammatory pain state.[5][24][40]
-
Procedure:
-
Measure the baseline paw volume or thickness of the rat's hind paw using a plethysmometer or calipers.
-
Administer the test compound or vehicle.
-
After an appropriate pre-treatment time (typically 30-60 minutes), inject 100 µL of a 1% carrageenan solution into the plantar surface of the hind paw.[2]
-
Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
-
Data Analysis:
-
Calculate the change in paw volume or thickness from baseline for each animal.
-
Compare the paw edema in the treated groups to the vehicle control group to determine the anti-inflammatory effect.
-
3.2.3. Protocol: Tail-Cuff Method for Blood Pressure Measurement in Rodents
This is a non-invasive method for monitoring systolic and diastolic blood pressure in conscious rodents.[15][41][42][43][44]
-
Procedure:
-
Acclimatize the animal to the restraining device for several days before the experiment.
-
Place the animal in the restrainer and position the tail-cuff and sensor on the tail.[44]
-
Warm the animal to a physiological temperature to ensure adequate blood flow to the tail.[41][42]
-
The system automatically inflates the occlusion cuff and then slowly deflates it while the sensor records the return of blood flow.[44]
-
Take multiple readings and average them to obtain a reliable blood pressure measurement.
-
Section 4: Data Presentation and Interpretation
In Vitro Data
| Compound | Target | Assay | EC50/IC50 (nM) | Emax (% of control) |
| Compound A | TRPV1 | Fluo-4 Calcium Assay | 15.2 | 95% (Antagonist) |
| Compound B | Nav1.7 | Electrophysiology | 8.7 | 98% (Inhibition) |
| Compound C | MOR | β-Arrestin Recruitment | 250.4 | 30% (Partial Agonist) |
| Compound D | AT2R | Fluo-4 Calcium Assay | 45.8 | 85% (Agonist) |
In Vivo Data
| Model | Compound | Dose (mg/kg) | Endpoint | Result |
| SNL Neuropathic Pain | Compound B | 10 | Mechanical Allodynia | 60% reversal of hyperalgesia |
| Carrageenan Paw Edema | Compound A | 30 | Paw Volume | 45% reduction in edema |
| Spontaneously Hypertensive Rat | Compound D | 5 | Systolic Blood Pressure | 15 mmHg decrease |
Conclusion
The development of novel analgesics and antihypertensives is a dynamic field with significant potential to address major unmet medical needs. The targets and protocols outlined in this guide provide a framework for researchers to identify and validate new therapeutic candidates. By focusing on mechanisms that offer improved safety and efficacy profiles, such as targeting specific ion channels, leveraging biased agonism, and activating protective signaling pathways, the next generation of pain and hypertension therapies can be realized.
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Application Note: Strategic Protection and Derivatization of Methyl 2-(3,5-dimethoxyphenyl)acetate for Advanced Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3,5-dimethoxyphenyl)acetate is a versatile synthon in medicinal chemistry and organic synthesis, valued for its unique electronic and structural properties.[1] However, its full synthetic potential is often gated by the need for precise control over its reactive sites: the methyl ester, the electron-rich aromatic ring, and the activated methoxy groups. This application note provides a comprehensive guide to protecting group strategies for this molecule. We will delve into the causality behind experimental choices, offering field-proven insights for protecting the ester functionality and for the selective demethylation and subsequent protection of the aryl methoxy groups. The protocols herein are designed to be self-validating, emphasizing chemoselectivity and orthogonality to empower researchers in complex, multi-step synthetic campaigns.
Introduction: The Synthetic Challenge
The chemical personality of this compound is defined by three key structural features:
-
The Methyl Ester: Susceptible to nucleophilic attack, reduction, and hydrolysis under both acidic and basic conditions.[2][3]
-
The Aryl Methoxy Groups: Generally robust, these ether linkages can be cleaved under strongly acidic or Lewis acidic conditions.[4] They also heavily activate the aromatic ring, directing electrophilic substitution to the ortho and para positions (C2, C4, C6).
-
The α-Methylene Group: The protons on the carbon adjacent to the ester are acidic and represent a key site for enolate formation and subsequent alkylation or condensation reactions.
Unchecked, this reactivity can lead to a loss of yield and the formation of complex side products. A well-designed protecting group strategy is therefore not an expedient, but a foundational principle for achieving synthetic goals with this substrate.[5] The ideal strategy hinges on the concept of orthogonality , wherein multiple protecting groups can be removed under distinct conditions without affecting one another.[6][7]
Strategic Decision Framework for Protection
The selection of a protecting group is dictated by the planned downstream reaction conditions. The following workflow provides a logical framework for strategic planning.
Caption: Decision workflow for protecting group selection.
Protection of the Carboxylic Acid Functionality
The methyl ester, while convenient, is labile to many common reagents. Converting it to a more robust group is often the first step in a longer synthetic sequence. The choice of the new ester group is critical for ensuring orthogonality.
3.1. Rationale for Ester Protection
-
Base Stability: Reactions involving strong bases (e.g., LDA, n-BuLi) for α-alkylation would saponify the methyl ester. A sterically hindered ester like tert-butyl is resistant to these conditions.
-
Nucleophile Stability: Organometallic reagents (e.g., Grignard, organolithiums) will readily add to the methyl ester.
-
Reductant Stability: Strong reducing agents like LiAlH₄ will reduce the ester to the corresponding alcohol.
3.2. Recommended Protecting Groups for the Carboxyl Group
| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality & Notes |
| tert-Butyl Ester | Transesterification with tert-butanol or reaction of the acid with isobutylene, cat. H₂SO₄. | Mild Acid: Trifluoroacetic acid (TFA) in CH₂Cl₂ at 0 °C to RT.[3] | Stable to base, hydrogenolysis, and mild nucleophiles. Orthogonal to Bn, Fmoc, and silyl ethers.[7] |
| Benzyl (Bn) Ester | Reaction of the carboxylate salt with benzyl bromide (BnBr).[8] | Hydrogenolysis: H₂, Pd/C in an inert solvent (e.g., EtOAc, EtOH).[3] | Stable to acidic and basic conditions. Orthogonal to acid-labile (t-Bu, TBDMS) and base-labile (Ac) groups.[6] |
Protocol 3.1: Conversion to tert-Butyl 2-(3,5-dimethoxyphenyl)acetate
This protocol first hydrolyzes the methyl ester to the free carboxylic acid, which is then converted to the tert-butyl ester.
Part A: Saponification to 3,5-Dimethoxyphenylacetic Acid
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Reaction: Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[9]
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 2N HCl. A white precipitate of 3,5-dimethoxyphenylacetic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: tert-Butylation
-
Setup: Suspend the 3,5-dimethoxyphenylacetic acid (1.0 eq) in dichloromethane (CH₂Cl₂) in a pressure-rated flask.
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Carefully condense isobutylene gas into the flask at -78 °C. Seal the flask and allow it to warm to room temperature, stirring for 12-24 hours.
-
Workup: Cool the flask, carefully vent, and pour the reaction mixture into a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure tert-butyl ester.
Manipulation of the Aryl Methoxy Groups
The methoxy groups are robust, but their cleavage to phenols is a key transformation for introducing new functionality or altering biological activity. Selective demethylation is achievable with potent Lewis acids.
4.1. Rationale for Demethylation
-
Access to Phenols: Demethylation unmasks the phenolic hydroxyls, which can then be used for etherification, esterification, or as directing groups in further reactions.
-
Modulating Electronics: Converting electron-donating methoxy groups to hydroxyls alters the electronic properties of the aromatic ring.
4.2. Selective Demethylation Reagents
Cleavage of aryl methyl ethers is a classic transformation, with boron tribromide (BBr₃) being the most common and effective reagent.[4] It is highly efficient but non-selective for this substrate, typically removing both methyl groups.
| Reagent | Conditions | Selectivity & Notes |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to 0 °C | Highly effective but harsh. Will likely demethylate both methoxy groups. Requires strict anhydrous conditions.[4] |
| Aluminum Chloride (AlCl₃) / Thiol | AlCl₃ with a soft nucleophile like ethanethiol (EtSH) or dimethyl sulfide in CH₂Cl₂. | Can offer improved regioselectivity for certain substrates, though may still lead to di-demethylation.[10] |
| Potassium Hydroxide / Ethylene Glycol | High temperatures (120-180 °C) | A harsher, less common method that can promote selective demethylation in some methoxybenzoic acid systems.[11][12] |
Protocol 4.1: Di-demethylation using Boron Tribromide (BBr₃)
Safety Note: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood under an inert atmosphere.
-
Setup: Dissolve the protected ester (e.g., tert-butyl 2-(3,5-dimethoxyphenyl)acetate) (1.0 eq) in anhydrous CH₂Cl₂ under an argon or nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Slowly add a 1M solution of BBr₃ in CH₂Cl₂ (2.2-2.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: After addition, allow the reaction to slowly warm to 0 °C and stir for 2-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding methanol at 0 °C, followed by the addition of water.
-
Extraction: Dilute with additional water and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting di-phenol by column chromatography or recrystallization.
Orthogonal Protection: A Case Study
An orthogonal strategy allows for the sequential deprotection of different functional groups. Let's consider a scenario requiring independent manipulation of the carboxyl group and the two phenolic hydroxyls.
Caption: Orthogonal strategy for independent functional group manipulation.
In this scheme:
-
The methyl ester is converted to a benzyl (Bn) ester , which is stable to the acidic conditions of demethylation.[3]
-
The methoxy groups are cleaved using BBr₃ to yield the di-phenol.
-
The phenols are protected as tert-butyldimethylsilyl (TBDMS) ethers , which are stable to hydrogenolysis.
-
Now, the two protecting groups are orthogonal:
This orthogonal approach provides maximum flexibility for subsequent synthetic transformations, allowing for selective reaction at either the carboxylic acid or the phenolic positions.
Conclusion
The strategic application of protecting groups transforms this compound from a simple building block into a highly adaptable platform for complex molecular design. By understanding the inherent reactivity of the molecule and employing orthogonal protection schemes, researchers can navigate challenging synthetic pathways with precision and control. The conversion of the methyl ester to more robust forms like tert-butyl or benzyl esters, combined with protocols for aryl ether cleavage and subsequent re-protection, provides a powerful toolkit for drug development and advanced organic synthesis.
References
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford University Press. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology. [Link]
-
University of Bristol. Protecting Groups. [Link]
-
ResearchGate. Protection for Phenols and Catechols. [Link]
-
Slideshare. Protection of carbonyl and carboxyl group. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General reference, specific link not available).
-
Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings. [Link]
-
Riegebauer, K., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
-
Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. [Link]
-
Wikipedia. Protecting group. [Link]
- Kocienski, P. J. (1998). Protecting groups. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry. (General reference, specific link not available).
- Google Patents. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
SynArchive. Protecting Groups List. [Link]
- Google Patents.
- Google Patents. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
IIT Bombay. Protecting Groups. [Link]
-
Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?[Link]
-
Sciencemadness Discussion Board. Ester hydrolysis. [Link]
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- 9. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]
- 10. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
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- 12. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring of Methyl 2-(3,5-dimethoxyphenyl)acetate
Abstract
Methyl 2-(3,5-dimethoxyphenyl)acetate is a valuable scaffold in medicinal chemistry and materials science, prized for its activated aromatic core. The two methoxy groups strongly activate the ring towards electrophilic aromatic substitution, providing a versatile handle for introducing diverse functionalities. This guide offers a comprehensive overview of key functionalization strategies, including nitration, formylation, and acylation. Each section provides not only detailed, step-by-step protocols but also delves into the underlying mechanistic principles and strategic considerations behind the experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.
Core Principles: Reactivity of the 3,5-Dimethoxyphenyl System
The synthetic utility of this compound hinges on the predictable reactivity of its aromatic ring. The two methoxy (-OCH₃) substituents are powerful activating groups due to their ability to donate electron density to the ring via resonance. This increased nucleophilicity makes the ring highly susceptible to attack by electrophiles.
These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[1][2] In this specific molecule, three positions are activated: C2, C4, and C6.
-
C4 Position: This position is para to both methoxy groups, making it the most electron-rich and sterically accessible site. Electrophilic substitution overwhelmingly occurs here.
-
C2 and C6 Positions: These positions are ortho to one methoxy group and meta to the other. They are also sterically hindered by the adjacent methoxy and acetate side chains. Substitution at these sites is generally not observed under standard conditions.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Regioselectivity of Substitution" A[ ] -- "this compound" --> B(( )); B -- " " --> C{{"OMe"}}; B -- " " --> D( ); D -- " " --> E{{"OMe"}}; D -- " " --> F( ); F -- " " --> G{{"CH₂CO₂Me"}}; F -- " " --> H( ); H -- " " --> B; C -- "ortho (hindered)" --> D; E -- "ortho (hindered)" --> D; C -- "para (favored)" --> F; E -- "para (favored)" --> F; I((E+)) -- "Electrophile" --> F; end style B fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style F fill:#34A853,stroke:#202124 style H fill:#F1F3F4,stroke:#5F6368 style I fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF } caption="Directing effects on the aromatic ring."
Electrophilic Nitration: Introduction of a Nitro Group
Nitration is a classic electrophilic aromatic substitution (EAS) that introduces a nitro (-NO₂) group, a versatile functional handle that can be reduced to an amine or used as an electron-withdrawing group. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5]
Causality Behind the Protocol
-
Low Temperature: The reaction is highly exothermic and must be performed at low temperatures (0-10 °C) to prevent over-reaction and the formation of unwanted byproducts.[4]
-
Acidic Medium: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[3][6]
-
Controlled Addition: The nitrating mixture is added slowly to maintain temperature control and ensure a steady, controlled reaction rate.[7]
Protocol: Synthesis of Methyl 2-(4-nitro-3,5-dimethoxyphenyl)acetate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in concentrated sulfuric acid (3 mL per gram of substrate) at 0 °C (ice bath).
-
Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 mL per mL of nitric acid) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from methanol or ethanol to yield the pure methyl 2-(4-nitro-3,5-dimethoxyphenyl)acetate as a solid.
| Parameter | Value | Reference |
| Product | Methyl 2-(4-nitro-3,5-dimethoxyphenyl)acetate | [8] |
| Reagents | HNO₃ / H₂SO₄ | [5] |
| Temperature | 0-10 °C | [4] |
| Typical Yield | 85-95% | - |
Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10] The reaction utilizes the "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][12] This electrophile is less reactive than those used in Friedel-Crafts reactions, making it ideal for highly activated substrates and avoiding side reactions.
Causality Behind the Protocol
-
Vilsmeier Reagent Formation: POCl₃ activates DMF to form the electrophilic chloroiminium ion, which is the key reacting species.[10]
-
Reaction Sequence: The aromatic ring attacks the Vilsmeier reagent in an electrophilic substitution. The resulting iminium ion intermediate is stable until it is hydrolyzed during aqueous work-up to reveal the aldehyde.[12]
-
Solvent: DMF often serves as both the reagent and the solvent. Anhydrous conditions are crucial until the final hydrolysis step.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption="Experimental workflow for Vilsmeier-Haack formylation."
Protocol: Synthesis of Methyl 2-(4-formyl-3,5-dimethoxyphenyl)acetate
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in DMF and add it to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it onto crushed ice. Then, add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate, stirring until the hydrolysis is complete (typically 1-2 hours).
-
Isolation: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Product | Methyl 2-(4-formyl-3,5-dimethoxyphenyl)acetate | - |
| Reagents | POCl₃ / DMF | [11][13] |
| Temperature | 60-70 °C | - |
| Typical Yield | 70-85% | - |
Friedel-Crafts Acylation: Introduction of a Keto Group
The Friedel-Crafts acylation is a robust method for forming C-C bonds by introducing an acyl group (R-C=O) to an aromatic ring.[14][15] The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16][17] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, which effectively prevents polyacylation.[16][17]
Causality Behind the Protocol
-
Lewis Acid Catalyst: AlCl₃ coordinates to the chlorine of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion electrophile.[15]
-
Stoichiometric Catalyst: More than one equivalent of AlCl₃ is required because the Lewis acid complexes with the carbonyl oxygen of the product ketone, rendering it inactive as a catalyst.[14]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water would react with and destroy the Lewis acid catalyst.
Protocol: Synthesis of Methyl 2-(4-acetyl-3,5-dimethoxyphenyl)acetate
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) as the solvent. Cool the flask to 0 °C.
-
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the DCM with stirring.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the AlCl₃ suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding cold, dilute HCl.
-
Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Product | Methyl 2-(4-acetyl-3,5-dimethoxyphenyl)acetate | [18] |
| Reagents | CH₃COCl / AlCl₃ | [14][15] |
| Temperature | 0 °C to RT | - |
| Typical Yield | 80-90% | - |
Advanced Applications: Cross-Coupling Reactions
Once a functional group, such as a halogen, is installed on the aromatic ring via electrophilic substitution, it can serve as a handle for powerful C-C and C-N bond-forming cross-coupling reactions.
-
Suzuki-Miyaura Coupling: A bromo or iodo-substituted derivative can be coupled with a wide variety of boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.[19][20]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine, providing access to a vast array of substituted anilines.[21][22][23]
These advanced methods dramatically expand the synthetic utility of the functionalized this compound core, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.
References
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Fiveable. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
-
4.10: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2020). Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025). ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. Available at: [Link]
-
New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. National Institutes of Health. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Available at: [Link]
-
Nitration of Methyl Benzoate. Available at: [Link]
-
NITRATION OF METHYL BENZOATE. Available at: [Link]
-
Cross Coupling Reactions. (2020). YouTube. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]
-
Nitration of Methyl Benzoate Experiment. PraxiLabs. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield in Fischer-Speier Esterification
Question: I am attempting to synthesize this compound via Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with methanol and an acid catalyst, but I'm observing a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer-Speier esterification are a common issue, often stemming from the reversible nature of the reaction.[1][2][3][4] To drive the equilibrium towards the product, several factors must be carefully controlled.
Potential Causes & Solutions:
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester.[5][6]
-
Solution: Ensure all glassware is thoroughly dried, either by flame-drying or oven-drying.[7] Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[6] For more rigorous water removal, consider using a Dean-Stark apparatus, especially when using a co-solvent like toluene.[2][4]
-
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: Esterification is often a slow process at room temperature.[5]
-
Stoichiometry of Reactants: The equilibrium can be favorably shifted by using an excess of one of the reactants.[4][6]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Issue 2: Formation of Impurities During Synthesis
Question: My reaction seems to be working, but I'm getting significant impurities alongside my desired this compound. What are these impurities and how can I prevent them?
Answer:
Impurity formation can arise from side reactions or incomplete reactions. Identifying the nature of the impurity is key to troubleshooting.
Common Impurities & Prevention:
-
Unreacted 3,5-dimethoxyphenylacetic acid: This is the most common impurity if the reaction does not go to completion.
-
Prevention: As discussed in Issue 1, ensure the reaction is driven to completion by using excess methanol, an adequate amount of catalyst, sufficient heating, and reaction time.[2][5][6]
-
Removal: A simple workup with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer during extraction.
-
-
Side Products from Strong Acid Catalyst: Concentrated sulfuric acid can cause charring or sulfonation of the aromatic ring, especially at high temperatures for prolonged periods.
-
Prevention: Use the minimum effective amount of catalyst and avoid excessive heating. Consider a milder catalyst like p-toluenesulfonic acid.[3]
-
-
Byproducts from Alternative Starting Materials: If you are synthesizing 3,5-dimethoxyphenylacetic acid as a precursor, impurities from that synthesis can carry over. For instance, if using a Willgerodt-Kindler reaction from 3,5-dimethoxyacetophenone, unreacted ketone or thioamide intermediates could be present.[9][10][11]
-
Prevention: Ensure the purity of your starting 3,5-dimethoxyphenylacetic acid. Purify it by recrystallization or column chromatography before proceeding with the esterification.
-
Troubleshooting Decision Tree for Impurities
Caption: Decision tree for troubleshooting impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
1. What are the alternative methods for synthesizing this compound?
While Fischer-Speier esterification is the most direct method from the corresponding carboxylic acid, other methods exist:[12]
-
DCC/DMAP Coupling: 3,5-dimethoxyphenylacetic acid can be coupled with methanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13][14] This method is often milder but generates a dicyclohexylurea (DCU) byproduct that needs to be filtered off.
-
From an Acid Chloride: 3,5-dimethoxyphenylacetic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yielding but more hazardous route due to the corrosive and moisture-sensitive nature of the intermediates.[3]
-
Synthesis from other precursors: It is also possible to synthesize the target molecule from other starting materials. For instance, the Willgerodt-Kindler reaction can convert 3,5-dimethoxyacetophenone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid and subsequently esterified.[9][10][11]
2. How do I purify the final product, this compound?
After the initial workup to remove the acid catalyst and unreacted carboxylic acid, the crude product often requires further purification.
-
Column Chromatography: This is a highly effective method for separating the desired ester from non-polar impurities and any remaining starting material. A common solvent system is a mixture of ethyl acetate and petroleum ether or hexane.[13][14]
-
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method for larger scales.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure material.
3. What are the key analytical techniques to confirm the successful synthesis of this compound?
-
Thin Layer Chromatography (TLC): Essential for monitoring the reaction progress and assessing the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the methyl ester group and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Will show a characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid starting material.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. The molecular formula for this compound is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol .[15]
4. Can I use a different alcohol for the esterification?
Yes, the Fischer-Speier esterification is versatile and can be performed with other alcohols, such as ethanol to produce Ethyl 2-(3,5-dimethoxyphenyl)acetate.[16] However, the reaction rate can be influenced by steric hindrance of the alcohol, with primary alcohols reacting the fastest.[2]
| Parameter | Optimal Condition/Reagent | Rationale |
| Starting Acid Purity | >98% | Prevents carry-over of impurities into the final product.[7] |
| Alcohol | Anhydrous Methanol (in excess) | Acts as both reactant and solvent, driving the equilibrium forward.[2][8] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack.[8] |
| Temperature | Reflux | Increases the reaction rate to overcome the activation energy.[6] |
| Water Removal | Anhydrous reagents, Dean-Stark (optional) | Prevents the reverse reaction (hydrolysis) from occurring.[4][5][6] |
| Work-up | Aqueous NaHCO₃ wash | Removes unreacted carboxylic acid and the acid catalyst. |
| Purification | Column Chromatography | Separates the product from byproducts and remaining starting materials.[13][14] |
References
-
21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. Available from: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available from: [Link]
-
What are possible sources of error in an esterification lab? - Filo. Available from: [Link]
-
Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate - NIH. Available from: [Link]
-
(IUCr) Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Available from: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. Available from: [Link]
-
Esterification Lab Answers. Available from: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. Available from: [Link]
-
Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - JoVE. Available from: [Link]
-
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI. Available from: [Link]
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Fischer–Speier esterification - Wikipedia. Available from: [Link]
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Willgerodt rearrangement - Wikipedia. Available from: [Link]
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Willgerodt-Kindler Reaction - SynArchive. Available from: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
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Willgerodt‐Kindler Reac1on - MSU chemistry. Available from: [Link]
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General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. Available from: [Link]
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Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available from: [Link]
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Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] - Erowid. Available from: [Link]
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homoveratric acid - Organic Syntheses Procedure. Available from: [Link]
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Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available from: [Link]
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Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. Available from: [Link]
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Process for producing methyl methoxyacetate - European Patent Office - Googleapis.com. Available from: [Link]
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Purification of crude Methyl 2-(3,5-dimethoxyphenyl)acetate by column chromatography
Technical Support Center: Purification of Methyl 2-(3,5-dimethoxyphenyl)acetate
Welcome to the dedicated technical support guide for the purification of crude this compound via column chromatography. This resource is designed for researchers and drug development professionals to navigate the nuances of this specific separation, providing both foundational protocols and advanced troubleshooting. Our approach is rooted in the principles of chromatography, ensuring that you not only understand what to do but why you are doing it.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the setup and execution of column chromatography for this compound.
Q1: What is the recommended stationary phase for this purification?
A: For the separation of moderately polar organic molecules like this compound, the industry-standard stationary phase is Silica Gel (SiO₂) .[1][2] For flash chromatography applications, a particle size of 230-400 mesh (40-63 µm) is recommended as it provides the optimal balance between resolution and flow rate.[3] Silica gel is slightly acidic, which is generally compatible with ester functionalities.[1]
Q2: How do I determine the optimal mobile phase (eluent) for my separation?
A: The selection of the mobile phase is the most critical parameter for achieving a successful separation.[4] This is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.
The Goal: Find a solvent system where the target compound, this compound, has a Retention Factor (R_f) value of approximately 0.2 - 0.4 .[1][5] This R_f range ensures the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Recommended Starting Solvent System: A mixture of a non-polar solvent and a moderately polar solvent is the best starting point. For this compound, begin with an Ethyl Acetate (EtOAc) / Hexane mixture.[6]
-
Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the proportion of EtOAc until the desired R_f is achieved.
-
A literature precedent for the purification of a structurally similar compound, diphenylthis compound, successfully used a 1:4 (v:v) ratio of ethyl acetate to petroleum ether (a solvent similar to hexane).[7][8] This corresponds to a 20% EtOAc mixture and serves as an excellent starting point for your TLC analysis.
Q3: What is an R_f value and how is it calculated?
A: The Retention Factor (R_f) is a dimensionless quantity used to characterize the position of a spot on a developed TLC plate.[9] It is a ratio calculated by dividing the distance the compound travels from the origin by the distance the solvent front travels from the origin.[10][11]
Formula: R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An R_f value is characteristic of a specific compound in a specific solvent system, making it a crucial tool for identification and for planning column chromatography.[10]
Q4: What is the best way to pack the chromatography column?
A: A uniformly packed column is essential to prevent solvent channeling and ensure an even, horizontal elution of compound bands.[12] Two primary methods are used:
-
Wet Packing (Slurry Method): This is the most common and recommended method. The stationary phase (silica gel) is mixed with the initial mobile phase to form a slurry, which is then carefully poured into the column.[12] This technique minimizes the trapping of air bubbles.
-
Dry Packing: The dry silica gel powder is poured directly into the column and then tapped gently to ensure even packing.[3] Solvent is then carefully passed through. While faster, this method carries a higher risk of forming cracks or channels in the stationary phase bed.
Regardless of the method, the final packed bed should be uniform, dense, and free of any visible air bubbles or cracks.
Q5: How should I load my crude this compound sample onto the column?
A: Proper sample loading is critical for achieving high resolution. The goal is to apply the sample in as narrow a band as possible at the top of the stationary phase.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply this concentrated solution to the top of the silica bed.[3] If the compound has poor solubility in the mobile phase, you may use a slightly stronger (more polar) solvent, but it must be an extremely small volume to avoid disrupting the separation.[13]
-
Dry Loading: This is the preferred method if your compound is not very soluble in the starting mobile phase.[13] Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (1-2 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[13]
Troubleshooting Guide
Encountering issues during column chromatography is common. This guide provides a systematic approach to diagnosing and solving them.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| T-01 | Compound does not elute from the column. | The mobile phase is not polar enough to displace the compound from the silica gel.[14] The compound may have decomposed on the acidic silica gel.[15] | Gradually and systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[14] To test for stability, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, decomposition is occurring. Consider using a different stationary phase like alumina.[15] |
| T-02 | All compounds elute together at the solvent front. | The mobile phase is too polar, causing all components to have a high affinity for the mobile phase and little interaction with the stationary phase.[16] | Redesign the mobile phase using a less polar solvent system. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in hexane). |
| T-03 | Poor separation (overlapping bands/fractions). | The R_f values of the components are too close in the chosen solvent system. The column was overloaded with too much crude sample.[17] The column was packed improperly, leading to channeling.[12] The initial sample band was too wide during loading. | Perform further TLC trials to find a solvent system that maximizes the difference in R_f (ΔR_f) between your target compound and impurities. Reduce the amount of sample loaded or use a wider column (increase the stationary phase mass relative to the sample mass). A general rule is a 20:1 to 50:1 ratio of silica to crude material.[1] Repack the column carefully, ensuring no air bubbles or cracks. Use the dry loading technique or ensure you use the absolute minimum volume of solvent for wet loading. |
| T-04 | Streaking or "Tailing" of spots in collected fractions (as seen on TLC). | The sample is too concentrated.[18] Strong secondary interactions (e.g., hydrogen bonding) between the compound and active sites on the silica gel.[19][20] | Dilute the sample further before analysis. While less common for simple esters, if acidic or basic impurities are present, adding a very small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds) can improve peak shape.[21] |
| T-05 | "Fronting" of spots in collected fractions (as seen on TLC). | This is almost always caused by sample overload on the column.[17][18] The sample was loaded in a solvent significantly stronger (more polar) than the mobile phase.[22] | The primary solution is to reduce the amount of crude material loaded onto the column.[17] Ensure the loading solvent is the same as or weaker (less polar) than the mobile phase. If a stronger solvent must be used, use the smallest possible volume.[22] |
Experimental Workflow & Logic Diagrams
To further clarify the process, the following diagrams illustrate the standard workflow and a decision-making tree for troubleshooting.
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- Cytiva. (2024).
- Axel Chromatography. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- ALWSCI. (2025).
- University of Rochester, Department of Chemistry.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- HALO Columns. (2023).
- Oreate AI Blog. (2026).
- CHROMacademy. Troubleshooting HPLC Column Issues.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Study.com.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Study Mind. Chromatography and Rf Values (GCSE Chemistry).
- Chemistry For Everyone. (2025).
- National Center for Biotechnology Information. (2024).
- Restek. TROUBLESHOOTING GUIDE.
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University of Colorado Boulder, Department of Organic Chemistry. Column Chromatography Procedures. [Link]
- ChemistryViews. (2012).
- International Union of Crystallography. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Chrom Tech, Inc. (2024).
- National Institutes of Health. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)
- Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup.
- MIT Digital Lab Techniques Manual.
- University of Calgary.
- Biocompare. (2023).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry.
- Pharma Now.
- Reddit. (2025). Help needed to improve column technique.
- Separation Science.
- Chemistry For Everyone. (2025).
- SiliCycle.
- University of California, Davis. 5.
- Reddit. (2022).
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- 8. Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Fischer-Speier Esterification
Welcome to the technical support guide for Fischer-Speier esterification. As a foundational reaction in organic synthesis, its successful execution is critical. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Troubleshooting Low Yield & Slow Reaction Rates
Question 1: My Fischer esterification has stalled or is giving me a very low yield. What is the primary cause and how can I fix it?
Answer: The most common reason for low yield is the reversible nature of the Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product.[3][4] To improve your yield, you must shift this equilibrium to the right, towards the ester product, by applying Le Chatelier's principle.[5][6]
Causality & Core Principle: Le Chatelier's Principle Le Chatelier's principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[5] In this case, the "stress" is the accumulation of products (water and ester). By either removing a product or increasing the concentration of a reactant, you can drive the reaction forward.[5][6]
Troubleshooting Protocol:
-
Increase Reactant Concentration: The simplest approach is to use a large excess of one of the reactants.[6] Typically, the alcohol is used in excess as it can often double as the reaction solvent.[1][4] Using a 10-fold excess of alcohol can increase yields to over 95%.[4]
-
Remove Water as it Forms: This is a highly effective strategy.[2][4]
-
Dean-Stark Apparatus: The most common method involves using a Dean-Stark trap with an azeotrope-forming solvent like toluene or hexane.[3][4] The water/solvent azeotrope boils and condenses in the trap, but because water is denser than these solvents, it sinks to the bottom and is removed from the reaction mixture, preventing the reverse reaction.[4]
-
Drying Agents: Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), directly to the reaction mixture can sequester the water byproduct.[2][3]
-
Question 2: The reaction is proceeding very slowly, even with heat. How can I increase the reaction rate?
Answer: A slow reaction rate is typically due to insufficient catalysis or steric hindrance.
Causality & Core Principles:
-
Catalysis: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][8] Without a strong acid catalyst, this activation step is extremely slow.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can physically block the alcohol's approach to the carbonyl carbon, slowing down the rate-determining nucleophilic attack.[1][9] Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid and heat.[3][10]
Troubleshooting Protocol:
-
Verify Catalyst Potency: Ensure your acid catalyst is active. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[3][10] Use a catalytic amount, typically 1-5 mol%.
-
Increase Temperature: The reaction is generally performed at reflux.[8] Ensure your heating is sufficient to maintain the reflux temperature of the alcohol or solvent being used, typically between 60–110 °C.[3]
-
Address Steric Hindrance: If you are working with sterically hindered substrates, you may need more forcing conditions (higher temperatures, longer reaction times).[11] For extremely hindered systems, Fischer esterification may not be the ideal method. Alternative, more powerful esterification methods like the Steglich esterification, which uses DCC as a coupling agent, might be necessary.[3][12]
Section 2: Managing Side Reactions & Substrate Limitations
Question 3: I'm using a tertiary alcohol and my main product is an alkene. What is happening?
Answer: You are observing a competing elimination (dehydration) reaction. Tertiary alcohols, and to a lesser extent secondary alcohols, are prone to elimination under the strong acidic and heated conditions of a Fischer esterification.[3][10]
Mechanism: E1 Elimination The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). The departure of water forms a relatively stable tertiary carbocation, which is then deprotonated by a weak base (like another alcohol molecule or the conjugate base of the acid catalyst) to form an alkene. This E1 pathway competes directly with the desired esterification.
Below is a diagram illustrating the competing pathways.
Caption: Competing E1 Elimination and Esterification Pathways for Tertiary Alcohols.
Solutions:
-
Avoid Fischer Esterification for Tertiary Alcohols: This method is generally unsuitable for these substrates.[3][8]
-
Use an Alternative Method: For synthesizing esters from tertiary alcohols, use a method that does not involve strong acid and heat. The reaction of an acyl chloride with the alcohol in the presence of a non-nucleophilic base like pyridine is a common and effective alternative.
Question 4: My starting material has an acid-sensitive functional group. Can I still use Fischer esterification?
Answer: It is highly risky. The strong acid catalyst (H₂SO₄, TsOH) required for Fischer esterification can readily hydrolyze or react with many acid-sensitive protecting groups (e.g., acetals, ketals, silyl ethers) or functional groups.
Recommendations:
-
Use a Milder Catalyst: Lewis acids such as scandium(III) triflate can sometimes catalyze the reaction under milder conditions.[3][10] Alternatively, solid-supported acid catalysts like Dowex resins can be used, which may offer better selectivity and easier removal.[13]
-
Choose a Different Esterification: For sensitive substrates, it is safer to use a method that operates under neutral or basic conditions.
-
Steglich Esterification: Uses DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under neutral conditions.[3]
-
Acyl Chloride/Anhydride Method: Convert the carboxylic acid to a more reactive acyl chloride or anhydride first, then react it with the alcohol in the presence of a base like pyridine. This avoids strong acids entirely.
-
Section 3: Catalyst and Reagent Considerations
Question 5: What is the difference between using sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH)? Is there a better choice?
Answer: Both H₂SO₄ and TsOH are strong Brønsted acids that are excellent catalysts for this reaction.[3] The primary differences lie in their physical properties and potential for side reactions.
| Feature | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (TsOH) |
| Physical State | Viscous, dense liquid | Crystalline solid |
| Handling | Can be difficult to measure accurately by volume. Highly corrosive. | Easy to weigh and handle. |
| Dehydrating Property | Strong dehydrating agent, which can help drive the reaction but may also cause charring with sensitive substrates.[7] | Less aggressive dehydrating agent. |
| Solubility | Soluble in most polar solvents. | Soluble in organic solvents like toluene, making it ideal for Dean-Stark setups. |
Recommendation: For most standard applications, especially those using a Dean-Stark apparatus with toluene, TsOH is often preferred due to its ease of handling as a solid and its excellent solubility in the reaction solvent. Sulfuric acid is a perfectly acceptable and inexpensive alternative, particularly when the alcohol is used as the solvent.[7]
Section 4: Work-up and Purification
Question 6: How do I properly work up my reaction and remove the acid catalyst and excess carboxylic acid?
Answer: A standard aqueous workup is required to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts.
Standard Work-up Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[14] This will ensure your ester product remains in the organic phase.
-
Neutralizing Wash: Transfer the solution to a separatory funnel and wash it with a weak base to neutralize the acid catalyst and remove unreacted carboxylic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[15] This helps to remove residual water and break up any emulsions.
-
Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[14]
-
Purification: The resulting crude ester can then be purified, typically by distillation or column chromatography, to remove any remaining unreacted alcohol or other organic impurities.[15]
Below is a workflow diagram for the work-up procedure.
Caption: General Workflow for Fischer Esterification Work-up.
References
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved January 7, 2026, from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 7, 2026, from [Link]
-
Homework.Study.com. (n.d.). Describe one way to increase the yield of a Fischer esterification by using Le Chatelier's principle to support your answer. Retrieved January 7, 2026, from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. Retrieved January 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved January 7, 2026, from [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved January 7, 2026, from [Link]
-
JoVE. (2020, March 26). Esterification. Retrieved January 7, 2026, from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). 29. The Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 7, 2026, from [Link]
-
ScholarSphere - Penn State University. (2023, April 27). Acid Catalyst Comparison in Fischer Esterification Reactions. Retrieved January 7, 2026, from [Link]
-
Moodle - Thompson Rivers University. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved January 7, 2026, from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
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- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate
Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and characterization data to support your research and development efforts.
I. Overview of Synthetic Strategies and Potential Side Reactions
The synthesis of this compound can be approached through several common esterification methods, each with its own set of advantages and potential pitfalls. This section addresses the most frequently encountered issues for each route in a question-and-answer format.
A. Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of 3,5-dimethoxyphenylacetic acid with methanol. While cost-effective, it is an equilibrium-driven process that requires specific conditions to achieve high yields.
Question 1: My Fischer esterification of 3,5-dimethoxyphenylacetic acid is giving low yields. What are the common causes and how can I improve the conversion?
Answer: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, Le Chatelier's principle must be exploited.[1]
-
Incomplete Water Removal: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.
-
Question 2: I'm observing an unknown byproduct in my Fischer esterification. What could it be?
Answer: While Fischer esterification is generally a clean reaction, side products can form under certain conditions.
-
Ether Formation: If the reaction is run at excessively high temperatures with a strong acid catalyst, the alcohol can undergo acid-catalyzed dehydration to form a dialkyl ether (in this case, dimethyl ether). This is more common with secondary and tertiary alcohols but can occur with primary alcohols under harsh conditions.
-
Decarboxylation: While less common for phenylacetic acids under typical esterification conditions, prolonged heating in strong acid could potentially lead to decarboxylation of the starting material.
-
Impurities from Starting Material: Any impurities present in the 3,5-dimethoxyphenylacetic acid will be carried through the reaction. It is crucial to start with a pure carboxylic acid.
B. Methylation with Diazomethane
Diazomethane (CH₂N₂) is a highly reactive reagent that provides a rapid and high-yielding route to methyl esters from carboxylic acids with minimal byproducts.[4][5] However, its use is associated with significant safety hazards.
Question 3: I am considering using diazomethane for methylation. What are the primary safety concerns and how can they be mitigated?
Answer: Diazomethane is a toxic, carcinogenic, and potentially explosive gas.[6] It is crucial to handle it with extreme caution.
-
Explosion Hazard: Diazomethane can detonate when exposed to rough surfaces, sharp edges, or high temperatures.[6]
-
Mitigation: Use flame-polished glassware and avoid ground-glass joints where possible. Always work in a well-ventilated fume hood and behind a blast shield. Diazomethane should be generated in situ and used immediately as a dilute solution in an inert solvent like diethyl ether.[7]
-
-
Toxicity and Carcinogenicity: Inhalation of diazomethane can cause severe respiratory irritation. It is also a suspected carcinogen.
-
Mitigation: Always handle diazomethane in a properly functioning chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Question 4: Are there any side reactions to be aware of when using diazomethane with 3,5-dimethoxyphenylacetic acid?
Answer: Diazomethane is highly selective for acidic protons and generally gives very clean reactions with carboxylic acids.[4] However, a few potential side reactions exist:
-
Reaction with Other Acidic Protons: If the starting material or any impurities contain other acidic functional groups, such as phenols, they may also be methylated, although the reaction with carboxylic acids is significantly faster.[4]
-
Methylene Insertion: In the presence of certain catalysts or under photolytic conditions, diazomethane can form a carbene, which can undergo insertion into C-H or O-H bonds, leading to a variety of byproducts. However, under standard esterification conditions, this is not a major concern.
C. DCC/DMAP Coupling
The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for esterification.[8]
Question 5: My DCC/DMAP esterification is complete, but I am struggling to remove the byproducts during purification. What are these byproducts and what is the best way to remove them?
Answer: The primary byproducts in a DCC-mediated coupling are dicyclohexylurea (DCU) and, in some cases, N-acylurea.
-
Dicyclohexylurea (DCU): This is the main byproduct formed from the hydration of DCC. It is a white solid with low solubility in many organic solvents, which can make its removal challenging.[9]
-
Removal Strategy:
-
Filtration: A significant portion of the DCU can often be removed by filtration of the reaction mixture, as it tends to precipitate out. Cooling the reaction mixture can further decrease its solubility.
-
Solvent Selection for Workup: DCU is poorly soluble in solvents like diethyl ether and hexanes. Diluting the reaction mixture with one of these solvents can help to precipitate more of the DCU for removal by filtration.
-
Chromatography: Residual DCU can be removed by column chromatography, although it can sometimes co-elute with products of similar polarity.
-
-
-
N-Acylurea: This byproduct forms from the intramolecular rearrangement of the O-acylisourea intermediate.[10][11] It is often more soluble than DCU and can be more difficult to separate from the desired ester.
-
Removal Strategy: Careful optimization of column chromatography is usually required to separate the N-acylurea from the product.
-
-
Excess DMAP: As DMAP is a base, it can be easily removed during the workup.
-
Removal Strategy: Wash the organic layer with a dilute aqueous acid solution (e.g., 1N HCl) to protonate the DMAP and extract it into the aqueous phase.[12]
-
II. Troubleshooting Guide for Synthesis and Purification
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials or reagents.2. Incorrect reaction conditions (temperature, time).3. Presence of water in moisture-sensitive reactions. | 1. Use freshly purified starting materials and reagents. Verify the concentration of solutions.2. Monitor the reaction by TLC to determine the optimal reaction time. Ensure accurate temperature control.3. Use anhydrous solvents and flame-dried glassware for moisture-sensitive reactions. |
| Multiple Spots on TLC After Reaction | 1. Formation of side products.2. Incomplete reaction.3. Degradation of product or starting material. | 1. Re-evaluate the reaction conditions to minimize side reactions (e.g., lower temperature, different catalyst).2. Increase reaction time or add more of the limiting reagent.3. Check the stability of your compounds under the reaction conditions. Consider a milder synthetic route. |
| Product Loss During Workup | 1. Emulsion formation during extraction.2. Product is partially soluble in the aqueous layer.3. Incorrect pH during extraction. | 1. Add brine to the separatory funnel to break the emulsion. Filtering through a pad of Celite® can also be effective.2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.3. Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form. |
| Difficulty in Purification by Column Chromatography | 1. Co-elution of product and impurities.2. Product degradation on silica gel. | 1. Optimize the eluent system using TLC to achieve better separation. Consider using a different stationary phase (e.g., alumina).2. Deactivate the silica gel by adding a small amount of triethylamine to the eluent. Alternatively, consider purification by recrystallization or distillation. |
| Product Fails to Crystallize | 1. Product is an oil at room temperature.2. Presence of impurities inhibiting crystallization.3. Inappropriate recrystallization solvent. | 1. Verify the expected physical state of the product. If it is a low-melting solid, cooling in an ice bath or freezer may be necessary.2. Further purify the product by column chromatography to remove impurities.3. Systematically screen for a suitable recrystallization solvent or solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[13][14][15] |
III. Synthesis of the Precursor: 3,5-Dimethoxyphenylacetic Acid
The purity of the starting carboxylic acid is paramount for a successful esterification. A common route to 3,5-dimethoxyphenylacetic acid is the Willgerodt-Kindler reaction of 3,5-dimethoxyacetophenone.
Question 6: I am preparing 3,5-dimethoxyphenylacetic acid via the Willgerodt-Kindler reaction. What are the potential side reactions and how can I ensure a clean product?
Answer: The Willgerodt-Kindler reaction involves the reaction of an aryl ketone with sulfur and a secondary amine (commonly morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.[16][17]
-
Incomplete Reaction: The reaction requires elevated temperatures and can be slow.
-
Solution: Ensure the reaction is heated sufficiently and for an adequate amount of time. Microwave-assisted heating can sometimes improve yields and reduce reaction times.
-
-
Formation of Complex Mixtures: The reaction mechanism is complex and can lead to the formation of various sulfur-containing byproducts.[6][18]
-
Solution: Careful control of the reaction temperature and stoichiometry is important. A thorough workup, including acidic and basic washes, is necessary to remove the amine and other impurities.
-
-
Incomplete Hydrolysis: The intermediate thioamide may not be fully hydrolyzed to the carboxylic acid.
-
Solution: Ensure the hydrolysis step is carried out under sufficiently vigorous conditions (e.g., refluxing with a strong base like NaOH or KOH) and for a sufficient duration.
-
IV. Detailed Experimental Protocols
A. Synthesis of this compound via Fischer Esterification
This protocol provides a reliable method for the synthesis of the target compound.
dot
Caption: Workflow for Fischer Esterification Synthesis.
Procedure:
-
To a solution of 3,5-dimethoxyphenylacetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).[19][20][21]
B. Purification by Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification method.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexanes and ethyl acetate, or ethanol and water).
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[4]
V. Characterization Data
Accurate characterization of the final product and any potential impurities is crucial for quality control.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (EI) m/z |
| This compound | 6.41 (t, J = 2.2 Hz, 1H), 6.36 (d, J = 2.2 Hz, 2H), 3.78 (s, 6H), 3.69 (s, 3H), 3.56 (s, 2H)[22][23] | 172.1, 160.8, 136.5, 107.2, 99.1, 55.3, 52.1, 41.5[23] | 210 (M+), 151, 121[24] |
| 3,5-Dimethoxyphenylacetic Acid | 10.5-11.5 (br s, 1H), 6.40 (t, J = 2.2 Hz, 1H), 6.35 (d, J = 2.2 Hz, 2H), 3.77 (s, 6H), 3.58 (s, 2H) | 177.5, 160.9, 136.0, 107.5, 99.3, 55.3, 41.1 | 196 (M+), 151 |
| Dicyclohexylurea (DCU) | 5.5-5.7 (br d, 2H, NH), 3.2-3.4 (m, 2H, CH-N), 1.0-1.9 (m, 20H, cyclohexyl CH₂)[9][12] | 156.7, 49.2, 34.0, 25.6, 25.0[12] | 224 (M+), 142, 99 |
VI. Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing this compound on a large scale?
A1: For large-scale synthesis, Fischer esterification is often the most practical and cost-effective method due to the low cost of reagents. However, careful optimization is required to ensure high conversion and to manage the removal of water.
Q2: My final product is a pale yellow oil, but the literature reports it as a colorless liquid. What could be the cause?
A2: A yellow color in the final product often indicates the presence of impurities. These could be residual starting materials, byproducts from the reaction, or decomposition products. Further purification by column chromatography or treatment with activated charcoal during recrystallization may be necessary.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed by a combination of techniques. ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and identify any impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
VII. References
-
BenchChem. (2025). Application Note: 1H NMR Characterization of 1,3-Dicyclohexylurea in Crude Product.
-
The Royal Society of Chemistry. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas.
-
RSC Publishing. (n.d.). 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol).
-
A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
-
ChemicalBook. (n.d.). N,N'-DICYCLOHEXYLUREA(2387-23-7) 1H NMR spectrum.
-
SpectraBase. (n.d.). (3,5-Dimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts.
-
Wikipedia. (2023). Fischer–Speier esterification.
-
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
-
PubChem. (n.d.). Methyl 3,5-dimethoxyphenylacetate.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information File.
-
Master Organic Chemistry. (2022). Diazomethane (CH2N2).
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
-
Wikipedia. (n.d.). Willgerodt rearrangement.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
-
NIST WebBook. (n.d.). Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester.
-
National Institutes of Health. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
-
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
-
PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate.
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (n.d.).
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
SpectraBase. (n.d.). METHYL-2-CARBOXY-3,5-DIMETHOXYPHENYL-ACETATE.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
-
Recrystallization-2.doc.pdf. (n.d.).
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Benchchem. (n.d.). challenges in the purification of Methyl 2-(3,4-dichlorophenyl)acetate from reaction mixtures.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204).
-
BG. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
-
AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes.
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography of Methyl 3,5-dimethylbenzoate.
Sources
- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR spectrum [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 17. Willgerodt Rearrangement [unacademy.com]
- 18. bec.uac.bj [bec.uac.bj]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 22. spectrabase.com [spectrabase.com]
- 23. Methyl 3,5-dimethoxyphenylacetate | C11H14O4 | CID 592191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester [webbook.nist.gov]
Removal of unreacted 3,5-dimethoxyphenylacetic acid from product mixture
Technical Support Center: Purification & Troubleshooting
Topic: Removal of Unreacted 3,5-Dimethoxyphenylacetic Acid from a Product Mixture
Section 1: Foundational Knowledge
Q1: What are the key properties of 3,5-dimethoxyphenylacetic acid (DMPAA) that influence its removal?
A1: Understanding the physicochemical properties of 3,5-dimethoxyphenylacetic acid (DMPAA) is the cornerstone of designing an effective purification strategy. Its acidic nature is the most critical feature to exploit.
The carboxylic acid group in DMPAA allows it to be deprotonated by a base. This conversion from a neutral, organic-soluble molecule to an ionic salt dramatically increases its solubility in water, forming the basis for liquid-liquid extraction techniques.[1][2][3]
Table 1: Physicochemical Properties of 3,5-Dimethoxyphenylacetic Acid
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₂O₄[4] | Provides the basic chemical makeup. |
| Molecular Weight | 196.20 g/mol [4] | Useful for stoichiometric calculations. |
| Appearance | White to cream crystalline solid[5][6] | Helps in visual identification. |
| Melting Point | 102-103 °C[4] | Can be used as a preliminary purity check. A broad or depressed melting point suggests the presence of impurities. |
| pKa | ~4.08 (Predicted)[4] | This value is crucial. It indicates that a relatively weak base is sufficient to deprotonate the acid. For effective extraction, the pH of the aqueous solution should be at least 2 units above the pKa (i.e., pH > 6.08), though a pH of 10 or higher is typically used to ensure complete deprotonation. |
| Solubility | Soluble in many organic solvents (e.g., ethyl acetate, dichloromethane); low solubility in cold water.[5][7][8] | The neutral form's preference for organic solvents and the salt form's preference for water is the key to separation by extraction. |
Note: The pKa of the parent compound, phenylacetic acid, is 4.31.[9][10] The electron-donating methoxy groups on DMPAA are predicted to slightly increase the pKa, but it remains a typical carboxylic acid.
Section 2: Liquid-Liquid Extraction (The Workhorse Method)
Q2: What is the standard procedure for removing DMPAA using a basic aqueous extraction?
A2: Acid-base extraction is the most direct and common method for removing acidic impurities like DMPAA from a reaction mixture containing a neutral or basic product.[1][11] The process involves converting the acidic DMPAA into its water-soluble salt, which then partitions into the aqueous phase, leaving the desired neutral product in the organic phase.
Experimental Protocol: Standard Basic Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution from the acid-base reaction). Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Remove the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh aqueous base to ensure complete removal of the DMPAA.
-
Neutral Wash: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water and break any minor emulsions.
-
Drying & Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.
Caption: Workflow for removing DMPAA via basic liquid-liquid extraction.
Q3: Troubleshooting - My extraction isn't working; DMPAA is still in my organic layer. What went wrong?
A3: This is a common issue that usually points to incomplete deprotonation of the DMPAA. Here are the primary causes and solutions:
-
Insufficient Base: You may not have used enough base to neutralize all the DMPAA, especially if it was a major component of the crude mixture.
-
Solution: Ensure you are using a molar excess of base. Perform an additional extraction and test the pH of the aqueous layer after shaking; it should be distinctly basic (pH > 8).
-
-
Base is too Weak: While sodium bicarbonate is often sufficient, if your organic solvent is very nonpolar, the partitioning of the carboxylate salt into the aqueous layer may be less efficient.
-
Solution: Switch to a stronger, though still relatively mild, base like 5% sodium carbonate (Na₂CO₃) or a dilute (1 M) sodium hydroxide (NaOH) solution. Caution: Be mindful if your desired product is base-sensitive (e.g., an ester, which can be hydrolyzed by strong bases).[1]
-
-
Insufficient Mixing/Contact Time: The acid-base reaction can only occur at the interface between the two liquid phases.
-
Solution: Ensure you are shaking the separatory funnel adequately (but not so vigorously as to cause a persistent emulsion) for at least 30-60 seconds to maximize the surface area and allow the reaction to complete.
-
-
Too Few Extractions: A single extraction rarely removes all of an impurity. Partition coefficients dictate that the impurity will be distributed between the two phases.
-
Solution: Perform at least three separate extractions with fresh portions of the aqueous base. This is far more effective than a single extraction with a large volume.
-
Q4: Troubleshooting - I've formed a stable emulsion during the basic wash. How do I break it?
A4: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets, preventing clear layer separation.[12] They are common when reaction mixtures contain surfactant-like byproducts.
Strategies to Break Emulsions:
-
Patience: The simplest technique is to let the separatory funnel stand undisturbed for 10-30 minutes.[12] Often, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[12] This increases the ionic strength and polarity of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.[13]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the small droplets coalesce.[12]
-
Filtration: Filter the entire mixture through a plug of Celite® or glass wool. This can physically disrupt the emulsion layer.[14][15]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[12]
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective mechanical method to force the layers apart.[12]
Section 3: Alternative & Advanced Methods
Q5: My product is sensitive to aqueous base. What are my options for removing DMPAA?
A5: When your product cannot tolerate aqueous bases (e.g., risk of hydrolysis, degradation), you must turn to non-extractive methods.
-
Solid-Supported Scavengers: This is an elegant and highly effective method. Polymer-supported bases, often called "scavenger resins," are insoluble polymer beads functionalized with basic groups (e.g., amine or carbonate).
-
Protocol: Simply add the scavenger resin to the organic solution of your crude product and stir. The resin will react with and bind the acidic DMPAA. The resin is then removed by simple filtration, leaving your purified product in the solution.[16][17] This avoids any aqueous workup. Examples include polymer-supported trisamine or bicarbonate resins.[18]
-
-
Column Chromatography: This is a universally applicable but more resource-intensive method.
-
Principle: DMPAA is significantly more polar than many typical organic products due to its carboxylic acid group. This difference in polarity allows for separation on a stationary phase like silica gel.
-
Recommendation: See Q6 for specific conditions.
-
Q6: What are the recommended starting conditions for separating DMPAA from a neutral product using column chromatography?
A6: Silica gel column chromatography is an excellent choice for this separation. The key is to manage the behavior of the carboxylic acid on the slightly acidic silica gel. Carboxylic acids can sometimes streak or "tail" badly during chromatography.
Strategies for Effective Chromatographic Separation:
-
Acidify the Eluent: Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase will keep the DMPAA fully protonated.[19] This suppresses its ionization and leads to sharper, more well-defined peaks, preventing tailing.
-
Use a Polar Solvent System: DMPAA will require a relatively polar eluent to move down the column. Start with a solvent system like 30-50% ethyl acetate in hexanes and adjust as needed based on TLC analysis.
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Eluent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 30:70 to 50:50 | A good starting point for many neutral products. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Use when the product is more polar. |
| Modifier | Add 0.5% Acetic Acid | Add to either system above to improve peak shape. |
Pro-Tip: Sometimes, adding a basic modifier like triethylamine to the eluent can also work, but this is less common for separating acidic impurities and can be product-dependent.[20]
Q7: Can I remove DMPAA by recrystallization?
A7: Yes, recrystallization can be a highly effective purification technique, provided certain conditions are met.[21][22][23]
-
Principle: Recrystallization works best when the impurity (DMPAA) and the desired product have significantly different solubilities in a chosen solvent, and when the impurity is present in a relatively small amount.[24] The goal is to find a solvent in which your product is soluble when hot but insoluble when cold, while DMPAA remains in the cold solvent (the "mother liquor") after your product has crystallized.
-
When to Use It: This method is ideal for a final polishing step when the crude product is already >80-90% pure. If DMPAA is a major component, an initial acid-base extraction to remove the bulk of it is recommended before attempting recrystallization.
-
Solvent Screening: The key to success is finding the right solvent. You will need to perform small-scale solubility tests with solvents like toluene, ethyl acetate/heptane mixtures, or isopropanol to find one that meets the criteria for your specific product.
Section 4: Method Selection Guide
Use this decision tree to select the most appropriate purification strategy for your specific experimental needs.
Caption: Decision tree for selecting a DMPAA removal method.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved January 11, 2026, from [Link]
-
El-Awady, J. A., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
Centrifugal-extractor.com. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
Mo, Y. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved January 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved January 11, 2026, from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved January 11, 2026, from [Link]
-
NDSU Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved January 11, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 11, 2026, from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved January 11, 2026, from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved January 11, 2026, from [Link]
-
Baxendale Group. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Retrieved January 11, 2026, from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]
-
Macmillan Group, Princeton University. (2001, December 6). Solid-Supported Reagents for Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2001). Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation. [Link]
-
Biotage. (n.d.). Solid supported reagents. Retrieved January 11, 2026, from [Link]
-
Merck Index. (n.d.). Phenylacetic Acid. Retrieved January 11, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (1990). pKAH-values of phenylacetic acid derivatives. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 11, 2026, from [Link]
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- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,5-DIMETHOXYPHENYLACETIC ACID CAS#: 4670-10-4 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,5-Dimethoxyphenylacetic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3,4-Dimethoxyphenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3 [m.chemicalbook.com]
- 9. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
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- 17. researchgate.net [researchgate.net]
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- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 24. Home Page [chem.ualberta.ca]
Recrystallization techniques for purifying solid derivatives of Methyl 2-(3,5-dimethoxyphenyl)acetate
Welcome to the technical support center for the purification of solid derivatives of Methyl 2-(3,5-dimethoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the recrystallization of this important class of compounds.
I. Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1][2] The fundamental principle is that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[4][5]
The Ideal Recrystallization Solvent
The choice of solvent is the most critical factor for a successful recrystallization.[3][6] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures. [7][8]
-
Low solubility for the target compound at low temperatures. [7][8]
-
High solubility for impurities at all temperatures, or very low solubility at all temperatures. [5][6]
-
Chemical inertness: The solvent should not react with the compound being purified.[5][8]
-
Volatility: The solvent should be easily removable from the purified crystals.[8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]
II. Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues that you may encounter during the recrystallization of this compound derivatives and provides actionable solutions.
Problem 1: No Crystal Formation Upon Cooling
Possible Cause: The solution is not supersaturated, which is often due to using too much solvent.[9][10]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Seeding: If you have a small amount of the pure compound, add a "seed" crystal to the solution. This provides a template for further crystallization.[11][12]
-
-
Reduce Solvent Volume:
Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt before it dissolves.[10][14] This can also be caused by a high concentration of impurities.
Solutions:
-
Adjust the Solvent System:
-
Add more of the "good" solvent in a mixed-solvent system to increase the solubility of your compound at a lower temperature.[14]
-
Switch to a lower-boiling point solvent. This will ensure that the dissolution temperature is below the melting point of your compound.
-
-
Modify the Cooling Process:
-
Perform a Pre-purification Step: If the issue is due to a high impurity load, consider a preliminary purification step like column chromatography before recrystallization.
Problem 3: Poor or Low Yield of Recovered Crystals
Possible Cause: Several factors can contribute to a low yield.
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the solid. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.[15]
-
Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the desired compound from crystallizing out on the filter paper.[15]
-
Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the mother liquor. Using too much wash solvent or warm solvent will dissolve some of your product.[9]
Problem 4: The Recrystallized Product is Still Impure
Possible Cause: The chosen solvent may not be effectively separating the impurities, or the cooling process was too rapid.
Solutions:
-
Re-recrystallize: Perform a second recrystallization using the same or a different solvent system.[1]
-
Slow Down the Cooling: Rapid cooling can trap impurities within the crystal lattice.[2][16] Allow the solution to cool slowly and undisturbed.
-
Choose a Different Solvent: The initial solvent may have similar solubility properties for both your compound and the impurities. Experiment with different solvents or solvent pairs. A systematic approach to solvent screening is often necessary.[6][7]
-
Decolorize with Activated Carbon: If your product has a colored impurity, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities.[17] Use it sparingly, as it can also adsorb some of your desired product.[14]
III. Experimental Protocols & Data
Solvent Selection for Phenylacetic Acid Derivatives
The choice of solvent is paramount. For derivatives of this compound, a good starting point is to consider solvents with moderate polarity.
| Solvent System | Rationale | Reference |
| Methanol | Has been successfully used for recrystallizing similar diphenylthis compound structures. | |
| Ethanol/Water | A common mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13] | [13] |
| Toluene/Hexanes | This non-polar/polar aprotic mixture can be effective for purifying phenylacetic acid derivatives.[18] | [18] |
| Ethyl Acetate/Hexanes | Another common mixed-solvent system that can be effective. | [19] |
General Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[16]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[9]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator or a vacuum oven.[12]
General Mixed-Solvent Recrystallization Protocol
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (the solvent in which the compound is readily soluble).[13]
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the solvent in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.[13]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[13]
-
Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.
IV. Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
V. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent if I have no prior information?
A1: A good starting point is to test the solubility of a small amount of your crude compound in various solvents at room temperature and then upon heating.[7] An ideal solvent will show poor solubility at room temperature but high solubility when hot.[7] Databases like SciFinder and Reaxys can also provide information on previously reported recrystallization solvents for similar compounds.[7]
Q2: Can I put my hot solution directly into an ice bath to speed up crystallization?
A2: This is not recommended. Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice.[16] It is best to allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: What should I do if my compound is soluble in all common solvents at room temperature?
A3: In this case, a mixed-solvent recrystallization is a good option.[7] Find a solvent in which your compound is highly soluble (the "good" solvent) and another miscible solvent in which it is poorly soluble (the "bad" solvent).[13]
Q4: How much product loss is acceptable during recrystallization?
A4: Some product loss is inevitable because the compound will have some finite solubility in the cold solvent.[4][9] A recovery of 80-90% is generally considered good, but this can vary depending on the purity of the starting material and the specific compound and solvent system.
Q5: My crystals are very fine and powder-like. How can I get larger crystals?
A5: The formation of fine powders is often a result of rapid crystallization. To obtain larger crystals, ensure the solution cools as slowly as possible.[2][3] You can insulate the flask or allow it to cool in a warm bath that is slowly cooling to room temperature.
VI. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Advanced Pharmaceutical Bulletin, 2(1), 1-2. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. Retrieved from
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Kavitha, M., et al. (2025). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, E81, 618-622. Retrieved from [Link]
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. praxilabs.com [praxilabs.com]
- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tips & Tricks [chem.rochester.edu]
Troubleshooting low yields in the methylation of 3,5-dimethoxyphenylacetic acid
Welcome to the technical support center for the methylation of 3,5-dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems you might encounter during the methylation of 3,5-dimethoxyphenylacetic acid, providing potential causes and actionable solutions.
Issue 1: Incomplete conversion of the starting material.
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 3,5-dimethoxyphenylacetic acid remaining in the reaction mixture.
Potential Causes & Solutions:
-
Insufficient Methylating Agent: The stoichiometry of the methylating agent is critical. For reagents like methyl iodide or dimethyl sulfate, a molar excess is often required.
-
Recommendation: Increase the molar equivalents of the methylating agent incrementally (e.g., from 1.1 eq to 1.5 or 2.0 eq) and monitor the reaction progress.
-
-
Inadequate Base Strength or Solubility: The choice of base is crucial for deprotonating the carboxylic acid, making it a more effective nucleophile.
-
Recommendation: Ensure the base is strong enough and soluble in the reaction solvent. For instance, if using potassium carbonate in a non-polar solvent, its limited solubility might hinder the reaction. Consider using a stronger base like potassium hydroxide or a more soluble organic base like DBU.
-
-
Low Reaction Temperature: Methylation reactions often require a certain activation energy.
-
Recommendation: Gradually increase the reaction temperature and monitor for improvement in conversion. Be mindful that excessive heat can lead to side reactions.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Extend the reaction time and track the disappearance of the starting material by TLC or LC-MS.
-
Issue 2: Formation of significant byproducts.
Symptom: TLC or LC-MS analysis reveals the presence of multiple spots or peaks in addition to the starting material and the desired product.
Potential Causes & Solutions:
-
O-methylation of Phenolic Hydroxyl Groups (if present): If the starting material has any free phenolic hydroxyl groups, these can also be methylated.
-
Recommendation: Employ a milder methylating agent that is more selective for carboxylic acids, or use a protecting group strategy for the phenolic hydroxyls if they are not the intended reaction site.
-
-
Side Reactions with the Solvent: Some solvents can participate in side reactions, especially under basic conditions.
-
Recommendation: Choose an inert solvent for your reaction. Common choices include acetone, DMF, or THF.
-
-
Degradation of Starting Material or Product: Harsh reaction conditions (e.g., high temperatures, very strong bases) can lead to the decomposition of your compounds.
-
Recommendation: Optimize the reaction conditions by using milder bases, lower temperatures, and shorter reaction times.
-
Issue 3: Difficulty in purifying the product.
Symptom: The product, methyl 3,5-dimethoxyphenylacetate, is difficult to separate from the starting material or byproducts using standard purification techniques like column chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Product and Starting Material: The starting acid and its methyl ester may have very similar polarities, making chromatographic separation challenging.
-
Recommendation:
-
Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The unreacted carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral ester product remains in the organic layer.
-
Chromatography Optimization: If co-elution is still an issue, try a different solvent system for your column chromatography or consider using a different stationary phase (e.g., alumina instead of silica gel). A solid-phase extraction (SPE) cartridge can also be an effective separation method.[1]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the methylation of 3,5-dimethoxyphenylacetic acid.
Q1: What are the most common methylating agents for this reaction, and what are their pros and cons?
A1: The choice of methylating agent is critical and depends on factors like scale, safety, and desired reactivity. Here is a comparison of common options:
| Methylating Agent | Pros | Cons |
| **Diazomethane (CH₂N₂) ** | Highly reactive, often gives quantitative yields with minimal workup.[2][3] | Extremely toxic, explosive, and carcinogenic.[2][4] Requires specialized glassware and handling procedures.[2][4] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive, cost-effective, and suitable for large-scale synthesis.[5] | Highly toxic and carcinogenic.[5][6] Requires careful handling and quenching procedures. |
| Methyl Iodide (CH₃I) | Readily available and effective. | Toxic and a potential carcinogen. Reactions can be slower than with dimethyl sulfate. |
| Dimethyl Carbonate (DMC) | A greener and less toxic alternative.[7][8][9] Byproducts are methanol and CO₂. | Requires higher temperatures and often a catalyst.[7][8] |
Q2: How does the choice of base and solvent impact the methylation reaction?
A2: The base and solvent system is crucial for the success of the methylation.
-
Base: The primary role of the base is to deprotonate the carboxylic acid, forming a carboxylate anion which is a much stronger nucleophile.
-
Weak bases (e.g., potassium carbonate) are often sufficient, especially with highly reactive methylating agents.
-
Stronger bases (e.g., potassium hydroxide, sodium hydride) may be needed for less reactive systems but can increase the risk of side reactions.
-
-
Solvent: The solvent should dissolve both the substrate and the reagents to facilitate the reaction.
-
Polar aprotic solvents like DMF, DMSO, and acetone are common choices as they can solvate the cation of the base, leaving the anion more reactive.
-
Q3: What are the key safety precautions to consider when performing this methylation?
A3: Safety should always be the top priority in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving toxic and volatile methylating agents like diazomethane, dimethyl sulfate, and methyl iodide must be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Diazomethane: Due to its explosive nature, it should be generated in situ and used immediately.[10] Use of flame-polished glassware is recommended to avoid rough surfaces that can trigger detonation.[2][4]
-
Dimethyl Sulfate and Methyl Iodide: These are potent carcinogens and should be handled with extreme care to avoid inhalation or skin contact.
-
-
Quenching: After the reaction is complete, any unreacted methylating agent must be safely quenched. For example, excess dimethyl sulfate can be destroyed with an aqueous solution of a strong base like sodium hydroxide.[6]
Experimental Protocols
Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1.0 eq) in dry acetone (10-20 mL per gram of acid).
-
Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Addition of Methylating Agent: Add methyl iodide (1.2 - 1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Methylation using Dimethyl Sulfate
-
Setup: In a round-bottom flask with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent like acetone or DMF.
-
Addition of Base: Add a base such as potassium carbonate (2.0 - 3.0 eq).
-
Addition of Methylating Agent: Add dimethyl sulfate (1.1 - 1.5 eq) dropwise at a temperature that allows for controlled reaction (e.g., room temperature or slightly elevated).[11]
-
Reaction: Stir the mixture at the chosen temperature and monitor by TLC.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1, ensuring proper quenching of any unreacted dimethyl sulfate.
Visualizations
Caption: General workflow for the methylation of 3,5-dimethoxyphenylacetic acid.
Sources
- 1. AMT - An enhanced procedure for measuring organic acids and methyl esters in PM2.5 [amt.copernicus.org]
- 2. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Methyl 2-(3,5-dimethoxyphenyl)acetate Synthesis by TLC
This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate using Thin-Layer Chromatography (TLC). It provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments.
Introduction to the Synthesis and Monitoring Approach
The synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical production, is commonly achieved through the esterification of 3,5-dimethoxyphenylacetic acid with methanol.[1] One of the most direct methods is the Fischer-Speier esterification.[1] Given that both the starting material (a carboxylic acid) and the product (an ester) are organic compounds, TLC serves as a rapid, cost-effective, and efficient method to monitor the reaction's progress.[2][3][4]
The core principle of TLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[5][6] In this specific synthesis, the product, this compound, is less polar than the starting material, 3,5-dimethoxyphenylacetic acid. This difference in polarity is the key to their separation on a TLC plate. The more polar carboxylic acid will have a stronger affinity for the polar silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2][7] Conversely, the less polar ester product will travel further with the mobile phase, exhibiting a higher Rf value.
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of this esterification reaction.
Q1: Why am I not seeing any spots on my developed TLC plate?
Possible Causes & Solutions:
-
Insufficient Concentration: The sample spotted on the TLC plate may be too dilute.
-
Non-UV Active Compounds: While the aromatic rings in both the starting material and product should make them UV active, the concentration might be below the detection limit of the UV lamp.[2]
-
Solution: Use an alternative visualization technique. An iodine chamber is a common and effective method for visualizing a wide range of organic compounds, which will appear as yellow-brown spots. Another option is to use a chemical stain, such as permanganate or phosphomolybdic acid, which reacts with the compounds to produce colored spots.[9]
-
-
Sample Volatility: Although less likely with these specific compounds under normal conditions, highly volatile substances can evaporate from the TLC plate before or during development.[8]
-
Solution: Ensure the spotting solvent is not excessively volatile and that the developing chamber is properly sealed to maintain a saturated atmosphere.
-
-
Incorrect Visualization Method: You might be using a visualization method that is not suitable for your compounds.
Q2: My spots are streaking or appearing as elongated shapes. What's wrong?
Possible Causes & Solutions:
-
Sample Overloading: This is the most common cause of streaking.[5][8][11] Applying too much sample to the baseline overwhelms the stationary phase's capacity for separation.
-
Highly Polar Compounds: The starting material, 3,5-dimethoxyphenylacetic acid, is a carboxylic acid and can interact strongly with the acidic silica gel, leading to tailing.[11]
-
Sample Applied in a Highly Polar Solvent: If the sample is dissolved in a very polar solvent for spotting, it can create a "ring" effect or cause the spot to spread unevenly at the baseline.[11]
-
Solution: If possible, dissolve the sample in a less polar solvent for spotting. Ensure the spot is as small and concentrated as possible.[2]
-
-
Compound Decomposition: In some cases, compounds can decompose on the silica gel, leading to streaks.[12][13]
Q3: The spots for my starting material and product are too close together (poor separation). How can I improve this?
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of your solvent system is crucial for good separation.
-
If spots are too high on the plate (high Rf values): Your mobile phase is too polar. Decrease the proportion of the more polar solvent or choose a less polar solvent altogether.[8]
-
If spots are too low on the plate (low Rf values): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.[8]
-
Recommended Solvent Systems: A good starting point for separating compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[14][15] You can systematically vary the ratio (e.g., 1:4, 1:3, 1:2 ethyl acetate:hexanes) to find the optimal separation.
-
Q4: I see multiple spots in the lane for my reaction mixture. What do they represent?
Possible Causes & Solutions:
-
Incomplete Reaction: The most likely scenario is that the reaction has not gone to completion. You will see a spot corresponding to your starting material and another for your product.[16][17]
-
Solution: Continue to monitor the reaction over time. The spot for the starting material should diminish in intensity while the product spot becomes more prominent.[16]
-
-
Formation of Side Products: The reaction may be producing unintended side products, which will appear as additional spots on the TLC plate.
-
Solution: This requires further analysis to identify the side products and potentially optimize the reaction conditions (e.g., temperature, catalyst, reaction time) to minimize their formation.
-
-
Impure Starting Materials: The starting 3,5-dimethoxyphenylacetic acid may not be pure, leading to extra spots from the outset.[3]
-
Solution: Always run a reference spot of your starting material on the same TLC plate to confirm its purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase for monitoring this synthesis?
A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is an excellent choice. A common starting ratio to test is 3:1 or 4:1 hexanes:ethyl acetate. You can adjust this ratio to achieve an Rf value for your product of around 0.3-0.5, which generally provides the best separation.
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[18][19][20]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[7] A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound.[2][7]
Q3: What are the best visualization techniques for these compounds?
Both the starting material and the product contain a phenyl ring, which makes them UV active. Therefore, the primary and non-destructive method of visualization should be a UV lamp at 254 nm.[9] The compounds will appear as dark spots against the fluorescent green background of the TLC plate. If spots are not visible under UV light or for confirmation, an iodine chamber is a reliable secondary method.
Q4: How can I definitively confirm the reaction is complete using TLC?
To confirm reaction completion, you should observe the complete disappearance of the spot corresponding to the starting material (3,5-dimethoxyphenylacetic acid) in the reaction mixture lane.[16][17][21] For robust analysis, it is best practice to use a three-lane spotting system on your TLC plate:[3][22]
-
Lane 1: A spot of the pure starting material.
-
Lane 2 (Co-spot): A spot of the pure starting material with the reaction mixture spotted directly on top of it.[3][22]
-
Lane 3: A spot of the reaction mixture.
The reaction is considered complete when the spot for the starting material is no longer visible in Lane 3, and the co-spot in Lane 2 shows only the product spot having moved from the starting material's position.[3]
Experimental Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Pour a small amount (about 0.5 cm deep) of the chosen mobile phase (e.g., 3:1 hexanes:ethyl acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it tightly.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[2] Mark three small, evenly spaced ticks on this line for spotting.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your starting material (3,5-dimethoxyphenylacetic acid) on the first tick.
-
On the second tick (the co-spot lane), apply a spot of the starting material, and after it dries, carefully apply a spot of your reaction mixture directly on top.
-
On the third tick, apply a small spot of your reaction mixture.[3]
-
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a secondary visualization method like an iodine chamber. Calculate the Rf values for each spot.
Data Presentation
| Compound | Expected Polarity | Expected Rf Value |
| 3,5-dimethoxyphenylacetic acid | More Polar | Lower |
| This compound | Less Polar | Higher |
Visual Workflow
Below is a diagram illustrating the troubleshooting logic for common TLC issues.
Caption: Troubleshooting workflow for common TLC problems.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]
-
Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)? Explain the significance of Rf.... [Link]
-
Study.com. How can TLC allow you to determine if your reaction has gone to completion. Explain. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
LearnSci. Thin layer chromatography (TLC) Rf measurement. [Link]
-
Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. [Link]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Scribd. esterification reaction. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
-
Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results. [Link]
-
MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. [Link]
-
ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
National Institutes of Health. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]
-
Angelo State University. 5. Thin Layer Chromatography. [Link]
-
Quora. (2017, December 29). What solvent is used for TLC?. [Link]
-
Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. [Link]
-
Journal of the American Chemical Society. (2026, January 2). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. [Link]
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Chemical Synthesis Database. ethyl (2-formyl-3,5-dimethoxyphenyl)acetate. [Link]
-
PubChem. Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate. [Link]
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Technical Support Center: Catalyst Selection for Efficient Esterification of Sterically Hindered Phenylacetic Acids
Welcome to the technical support center for navigating the complexities of esterifying sterically hindered phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity in these demanding reactions. We will delve into the underlying principles of catalyst selection, provide practical troubleshooting advice, and offer detailed experimental protocols to enhance your success.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before embarking on your esterification experiments.
Q1: Why is the esterification of sterically hindered phenylacetic acids so challenging?
The primary challenge lies in the steric bulk surrounding the carboxylic acid group. This bulkiness physically obstructs the approach of the alcohol nucleophile to the electrophilic carbonyl carbon, significantly slowing down the reaction rate.[1] Traditional Fischer esterification conditions, which work well for unhindered acids, often result in low yields or require harsh conditions that can lead to side reactions.[1]
Q2: What are the most common types of catalysts used for this reaction?
Given the challenges, a range of catalysts have been developed. These can be broadly categorized as:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are classic choices.[2] However, they can be corrosive and difficult to separate from the reaction mixture.
-
Heterogeneous Solid Acid Catalysts: These offer the advantage of easy separation and reusability.[3][4] Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.[5][6]
-
Ionic Liquids (ILs): Certain Brønsted acidic ionic liquids can act as both catalyst and solvent, offering a "green" alternative with high efficiency.[7][8][9]
-
Organocatalysts: Molecules like 4-(Dimethylamino)pyridine (DMAP) and various Brønsted acid organocatalysts can be highly effective, often under milder conditions.[1][10][11]
Q3: How can I drive the reaction equilibrium towards the ester product?
Fischer esterification is a reversible reaction.[2] To maximize your yield, you need to shift the equilibrium to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess, often as the solvent.[2]
-
Removing water as it forms: This is a crucial strategy.[2] A Dean-Stark apparatus is commonly used to azeotropically remove water during the reaction.[2] Alternatively, drying agents can be employed.[12]
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides solutions to specific problems you might face.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low Reaction Yield | 1. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to overcome the steric hindrance. 2. Equilibrium Not Shifted: Water formed during the reaction is hydrolyzing the ester back to the starting materials.[13] 3. Steric Hindrance: The bulky nature of the substrates is impeding the reaction.[1] 4. Low Reaction Temperature: The activation energy for the reaction is not being sufficiently overcome. | 1. Increase Catalyst Loading or Switch to a Stronger Catalyst: Consider using a stronger acid catalyst or a more specialized catalyst like a DMAP-based system. For solid acids, ensure the catalyst is properly activated and has a high density of acid sites.[14] 2. Implement Water Removal: Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to continuously remove water.[2] This application of Le Chatelier's principle is often the most effective way to boost yields in Fischer esterifications.[2][12] 3. Consider Alternative Esterification Methods: For extremely hindered systems, methods like the Steglich or Yamaguchi esterification, which involve activating the carboxylic acid, may be more effective.[1] 4. Increase Reaction Temperature: Higher temperatures generally increase the reaction rate.[15][16] However, be mindful of potential side reactions at elevated temperatures. |
| Formation of Byproducts | 1. Dehydration of Alcohol: Particularly with tertiary alcohols, acidic conditions and heat can lead to the formation of alkenes.[17] 2. Ether Formation: At higher temperatures, self-condensation of the alcohol can produce ethers.[17] 3. Colored Impurities: Decomposition of starting materials or side reactions can lead to discoloration.[17] | 1. Use Milder Conditions: Employ a less acidic catalyst or lower the reaction temperature. Alternative methods that do not rely on strong acids may be necessary. 2. Maintain Careful Temperature Control: Avoid excessive heating.[17] Using a precisely controlled heating mantle and monitoring the reaction temperature closely is crucial. 3. Purify Starting Materials: Ensure the purity of your phenylacetic acid and alcohol before starting the reaction. If color develops during the reaction, consider purification of the product via column chromatography or treatment with activated carbon.[17] |
| Difficult Product Purification | 1. Emulsion Formation During Workup: The presence of unreacted starting materials and catalyst residues can lead to stable emulsions during aqueous extraction.[17] 2. Co-distillation of Product and Starting Material: If the boiling points of the ester and the alcohol are close, separation by simple distillation can be challenging.[17] | 1. Break Emulsions with Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[17] 2. Utilize Fractional Distillation or Chromatography: For close-boiling point mixtures, fractional distillation or column chromatography are more effective purification techniques.[17] |
Catalyst Performance Data
The choice of catalyst can significantly impact the efficiency of the esterification of sterically hindered phenylacetic acids. The following table summarizes the performance of various catalytic systems under different conditions.
| Catalyst | Phenylacetic Acid Derivative | Alcohol | Reaction Conditions | Yield (%) | Reference |
| Al³⁺-montmorillonite nanoclay | Phenylacetic acid | p-cresol | Toluene, reflux, 6h | ~80 | [3] |
| H-β Zeolite | Phenylacetic acid | p-cresol | Solvent-free, microwave, 140°C, 2h | >90 | [18] |
| Amberlyst-15 | Phenylacetic acid | Various hydroxylated derivatives | Solvent-free, 110°C, 6h | ~80 | [19] |
| Sulfur (IV) based organocatalyst | Phenylacetic acid derivatives | Cyclohexanol | Toluene, reflux, 30h | 75-93 | [10] |
| Brønsted acidic ionic liquids | Acetic acid | Various alcohols | Neat, 30-50°C | Good to excellent | [8] |
| DMAP (0.1 eq) | Acetic Anhydride | 1-adamantanol | Pyridine, 60°C, 20h | >95 | [1] |
Note: This table is a representative summary. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols & Methodologies
General Protocol for Solid Acid Catalyzed Esterification
This protocol provides a general framework for using a solid acid catalyst like Amberlyst-15.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Reagent Addition: To the flask, add the sterically hindered phenylacetic acid (1.0 eq), the alcohol (3.0-5.0 eq, or as solvent), the solid acid catalyst (e.g., Amberlyst-15, 10-20 wt% of the carboxylic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC or GC analysis.[20]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid acid catalyst. The catalyst can often be washed, dried, and reused.[3]
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.[21] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[22] The crude ester can be further purified by distillation or column chromatography.
Visualizing the Catalytic Cycle: The Fischer Esterification Mechanism
The following diagram illustrates the fundamental steps of the acid-catalyzed Fischer esterification.
Caption: A simplified workflow of the Fischer esterification mechanism.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[2][5][23] This is followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate.[5] A proton transfer and subsequent elimination of a water molecule lead to the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.[5][23]
Decision-Making Workflow for Catalyst Selection
Choosing the right catalyst is critical. This workflow provides a logical approach to selecting the most appropriate catalyst for your specific needs.
Caption: A decision tree for selecting an appropriate esterification catalyst.
References
- A Comparative Guide to Acylating Agents for the Esterification of Sterically Hindered Alcohols. Benchchem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018-02-07). PMC - NIH.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
- A dramatic effect of the ionic liquid structure in esterification reactions in protic ionic media. (2025-08-06).
- Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. ACS Publications.
- Preventing byproduct formation in benzoate ester synthesis. Benchchem.
- mechanism for the esterification reaction. Chemguide.
- Esterification in Ionic Liquids. ResearchGate.
- Direct Organocatalytic Esterification of Carboxylic Acids and Alcohols by Redox Neutral Sulfur (IV) Catalysis via Intramolecularly Interrupted Pummerrer Intermediates. (2025-03-17). ResearchGate.
- Acid Catalyzed Hydrolysis of Esters. (2023-01-22). Chemistry LibreTexts.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
- How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. (2024-04-04). Brainly.
- Organocatalytic esterification of corn starches towards enhanced thermal stability and moisture resistance. (2020-07-01). RSC Publishing.
- The Fischer Esterification.
- Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Institute For Research In Schools.
- Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem.
- Catalysts used for the esterification reaction. ResearchGate.
- 2-phenylpropionic acid. Organic Syntheses Procedure.
- Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct.
- Kinetic Study of Esterification Reaction. (2024-12-16).
- Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017-10-13). ResearchGate.
- Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. ResearchGate.
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Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of Methyl 2-(3,5-dimethoxyphenyl)acetate During Workup
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful isolation of your target compound is as critical as the reaction itself. This guide provides in-depth troubleshooting advice and best practices to prevent the unwanted hydrolysis of Methyl 2-(3,5-dimethoxyphenyl)acetate during the workup phase of your synthesis.
Section 1: The Chemistry of the Problem - Understanding Ester Hydrolysis
Q1: What is ester hydrolysis and why is it a critical issue during workup?
Ester hydrolysis is the chemical reaction that breaks an ester bond, reverting the molecule to its parent carboxylic acid and alcohol.[1] In the case of this compound, this means your desired product is converted back into 2-(3,5-dimethoxyphenyl)acetic acid and methanol.
This process is particularly problematic during aqueous workups. The very solutions used to quench the reaction and purify the crude product—water, acidic washes, and basic washes—create the ideal environment for hydrolysis to occur.[1] This can lead to significantly lower yields and the complication of separating the desired ester from its corresponding carboxylic acid, which have different polarity and solubility profiles.
Q2: What are the specific chemical risks during my workup? I need to understand the mechanism.
Hydrolysis can be catalyzed by both acid and base, and understanding the mechanism is key to preventing it.
-
Base-Catalyzed Hydrolysis (Saponification): This is often the most significant risk during workup. The process begins when a hydroxide ion (from a base like NaOH or even a weaker base like sodium bicarbonate) attacks the ester's carbonyl carbon.[2][3] This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (-OCH₃) as a leaving group. The crucial final step, which renders this process essentially irreversible under basic conditions, is an immediate acid-base reaction: the highly basic methoxide deprotonates the newly formed carboxylic acid.[3][4] This creates a carboxylate salt, which is negatively charged and thus repels any further nucleophilic attack, effectively driving the reaction to completion and consuming your product.[2][3]
-
Acid-Catalyzed Hydrolysis: This mechanism is the exact reverse of the Fischer esterification used to create the ester.[5][6] A proton (H⁺) from an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic. A water molecule then attacks this activated carbonyl, and following a series of proton transfers, methanol is eliminated, regenerating the acid catalyst and forming the carboxylic acid.[5] This is an equilibrium process; therefore, the large excess of water used during a workup can shift the equilibrium away from your desired ester and towards the hydrolyzed acid.[7]
Section 2: Troubleshooting Guide - Diagnosing and Solving Hydrolysis
This section addresses common issues encountered in the lab. If you are experiencing low yields, use this decision tree and the following Q&A to diagnose the problem.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Q: My yield is much lower than expected. How can I confirm hydrolysis is the culprit?
The most direct evidence is the detection of the parent carboxylic acid, 2-(3,5-dimethoxyphenyl)acetic acid, in your crude product. This can be confirmed analytically:
-
Thin-Layer Chromatography (TLC): You will see a spot that corresponds to the more polar carboxylic acid starting material, which will have a lower Rf value than your ester product.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, look for the characteristic broad singlet of the carboxylic acid proton (often >10 ppm) and the disappearance or diminished integration of the methyl ester singlet (around 3.7 ppm).[1]
Q: My reaction used an acid catalyst (e.g., H₂SO₄) that I need to neutralize. What is the safest way to do this?
This is a critical step where saponification can occur. Never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this purpose. [1]
The best practice is to use a slow, careful wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[1][8] Add the solution to the separatory funnel containing your organic layer, and be sure to vent frequently, as the neutralization will produce CO₂ gas. Continue washing until gas evolution ceases. This ensures the acid is neutralized without exposing the ester to harsh basic conditions.
Q: I noticed a persistent emulsion forming during my bicarbonate wash. Is this a problem?
Yes, emulsions can be a significant, if indirect, cause of hydrolysis. An emulsion increases the surface area and contact time between the organic layer (containing your ester) and the aqueous basic solution, providing more opportunity for saponification to occur.
To break an emulsion, try adding a small amount of saturated brine (NaCl solution). The increased ionic strength of the aqueous layer often forces the separation of the layers.
Section 3: Recommended Protocols for a Hydrolysis-Free Workup
Adherence to a carefully designed protocol is the most effective way to ensure the integrity of your product.
Gold-Standard Experimental Protocol for Workup
This protocol is designed to minimize all key risk factors for hydrolysis.
-
Cooling: Once the reaction is complete, remove the heat source and cool the reaction flask to room temperature, then place it in an ice-water bath for at least 10 minutes.
-
Dilution & Transfer: Dilute the cold reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the entire mixture to a separatory funnel.
-
Neutralization Wash: Add cold, saturated aqueous NaHCO₃ solution to the separatory funnel in portions.[1] Stopper and swirl gently at first, venting frequently to release CO₂ pressure. Once the initial vigorous gas evolution has subsided, you may shake more firmly. Repeat this wash until no more gas is evolved.
-
Aqueous Wash (Optional): Perform one wash with cold deionized water to remove any remaining bicarbonate salts.
-
Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine).[1] This crucial step removes the majority of dissolved water from the organic layer and decreases the solubility of your organic product in the aqueous phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄). Na₂SO₄ is preferred as it is neutral, whereas magnesium sulfate (MgSO₄) can be slightly acidic. Add the drying agent until it no longer clumps together and flows freely.[1]
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield your crude this compound.
-
Purification: Proceed with column chromatography or distillation as needed for final purification.[6]
Caption: Recommended experimental workflow for an anti-hydrolysis workup.
Data Summary: Optimizing Workup Parameters
| Parameter | Standard (High-Risk) Condition | Optimized (Anti-Hydrolysis) Condition | Rationale for Optimization |
| Temperature | Room Temperature | 0–5 °C (Ice Bath) | Slows the kinetics of both acid- and base-catalyzed hydrolysis.[1] |
| Neutralizing Base | 1M NaOH or KOH | Saturated NaHCO₃ (aq) or Na₂CO₃ (aq) | A weak base minimizes the rate of saponification, a primary hydrolysis pathway.[1][8] |
| Final Wash | Water | Cold Brine (saturated NaCl) | Reduces the solubility of the ester in the aqueous phase and aids in removing dissolved water from the organic layer.[1] |
| Contact Time | Variable / Extended | Minimized (<10 minutes per wash) | Reduces the overall time the ester is exposed to aqueous acidic or basic conditions.[1] |
| Drying Agent | Anhydrous MgSO₄ | Anhydrous Na₂SO₄ | Na₂SO₄ is neutral and less likely to introduce trace acidity, which could catalyze hydrolysis if residual water is present. |
Section 4: Frequently Asked Questions (FAQs)
Q: Why is temperature control so important? A: Reaction rates, including the rate of hydrolysis, are highly dependent on temperature. By performing all aqueous extraction steps in an ice bath, you dramatically slow down the molecular motion and reduce the energy of the system, thereby decreasing the rate of the unwanted hydrolysis reaction.[1]
Q: What is the specific purpose of the brine wash? A: The brine wash serves two main functions. First, by saturating the aqueous layer with salt, it decreases the solubility of organic compounds like your ester, pushing more of it into the organic layer (a "salting out" effect). Second, it helps to pull residual water out of the organic layer by osmotic pressure, making the final drying step with an anhydrous salt more efficient.[1]
Q: Is there a difference between using sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃)? A: Both are weak bases suitable for neutralizing strong acids. Sodium carbonate is a slightly stronger base than sodium bicarbonate. For most applications, saturated sodium bicarbonate is sufficient and is generally preferred because it is less basic and therefore poses an even lower risk of hydrolysis.
Q: My starting material was 2-(3,5-dimethoxyphenyl)acetic acid. How can I ensure it's all removed during the workup without hydrolyzing my ester product? A: The basic wash step is designed for precisely this purpose. The unreacted carboxylic acid will be deprotonated by the sodium bicarbonate to form a water-soluble sodium carboxylate salt, which will be extracted into the aqueous layer. By performing multiple, efficient washes with cold, saturated NaHCO₃, you can remove the unreacted starting material while minimizing the risk of hydrolyzing your ester product.
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. All procedures should be carried out with appropriate personal protective equipment and in accordance with your institution's safety guidelines.
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
-
Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Saponification of Esters. Organic Chemistry Tutor. Available from: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022-10-27). Available from: [Link]
-
Saponification-Typical procedures. OperaChem. (2024-04-27). Available from: [Link]
-
Work up of ester? ResearchGate. (2021-01-19). Available from: [Link]
-
Enolate Alkylation Lab: Ester Saponification & Amide Formation. Studylib. Available from: [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. Available from: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available from: [Link]
-
Ester to Acid - Common Conditions. Available from: [Link]
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Methyl 2-(3,5-dimethoxyphenyl)acetate
Welcome to the technical support center for the analytical characterization of Methyl 2-(3,5-dimethoxyphenyl)acetate. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for impurity profiling. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our approach is grounded in fundamental analytical principles to empower you to not only solve immediate issues but also to build a deeper understanding of your analytical systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the analysis of this compound samples.
Question 1: What are the most likely impurities I should expect in my sample?
Answer: The impurity profile of this compound is primarily dictated by its synthetic route and subsequent storage conditions. The most common laboratory and industrial synthesis is the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with methanol, catalyzed by a strong acid like H₂SO₄.[1][2][3]
Based on this pathway, impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the manufacturing process.[4]
-
Unreacted Starting Material: 3,5-dimethoxyphenylacetic acid. This is a very common impurity, especially if the reaction has not gone to completion.
-
By-products: While the primary by-product is water, side reactions can occur. For instance, if the methanol contains ethanol as an impurity, you may form trace amounts of Ethyl 2-(3,5-dimethoxyphenyl)acetate.
-
Reagents & Catalysts: Residual acid catalyst (e.g., sulfuric acid) and inorganic salts can be present if the workup and purification are incomplete.[5][6]
-
-
Degradation-Related Impurities: These form during storage or under stress conditions.[6]
-
Hydrolysis Product: The most common degradation pathway is the hydrolysis of the ester back to the parent carboxylic acid, 3,5-dimethoxyphenylacetic acid. This can be accelerated by the presence of moisture or residual acid/base.
-
-
Isomeric Impurities: If the starting 3,5-dimethoxyphenylacetic acid was not pure, you might find positional isomers such as Methyl 2-(2,4-dimethoxyphenyl)acetate or Methyl 2-(3,4-dimethoxyphenyl)acetate in your final product.
Below is a diagram illustrating the potential sources of these impurities.
Question 2: What is the best analytical technique for routine purity analysis and why?
Answer: For routine quality control and purity assessment of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and our recommended first-line technique.[5][7]
Causality Behind This Choice:
-
Versatility: HPLC is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds, which is a potential concern for some esters that might degrade under the high temperatures of Gas Chromatography (GC).
-
Separation Power: RP-HPLC provides excellent separation for compounds with varying polarity. It can effectively resolve the moderately polar product from the more polar starting material (3,5-dimethoxyphenylacetic acid) and other potential impurities.
-
Quantitative Accuracy: When properly validated, HPLC offers high precision and accuracy for quantifying impurities, which is essential for regulatory compliance and quality control.
-
UV Detectability: The phenyl ring in the molecule is a strong chromophore, making it easily detectable with a standard UV-Vis detector, which is robust and common in most analytical labs.
While GC-MS is a powerful tool for identifying volatile impurities and residual solvents, HPLC is superior for the routine quantification of the key process and degradation-related impurities for this specific analyte.
Question 3: I have an unknown peak in my HPLC chromatogram. How do I identify it?
Answer: Identifying an unknown peak is a systematic process of evidence gathering. Simply relying on retention time is insufficient. The gold-standard approach involves coupling chromatography with mass spectrometry.
The Workflow for Unknown Identification:
-
Hypothesize: Based on the synthesis route (see FAQ 1), make an educated guess. Is the peak more or less polar than your main compound? A peak eluting earlier in a reverse-phase method is likely more polar, suggesting it could be the unreacted carboxylic acid.
-
Analyze by LC-MS: The most critical step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Rationale: LC-MS provides the molecular weight of the compound in the unknown peak. This single piece of data is immensely powerful. For example, if the molecular weight is 196.18 g/mol , it strongly suggests the presence of the starting material, 3,5-dimethoxyphenylacetic acid. The target product, this compound, has a molecular weight of 210.23 g/mol .[9][10]
-
-
Fragment the Ion (MS/MS): If the molecular weight isn't enough, perform a tandem mass spectrometry (MS/MS) experiment. By fragmenting the parent ion, you can obtain structural information that helps confirm the identity.
-
Isolate and Analyze by NMR (If Necessary): For critical impurities that cannot be identified by MS or for which a reference standard is unavailable, the next step is isolation followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11] This is the definitive method for determining the chemical structure of an unknown compound.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
HPLC / LC-MS Troubleshooting
Question: My HPLC peak for this compound is tailing. What causes this and how can I fix it?
Answer: Peak tailing is a common issue that degrades resolution and compromises quantification. The cause is typically a secondary, unwanted interaction between the analyte and the stationary phase.
Common Causes & Solutions:
| Cause | Explanation & Causality | Recommended Solution |
| Secondary Silanol Interactions | The most frequent cause. Residual, un-capped silanol groups (-Si-OH) on the silica support of the C18 column are acidic. They can interact ionically with any basic sites on an analyte, causing a portion of the analyte molecules to "stick" to the column and elute later, creating a tail. | 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase. This protonates the silanol groups, suppressing their ionic character. 2. Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped to minimize the number of available silanol groups. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase at the head of the column, leading to a non-ideal distribution and causing tailing. | Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the column's capacity for your analyte. |
| Column Void or Contamination | A physical void at the column inlet or strongly retained contaminants from previous injections can disrupt the sample band, leading to poor peak shape. | 1. Reverse and flush the column (if permitted by the manufacturer). 2. Use a guard column to protect the analytical column from contaminants. 3. If a void is suspected, the column may need to be replaced. |
Question: How do I develop a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method (SIM) is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients. Developing a SIM requires performing forced degradation studies.[12]
The core principle is to intentionally stress your sample to generate degradation products and then prove your HPLC method can separate them from the main peak.
Forced Degradation Protocol:
-
Prepare Samples: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[12]
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature. This reaction is often fast; monitor it closely.[12] The primary expected degradant is 3,5-dimethoxyphenylacetic acid.
-
Oxidation: Add 3-6% H₂O₂ and heat at 60°C.
-
Thermal: Store the solid sample in an oven at a high temperature (e.g., 105°C) for several days.
-
Photolytic: Expose a solution to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
-
Analyze Samples: Run all stressed samples on your HPLC method.
-
Evaluate Peak Purity: The critical step is to use a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the main analyte peak in each chromatogram. A spectrally pure peak indicates that no degradant is co-eluting. If degradation peaks are observed, ensure they are baseline-resolved from the main peak.
If co-elution is observed, you must modify your HPLC method (e.g., change the gradient slope, organic modifier, or column chemistry) until all peaks are resolved.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your analysis. Optimization may be required for your specific instrumentation and sample matrix.
Protocol 1: RP-HPLC Method for Purity Analysis
This method is designed to separate this compound from its primary process impurity, 3,5-dimethoxyphenylacetic acid.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard reverse-phase chemistry providing good retention and resolution for this analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses silanol interactions, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient ensures elution of both the polar starting material and the less polar product with good resolution in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength near the absorbance maximum for the dimethoxy-substituted phenyl ring. |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
| Sample Prep. | Dissolve ~10 mg of sample in 10 mL of Acetonitrile/Water (50:50). | Creates a 1 mg/mL stock, which can be further diluted as needed. |
Expected Elution Order: 3,5-dimethoxyphenylacetic acid will elute before this compound due to its higher polarity.
Protocol 2: GC-MS Method for Volatile Impurities and Identification
This method is suitable for identifying volatile or semi-volatile impurities and confirming the identity of the main component.
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas, standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without causing thermal degradation of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature program is essential to elute compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | Covers the expected mass range of the analyte and potential impurities. |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of a volatile solvent like Ethyl Acetate or Dichloromethane. | Use a high-purity solvent to avoid interfering peaks. |
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
-
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
-
Aviv, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Omar AE, et al. (n.d.). Development of a Validated Stability Indicating Rp Hplc Method. TSI Journals. [Link]
-
MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. [Link]
-
UNEP. (n.d.). Analytical Methods. UNEP. [Link]
-
Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. [Link]
-
ResearchGate. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Segall, A. I., & Vitale, M. F. (2015). Stability-indicating methods, a critical review. Trends in Analytical Chemistry. [Link]
-
NIOSH. (1994). Methyl Acetate. CDC. [Link]
-
SpectraBase. (n.d.). (3,5-Dimethoxyphenyl)acetic acid, methyl ester. SpectraBase. [Link]
-
National Institutes of Health. (2025). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. NIH. [Link]
-
SpectraBase. (n.d.). Methyl 2-(3,5-dihydroxyphenyl)acetate. SpectraBase. [Link]
- Google Patents. (n.d.). Process for producing methyl methoxyacetate.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Journal of the Chilean Chemical Society. (n.d.). A CRITICAL REVIEW ON IMPURITY PROFILING OF PHARMACEUTICALS. Journal of the Chilean Chemical Society. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
National Institutes of Health. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. NIH. [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. University of Manitoba. [Link]
-
Florida State University. (n.d.). Fischer Esterification. Florida State University. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
- Google Patents. (n.d.). Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
-
International Journal of Pharmaceutical Sciences and Research. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. jcchems.com [jcchems.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iajps.com [iajps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. labproinc.com [labproinc.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Water-Quenching in Reactions Involving Methyl 2-(3,5-dimethoxyphenyl)acetate
Introduction:
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(3,5-dimethoxyphenyl)acetate. This document addresses common challenges and frequently asked questions regarding the critical water-quenching and aqueous workup steps in reactions involving this compound. Our goal is to provide practical, field-tested solutions grounded in chemical principles to ensure the integrity and yield of your experiments.
This compound is a key intermediate in various synthetic pathways, valued for its specific substitution pattern on the phenyl ring which influences its reactivity.[1] However, the presence of an ester functional group and electron-rich aromatic ring can lead to specific challenges during aqueous workup. This guide will help you navigate these potential issues.
Troubleshooting Guide: Water-Quenching Issues
This section is designed in a question-and-answer format to directly address specific problems you might encounter during your experimental workup.
Issue 1: Emulsion Formation During Extraction
Question: I've quenched my reaction mixture containing this compound with water, and now I have a persistent emulsion that won't separate into distinct aqueous and organic layers. How can I resolve this?
Answer:
Emulsion formation is a common issue when partitioning a reaction mixture between an aqueous phase and an organic solvent.[2][3] Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine solids at the interface.[4] In the context of reactions with this compound, this can be caused by several factors including the presence of polar byproducts, unreacted starting materials, or fine particulate matter.
Immediate Corrective Actions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[2] This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.[4]
-
Solvent Evaporation and Re-dissolution: If you anticipate emulsion formation, a preventative measure is to first evaporate the reaction solvent. The resulting residue can then be re-dissolved in the extraction solvent before adding the aqueous phase.[2]
-
Filtration: Passing the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the droplets and facilitate separation.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.[4]
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.[2]
Workflow for Breaking Emulsions:
Caption: Decision workflow for resolving emulsions during aqueous workup.
Issue 2: Product Hydrolysis (Saponification)
Question: After quenching my reaction with a basic aqueous solution (e.g., sodium bicarbonate), I'm observing a lower than expected yield of this compound and the presence of a new, more polar spot on my TLC plate. What is happening?
Answer:
You are likely observing the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid. This reaction, known as saponification, is catalyzed by a base.[5] Esters are susceptible to hydrolysis under both acidic and basic conditions, but the reaction is irreversible under basic conditions because the resulting carboxylate anion is resonance-stabilized and unreactive towards nucleophilic attack.[5][6]
Key Factors Influencing Hydrolysis:
-
pH of Quench: Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the ester. Even milder bases like sodium bicarbonate or carbonate can cause significant hydrolysis if the contact time is long or the temperature is elevated.
-
Temperature: Hydrolysis rates increase with temperature. Quenching should ideally be performed at room temperature or below.
-
Contact Time: Prolonged exposure of the ester to the aqueous basic solution will increase the extent of hydrolysis.
Recommended Quenching Protocol to Minimize Hydrolysis:
-
Use a Mild Quenching Agent: If the reaction needs to be neutralized, consider using a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or a dilute solution of a weak acid like citric acid.[7]
-
Work Quickly: Perform the extraction and separation steps as efficiently as possible to minimize the contact time between the organic and aqueous layers.
-
Control Temperature: If the reaction was run at an elevated temperature, ensure it is cooled to room temperature before quenching. For particularly sensitive substrates, quenching at 0 °C is advisable.
Visualizing the Hydrolysis Reaction:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification
Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing your solvent systems. This resource is structured to address the common and complex challenges you may face, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs): The Foundation of Solvent System Optimization
This section addresses fundamental questions about solvent selection and mobile phase preparation, providing the core knowledge needed for successful chromatographic separations.
Q1: What is the role of the mobile phase in chromatographic separation?
The mobile phase, a solvent or a mixture of solvents, is a critical component in chromatography that transports the sample through the stationary phase (the column).[1][2] The separation of analytes is achieved based on their differential partitioning between the mobile and stationary phases.[1] The composition, polarity, and pH of the mobile phase significantly influence retention time, resolution, and the overall efficiency of the separation.[1][2]
Q2: How do I select the right solvent system to start with?
The initial selection of a solvent system is crucial and is primarily based on the polarity of your target compound and the type of chromatography you are performing (e.g., normal-phase or reversed-phase).[3]
-
Normal-Phase Chromatography: The stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar. You will typically start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate to increase the elution strength.[4][5]
-
Reversed-Phase Chromatography: The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A common starting point is a mixture of water and an organic solvent like methanol or acetonitrile.[6][7]
A good practice is to first use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value between 0.25 and 0.35 for your target compound, as this range typically translates to good separation on a column.[8]
Q3: What are the most important properties to consider when choosing a solvent?
Beyond polarity, several other solvent properties are critical for optimizing your separation:
| Solvent Property | Importance in Chromatography |
| Polarity Index | A relative measure of a solvent's polarity. A higher index indicates a more polar solvent.[9] |
| Elution Strength | The ability of a solvent to move a compound through the stationary phase. In normal-phase, elution strength increases with polarity. In reversed-phase, it decreases with polarity.[4] |
| Viscosity | Low-viscosity mobile phases are preferred as they generate lower backpressure and allow for faster flow rates.[6] |
| Boiling Point | Solvents with lower boiling points are easier to remove from the purified sample after collection, saving time and energy.[3][8] |
| Purity | Always use high-purity, HPLC-grade solvents to minimize impurities that can interfere with your separation and detection.[6] |
| Safety | Consider the toxicity and flammability of the solvents and handle them in a well-ventilated area, following all safety protocols.[3][10] |
Q4: How do I properly prepare and maintain my mobile phase?
Proper preparation and maintenance of the mobile phase are essential for reproducible results.[2]
-
Filtration: Always filter your mobile phase through a 0.22 µm or 0.45 µm filter to remove particulate matter that can clog your column and system.[6]
-
Degassing: Degas your solvents to remove dissolved gases that can form bubbles in the pump or detector, leading to an unstable baseline.[6] Common degassing methods include ultrasonication or helium sparging.[6]
-
Storage: Aqueous buffers should be refrigerated and are typically stable for 24-48 hours.[6] Improperly stored mobile phases can lead to microbial growth, which can interfere with your analysis.
Q5: What is a solvent gradient, and when should I use one?
A solvent gradient is a technique where the composition of the mobile phase is changed over time during the chromatographic run. This is in contrast to an isocratic elution, where the mobile phase composition remains constant.
You should consider using a gradient when your sample contains compounds with a wide range of polarities. A gradient allows for the elution of both weakly and strongly retained compounds in a reasonable amount of time and with good peak shape.[11]
Troubleshooting Guide: Addressing Common Chromatographic Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during chromatographic purification.
Issue 1: Poor Peak Resolution
Q: My peaks are overlapping, and I can't get baseline separation. What should I do?
Poor resolution is a common problem that can often be solved by systematically adjusting your chromatographic parameters.[12][13]
Step-by-Step Protocol for Improving Resolution:
-
Optimize the Mobile Phase Composition:
-
Isocratic Elution: If you are running an isocratic method, try adjusting the ratio of your solvents. For reversed-phase, increasing the aqueous component will generally increase retention and may improve the separation of early-eluting peaks. For normal-phase, a less polar mobile phase will have a similar effect.
-
Gradient Elution: If you are using a gradient, try making it shallower. A slower change in solvent composition over time can significantly improve the resolution of closely eluting compounds.[11]
-
-
Adjust the Flow Rate:
-
Check the Column:
Caption: A logical workflow for troubleshooting poor peak resolution.
Issue 2: Asymmetric Peaks - Tailing and Fronting
Q: My peaks are not symmetrical. What causes peak tailing and fronting, and how can I fix it?
Asymmetrical peaks are a common sign of underlying issues in your chromatographic system.[15]
Peak Tailing
Peak tailing occurs when the latter half of the peak is broader than the front half.
Common Causes and Solutions for Peak Tailing:
| Cause | Explanation | Solution |
| Secondary Interactions | In reversed-phase chromatography, basic compounds can interact with residual silanol groups on the silica surface of the stationary phase, leading to tailing.[16][17][18] | Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the silanol groups and reduce these interactions.[16][18] Alternatively, use an end-capped column where these silanol groups have been chemically deactivated.[16] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing tailing.[17] | Reduce the injection volume or the concentration of your sample.[17] |
| Column Degradation | A void at the head of the column or a partially blocked inlet frit can disrupt the sample band and cause tailing for all peaks.[19][20] | Replace the column or guard column. Back-flushing the column may sometimes clear a blocked frit.[20] |
Peak Fronting
Peak fronting is the inverse of tailing, where the first half of the peak is broader.[19]
Common Causes and Solutions for Peak Fronting:
| Cause | Explanation | Solution |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column.[19] | Ensure your sample is completely dissolved. You may need to reduce the sample concentration.[19] |
| Column Overload | Injecting a large volume of a highly concentrated sample can lead to fronting.[21][22] | Decrease the sample load by reducing the injection volume or diluting the sample.[21] |
| Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, leading to fronting.[22] | Whenever possible, dissolve your sample in the initial mobile phase.[21] |
Issue 3: No Compound Eluting from the Column
Q: I've injected my sample, but nothing is coming off the column. What could be the problem?
This can be a frustrating situation, but there are several logical explanations.
Potential Causes and Troubleshooting Steps:
-
Compound is Too Strongly Retained:
-
Explanation: Your solvent system may not be strong enough to elute your compound.
-
Solution: Increase the polarity of your mobile phase in normal-phase chromatography or decrease it in reversed-phase. You can try flushing the column with a very strong solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture in normal-phase) to see if you can recover your compound.[23]
-
-
Compound Decomposed on the Column:
-
Explanation: Some compounds are not stable on silica or other stationary phases.[24]
-
Solution: Before running a column, you can test your compound's stability by spotting it on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred.[24] If your compound is unstable, you may need to consider a different stationary phase or purification technique.
-
-
Irreversible Adsorption:
-
Explanation: In some cases, analytes can irreversibly adsorb to the stationary phase, especially if there are strong interactions, such as chelation with metal contaminants.[25][26]
-
Solution: Adding a mobile phase modifier, like a competing base or a chelating agent, can sometimes mitigate this issue.[26] In severe cases, the compound may not be recoverable.
-
Caption: A decision tree for troubleshooting when no compound elutes.
References
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27).
- Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?
- PerkinElmer. What is Peak Fronting?
- Molnar Institute. Solvent selection in liquid chromatography.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Chrom Tech, Inc. (2024, November 19). Adsorption Chromatography: Past to Present.
- Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?
- Safety First—Best Practices and Risk Management for Flash Chromatography.
- Polarity Index.
- LCGC International. (2023, August 2). Strongly Adsorbing Analytes: What, Why, and How to Fix It.
- ECHEMI. Flash Column Chromatography Problem - nothing eluting.
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. youtube.com [youtube.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. longdom.org [longdom.org]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. Polarity Index [macro.lsu.edu]
- 10. Safety First—Best Practices and Risk Management for Flash Chromatography | Teledyne LABS [teledynelabs.com]
- 11. mastelf.com [mastelf.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. acdlabs.com [acdlabs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 22. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 23. echemi.com [echemi.com]
- 24. Chromatography [chem.rochester.edu]
- 25. chromtech.com [chromtech.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Formylation and Methylation of Phenylacetic Acid Esters
Welcome to the technical support center for the formylation and methylation of phenylacetic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. Here, we will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.
Part 1: Challenges in the Formylation of Phenylacetic Acid Esters
Formylation of phenylacetic acid esters, often accomplished via the Vilsmeier-Haack reaction, introduces an aldehyde group onto the aromatic ring. While powerful, this electrophilic aromatic substitution is not without its difficulties.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of methyl phenylacetate is resulting in very low yields. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of phenylacetic acid esters can stem from several factors. The Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively weak electrophile.[3][4] The reactivity of the aromatic ring is therefore paramount.
-
Insufficient Ring Activation: The phenylacetic acid ester moiety is not strongly activating. For the reaction to proceed efficiently, the aromatic ring must be sufficiently electron-rich.[3] If your substrate contains electron-withdrawing groups, the reaction may be sluggish or fail altogether.
-
Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Suboptimal Temperature: The reaction temperature is critical and substrate-dependent, typically ranging from 0°C to 80°C.[5] For a less reactive substrate like methyl phenylacetate, a higher temperature may be required. However, excessive heat can lead to decomposition and side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in Vilsmeier-Haack formylation.
Q2: I am observing a mixture of ortho and para isomers in my formylation reaction. How can I improve the regioselectivity for the para product?
A2: The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric effects.[4][5] For many substituted benzenes, formylation is favored at the less sterically hindered para position.[5]
-
Steric Hindrance: The substituent on the aromatic ring can sterically hinder the approach of the bulky Vilsmeier reagent to the ortho positions.[6]
-
Electronic Effects: The directing effect of the substituent plays a crucial role. Activating groups generally direct ortho and para.[7]
Strategies to Enhance para-Selectivity:
| Strategy | Rationale |
| Use of a Bulky Formylating Agent | A bulkier Vilsmeier reagent will experience greater steric hindrance at the ortho position, thus favoring para substitution. |
| Lower Reaction Temperature | Lowering the temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para product. |
| Solvent Effects | The choice of solvent can influence the transition state energies for ortho and para attack. Experimenting with different solvents like DCM or using DMF as both reagent and solvent may alter the isomeric ratio.[4] |
Q3: My reaction is producing a significant amount of dark, polymeric material. What is causing this and how can I prevent it?
A3: Polymerization is a common side reaction, especially with electron-rich aromatic compounds under acidic conditions.[8] The formylation reaction itself can generate products that are susceptible to further reaction or self-condensation.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the formylating agent to the substrate.
-
Temperature Management: Avoid excessively high temperatures which can accelerate polymerization.[8] Maintain the lowest effective temperature for the formylation.
-
Controlled Addition: Add the Vilsmeier reagent to the substrate solution slowly and at a controlled temperature to dissipate any exothermic effects.
-
Quenching: Quench the reaction as soon as the desired product is formed to prevent over-reaction.[8]
Part 2: Challenges in the Methylation of Phenylacetic Acid Esters
Methylation of phenylacetic acid esters can be challenging due to the presence of multiple potential reaction sites, namely the ester and any other functional groups on the phenyl ring (e.g., a hydroxyl group).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to selectively methylate a hydroxyl group on the phenyl ring of a phenylacetic acid ester, but I am also getting methylation of the ester, leading to byproducts. How can I achieve chemoselectivity?
A1: Achieving chemoselectivity in the methylation of a polyfunctional molecule like a hydroxy-substituted phenylacetic acid ester depends on the relative reactivity of the functional groups under the chosen reaction conditions.[9] The carboxylic acid is significantly more acidic than the phenol, making it easier to deprotonate and subsequently alkylate.[10]
-
Basicity and Nucleophilicity: The phenoxide anion is a softer nucleophile than the carboxylate anion. This difference can be exploited.
-
Choice of Base and Methylating Agent: The choice of base is critical. A weaker base may selectively deprotonate the more acidic carboxylic acid, while a stronger base will deprotonate both.
Strategies for Selective O-Methylation of the Phenol:
| Strategy | Rationale | Key Reagents |
| Mild Base | A mild base like potassium carbonate (K₂CO₃) can be insufficient to deprotonate the phenol, thus favoring esterification of the carboxylic acid if a methylating agent is present.[10] | K₂CO₃, Cs₂CO₃ |
| Phase-Transfer Catalysis (PTC) | PTC can facilitate the transfer of the phenoxide ion into an organic phase for reaction with a methylating agent, often with high selectivity.[11][12] | Quaternary ammonium salts (e.g., TBAB), K₂CO₃, Dimethyl carbonate (DMC) |
| Protecting Groups | The carboxylic acid can be protected as an ester, allowing for selective methylation of the phenol, followed by deprotection. | Standard esterification/deprotection protocols |
Q2: My methylation reaction using dimethyl sulfate (DMS) is messy and giving multiple products. Are there greener and more selective alternatives?
A2: Dimethyl sulfate is a potent but highly toxic methylating agent. Greener alternatives like dimethyl carbonate (DMC) are increasingly preferred.[12]
-
Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent.[13] Reactions with DMC are often carried out at elevated temperatures and can be highly selective, especially when coupled with a suitable catalyst system.[12]
-
Phase-Transfer Catalysis (PTC): PTC is an environmentally friendly technique that can enhance reaction rates and selectivity, often allowing for the use of less hazardous solvents and bases.[14][15]
Troubleshooting Workflow for Methylation:
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing Reaction Rates for the Synthesis of Substituted Arylacetates
Welcome to the Technical Support Center dedicated to the synthesis of substituted arylacetates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. We understand that synthesizing these valuable compounds can be challenging, and this resource provides in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to enhance your reaction rates and overall success.
Introduction: The Challenge of Synthesizing Substituted Arylacetates
Substituted arylacetates are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The efficient construction of the C(sp²)-C(sp³) bond between the aryl group and the acetate moiety is a pivotal step in their synthesis. While numerous methods exist, palladium-catalyzed cross-coupling reactions and classical esterification techniques remain the workhorses of the field. However, achieving high yields and reaction rates can be elusive due to a variety of factors, from catalyst deactivation to substrate-specific challenges. This guide will walk you through common problems and provide actionable solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings, are powerful tools for forming the aryl-acetate bond.[1][2][3][4][5] However, their success is highly dependent on a fine balance of several parameters.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or failing, resulting in a low yield of the desired arylacetate. What are the most common causes and how can I troubleshoot this?
Answer: A low yield in a Suzuki-Miyaura coupling for arylacetate synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids are prone to degradation, especially through protodeboronation.[6] It is highly recommended to use freshly acquired or purified boronic acids. For improved stability, consider using boronic esters (like pinacol esters) or potassium trifluoroborate salts.[6]
-
Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, a more active catalyst system with bulky, electron-rich phosphine ligands is often necessary.[6]
-
-
Catalyst and Ligand Issues:
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[6] Always handle your catalyst and ligands under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[1][7] For electron-rich aryl halides, bulky and electron-donating ligands are often beneficial.[8]
-
-
Reaction Conditions:
-
Solvent and Base Purity: Solvents like THF and dioxane must be free of peroxides, which can poison the catalyst.[6] Ensure all solvents are thoroughly degassed to remove oxygen. The choice and purity of the base are also critical; ensure it is anhydrous if the reaction requires it.
-
Temperature and Reaction Time: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or side reactions.[9] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Question 2: I am observing a significant amount of a dehalogenated byproduct in my Suzuki coupling reaction. What causes this and how can I minimize it?
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[9] This consumes your starting material and lowers the yield of the desired arylacetate.
-
Primary Causes:
-
Nature of the Halide: Aryl iodides are more prone to dehalogenation than aryl bromides.[9]
-
Reaction Conditions: High temperatures and extended reaction times can favor dehalogenation.[9]
-
Choice of Base: Some bases can act as hydride donors, leading to reduction of the aryl halide.
-
Phosphine Ligand: The properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[9]
-
-
Strategies to Minimize Dehalogenation:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Milder Base: Consider using a less reactive base, such as K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation by accelerating the desired cross-coupling pathway.
-
Add a Radical Scavenger: In some cases, dehalogenation may have a radical component. The addition of a radical scavenger like hydroquinone can be beneficial.[10]
-
Question 3: My Heck reaction for the synthesis of an arylacetate precursor is giving poor regioselectivity. How can I control the position of the new C-C bond?
Answer: The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. However, controlling regioselectivity (linear vs. branched product) can be a challenge.[11]
-
Factors Influencing Regioselectivity:
-
Ligand Sterics and Electronics: The steric bulk and electronic properties of the phosphine ligand play a pivotal role in directing the regioselectivity. Bulky ligands often favor the linear product.
-
Nature of the Alkene: The substitution pattern of the alkene substrate significantly influences the regiochemical outcome.
-
Reaction Conditions: The choice of solvent, base, and temperature can also impact the regioselectivity.
-
-
Strategies for Controlling Regioselectivity:
-
Ligand Screening: A systematic screening of different phosphine ligands is often the most effective approach. For example, sterically demanding ligands can be employed to favor the formation of the linear product.
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can offer better control over the active catalytic species and, consequently, the regioselectivity.[1]
-
High-Throughput Experimentation: Employing high-throughput screening techniques can rapidly identify the optimal ligand and reaction conditions for the desired regioselectivity.[11]
-
Optimized Heck Reaction Conditions for Arylalkene Synthesis
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | Bulky phosphines (e.g., P(t-Bu)₃) | Promotes formation of the linear product. |
| Base | Inorganic base (e.g., NaHCO₃, K₂CO₃) | Neutralizes the acid generated during the reaction.[12] |
| Solvent | Polar aprotic (e.g., DMF, DMAc) | Good for solubilizing reagents and promoting the reaction.[12] |
| Temperature | 80-140 °C | Varies depending on the reactivity of the substrates.[13] |
Part 2: Esterification Methods
The final step in the synthesis of substituted arylacetates is often an esterification reaction. The choice of method depends on the nature of the substituted acetic acid and the alcohol.
Question 4: My Fischer esterification is giving a low yield. How can I drive the equilibrium towards the product side?
Answer: The Fischer esterification is an equilibrium-limited reaction.[14] To achieve a high yield of the desired ester, you need to shift the equilibrium to the right.
-
Strategies to Drive the Equilibrium:
-
Use of Excess Reagent: Employing a large excess of the alcohol (if it is inexpensive and easily removable) or the carboxylic acid can drive the reaction to completion.[14][15] Using the alcohol as the solvent is a common strategy.[16]
-
Removal of Water: The removal of water as it is formed is a very effective way to shift the equilibrium. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Choice of Acid Catalyst: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid can also be effective.[15]
-
Fischer Esterification Mechanism
Caption: The mechanism of the Fischer esterification reaction.[14]
Question 5: My substrate is sensitive to acidic conditions. What are some alternative esterification methods?
Answer: For acid-sensitive substrates, several milder esterification methods are available.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, along with a catalytic amount of 4-dimethylaminopyridine (DMAP).[16] It is a very mild and effective method for a wide range of substrates.
-
Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide for a methyl ester) in a polar aprotic solvent like DMF.[16]
-
Use of Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol.[16] This is a two-step process but is often very high-yielding.
Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer | Carboxylic acid, alcohol, acid catalyst | Reflux | Inexpensive, simple | Equilibrium-limited, harsh conditions |
| Steglich | Carboxylic acid, alcohol, DCC/EDC, DMAP | Room temperature | Mild, high-yielding | Byproducts can be difficult to remove |
| Alkyl Halide | Carboxylate salt, alkyl halide | Mild | Good for simple esters | Alkyl halide can be toxic |
| Acid Chloride | Carboxylic acid, SOCl₂, then alcohol | Varies | High-yielding, versatile | Two steps, corrosive reagent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the desired solvent (e.g., toluene/water mixture, 10 mL).[17]
-
Degas the reaction mixture by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
To a round-bottom flask, add the substituted acetic acid (1.0 mmol) and a large excess of the alcohol (e.g., 10 mL of methanol).
-
Carefully add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the residue with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by distillation or column chromatography if necessary.
References
-
Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461–9464. [Link]
-
Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) nanoparticle catalyzed cross-coupling of allyl acetates and aryl and vinyl siloxanes. Semantic Scholar. [Link]
-
Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(11), 2849–2860. [Link]
-
Lin, C.-H., & Lin, C.-C. (2002). Palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. Tetrahedron Letters, 43(49), 8829–8831. [Link]
-
Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4537. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. [Link]
-
Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]
-
Yokoyama, Y., Ito, S., Takahashi, Y., & Murakami, Y. (1984). Palladium-catalyzed cross-coupling reaction: Direct allylation of aryl bromides with allyl acetate. Tetrahedron Letters, 26(52), 6457-6460. [Link]
-
Sialon, a.s. (n.d.). Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. [Link]
-
Gschrei, C., et al. (2011). Selected results on optimization of the reaction conditions for asymmetric Heck arylation using L1. ResearchGate. [Link]
-
Newman, M. S., & Fones, W. S. (1949). A method for relating esterification rates and structures of alkyl-substituted acetic acids. The Journal of Organic Chemistry, 14(6), 1055-1061. [Link]
-
Liu, J., et al. (2016). Study on the synthesis and biological activities of α-substituted arylacetates derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1729-1733. [Link]
-
Dagousset, G., et al. (2014). Multicomponent Reaction of Aliphatic Organozinc Reagents, Acrylates and Acyl chlorides: Synthesis of α-Substituted β-Ketoesters. Chemistry - A European Journal, 20(42), 13589-13593. [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Szlachetko, J., et al. (2013). Optimization of the palladium catalyst for the Heck arylation of 3-buten-2-one. ResearchGate. [Link]
-
Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2217. [Link]
-
Shi, F., et al. (2017). Optimization of Heck reaction conditions. ResearchGate. [Link]
-
Gangadwala, S., & Luyben, W. L. (2013). Esterification of Succinic and Acetic Acid Mixtures with Ethanol by Reactive Distillation. Industrial & Engineering Chemistry Research, 52(33), 11529–11542. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Klumpp, D. A. (2019). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 24(21), 3925. [Link]
-
Dibenedetto, A., et al. (2022). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. Catalysis Science & Technology, 12(11), 3513-3520. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Vilas-Varela, M., & Sigman, M. S. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
The Science Madness Discussion Board. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist? [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]
-
Reddit. (2018). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
-
Wang, W., et al. (2021). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers, 8(18), 5035-5040. [Link]
-
Lecomte, P., et al. (2007). Synthesis of new substituted lactones by "click" chemistry. ARKIVOC, 2007(10), 292-306. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,5-dimethoxyphenyl)acetate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Its structure, featuring a substituted aromatic ring and an ester functional group, gives rise to a characteristic NMR fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, assessing its purity, and understanding its chemical environment, all of which are critical steps in any synthetic workflow. This guide will provide a thorough analysis of its ¹H and ¹³C NMR spectra, elucidating the structural features that govern its spectral appearance.
Predicted ¹H NMR Spectral Analysis
Due to the absence of a publicly available experimental spectrum, the following analysis is based on a high-quality predicted ¹H NMR spectrum. Predicted spectra are powerful tools for anticipating the spectral features of a molecule and can serve as a strong benchmark for the analysis of experimentally obtained data.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.45 | d (doublet) | 2H | H-2', H-6' |
| ~6.35 | t (triplet) | 1H | H-4' |
| ~3.78 | s (singlet) | 6H | 2 x -OCH₃ (aromatic) |
| ~3.69 | s (singlet) | 3H | -OCH₃ (ester) |
| ~3.62 | s (singlet) | 2H | -CH₂- |
In-Depth Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound displays a set of distinct signals that can be logically assigned to the different protons within the molecule.
-
Aromatic Protons (H-2', H-4', H-6'): The 3,5-disubstituted aromatic ring gives rise to a characteristic splitting pattern. The two equivalent protons at the C-2' and C-6' positions are predicted to appear as a doublet around δ 6.45 ppm . Their equivalence is due to the symmetry of the substitution pattern. The single proton at the C-4' position, situated between the two methoxy groups, is expected to resonate as a triplet around δ 6.35 ppm , being coupled to the two neighboring protons (H-2' and H-6').
-
Methoxy Protons (-OCH₃): The molecule contains two types of methoxy groups. The two equivalent methoxy groups attached to the aromatic ring are predicted to produce a sharp singlet at approximately δ 3.78 ppm , integrating to six protons. The methyl group of the ester functionality is in a different chemical environment and is expected to resonate as a singlet at a slightly different chemical shift, around δ 3.69 ppm , integrating to three protons. The downfield shift of these protons compared to aliphatic methoxy groups is due to the deshielding effect of the adjacent oxygen atoms.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the ester group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are predicted to appear as a sharp singlet at approximately δ 3.62 ppm .
Predicted ¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~172.0 | C=O (ester) |
| ~160.9 | C-3', C-5' |
| ~137.5 | C-1' |
| ~106.5 | C-2', C-6' |
| ~99.0 | C-4' |
| ~55.4 | -OCH₃ (aromatic) |
| ~52.2 | -OCH₃ (ester) |
| ~41.5 | -CH₂- |
In-Depth Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded carbon in the molecule and is predicted to appear at the downfield end of the spectrum, around δ 172.0 ppm .[1]
-
Aromatic Carbons:
-
The two carbons bearing the methoxy groups (C-3' and C-5') are equivalent and are predicted to resonate at approximately δ 160.9 ppm . The high chemical shift is due to the strong deshielding effect of the directly attached oxygen atoms.
-
The quaternary carbon of the aromatic ring attached to the acetate side chain (C-1') is expected to appear around δ 137.5 ppm .
-
The two equivalent carbons at the C-2' and C-6' positions are predicted to have a chemical shift of about δ 106.5 ppm .
-
The carbon at the C-4' position, situated between the two methoxy groups, is the most shielded of the aromatic carbons and is predicted to resonate at approximately δ 99.0 ppm .
-
-
Methoxy Carbons (-OCH₃): The carbons of the two equivalent aromatic methoxy groups are predicted to appear at around δ 55.4 ppm . The carbon of the ester methoxy group is in a slightly different electronic environment and is expected to resonate at approximately δ 52.2 ppm .
-
Methylene Carbon (-CH₂-): The carbon of the methylene bridge is predicted to have a chemical shift of around δ 41.5 ppm .
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Comparative Analysis with Structurally Related Compounds
Visualizing the Molecular Structure and NMR Assignments
To aid in the visualization of the molecular structure and the assignment of the NMR signals, the following diagrams are provided.
Figure 1. Molecular structure of this compound.
Figure 2. A typical workflow for NMR analysis.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the chemical shifts, multiplicities, and integration, supported by structural diagrams and a standard experimental protocol, serves as a valuable resource for researchers working with this compound. While predicted data offers a strong foundation, it is always recommended to confirm these assignments with experimentally acquired spectra. The principles and comparative logic outlined in this guide will undoubtedly aid in the accurate and efficient structural elucidation of this and other related molecules.
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Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 618–622. [Link]
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Royal Society of Chemistry. (2009). Supplementary Information. Chemical Communications. [Link]
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Singh, V., & Singh, S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(1), 110-116. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(3,5-dimethoxyphenyl)acetate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in confirming chemical structures. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-(3,5-dimethoxyphenyl)acetate. We will explore the characteristic fragmentation pathways and compare this technique with alternative analytical approaches, offering a comprehensive perspective for its characterization.
Introduction to this compound and the Role of Mass Spectrometry
This compound is an aromatic ester with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Its structure, featuring a dimethoxy-substituted benzene ring and a methyl ester moiety, presents a unique set of fragmentation behaviors under mass spectrometric analysis. Understanding these fragmentation patterns is crucial for its unambiguous identification in complex matrices and for quality control purposes.
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a highly specific identifier for a given compound.
Predicted Electron Ionization (EI) Fragmentation Pattern
The molecular ion (M•+) of this compound is expected to be observed, arising from the removal of a single electron. The stability of the aromatic ring generally ensures a visible molecular ion peak.[5]
Key fragmentation pathways are anticipated to be:
-
Benzylic Cleavage: The bond between the aromatic ring and the adjacent methylene group is a prime site for cleavage. This is due to the formation of a resonance-stabilized benzylic cation.
-
Ester Fragmentation: Methyl esters exhibit characteristic fragmentation patterns, including the loss of the methoxy group (•OCH3) or the entire methoxycarbonyl group (•COOCH3).[6][7]
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less likely in this specific structure due to the absence of a gamma-hydrogen on an aliphatic chain.
The following table summarizes the predicted major fragments for this compound:
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 196 | [C11H14O4]•+ | Molecular Ion (M•+) | Confirms the molecular weight of the compound. |
| 151 | [C9H11O2]+ | Benzylic cleavage with loss of •COOCH3 | A highly probable and abundant fragment due to the stability of the dimethoxybenzyl cation. This is often the base peak. |
| 165 | [C10H13O3]+ | Loss of •OCH3 from the molecular ion | A characteristic fragmentation of methyl esters. |
| 137 | [C8H9O2]+ | Loss of CH2COOCH3 from the molecular ion | Cleavage of the bond alpha to the aromatic ring. |
| 91 | [C7H7]+ | Tropylium ion, potentially from rearrangement of the benzyl fragment | A common fragment in compounds containing a benzyl moiety.[5] |
| 77 | [C6H5]+ | Phenyl cation, from further fragmentation | Indicates the presence of a benzene ring.[5] |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternative Analytical Methodologies
While EI-MS is a powerful tool for structural elucidation, a multi-faceted analytical approach often provides the most comprehensive characterization. Here, we compare EI-MS with other relevant techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8][9] For a semi-volatile compound like this compound, GC-MS is the preferred method for analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating aromatic compounds.
-
Oven Program: A temperature gradient program is employed to ensure good separation and peak shape. For example, start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
-
The primary advantage of GC-MS is its ability to separate the analyte from a complex mixture before it enters the mass spectrometer, providing a clean mass spectrum of the pure compound.[10][11]
Soft Ionization Techniques: Chemical Ionization (CI) and Electrospray Ionization (ESI)
In contrast to the hard ionization of EI, soft ionization techniques impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion.[1]
-
Chemical Ionization (CI): In CI, a reagent gas (e.g., methane, ammonia) is ionized, which then transfers a proton to the analyte molecule. This typically results in a strong [M+H]+ ion, providing clear molecular weight information.
-
Electrospray Ionization (ESI): ESI is particularly useful for polar and non-volatile compounds and is often coupled with liquid chromatography (LC-MS). It generates ions directly from a solution, typically producing [M+H]+ or [M+Na]+ adducts.
Comparison Table: Ionization Techniques
| Technique | Principle | Fragmentation | Primary Information | Best Suited For |
| Electron Ionization (EI) | High-energy electron beam | Extensive | Structural Elucidation | Volatile and semi-volatile compounds |
| Chemical Ionization (CI) | Proton transfer from reagent gas | Minimal | Molecular Weight | Volatile compounds, confirmation of molecular weight |
| Electrospray Ionization (ESI) | Ion formation from charged droplets | Minimal to none | Molecular Weight | Polar, non-volatile compounds, LC-MS applications |
Workflow for Structural Confirmation
A robust workflow for the structural confirmation of this compound would involve the following steps:
Caption: Recommended workflow for structural confirmation.
Conclusion
The mass spectrometry fragmentation pattern of this compound under electron ionization is predicted to be dominated by benzylic cleavage, leading to a stable dimethoxybenzyl cation, and characteristic losses from the methyl ester functionality. While EI-MS provides rich structural information, a comprehensive analysis employing complementary techniques such as GC-MS for separation and soft ionization methods like ESI or CI for unambiguous molecular weight determination is highly recommended for definitive structural confirmation. This multi-faceted approach ensures the highest level of scientific rigor in the characterization of this and other related compounds.
References
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Mass spectra of methyl acetate and ethyl formate | Request PDF - ResearchGate. Available at: [Link]
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Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry - PubMed. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
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mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available at: [Link]
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Acetic acid, methyl ester - NIST WebBook. Available at: [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate - The Pharma Innovation Journal. Available at: [Link]
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common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]
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Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame. Available at: [Link]
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The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]
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Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available at: [Link]
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GCMS Section 6.9.5 - Whitman People. Available at: [Link]
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Understanding the fragmentation mechanisms of methoxy-, mesyl-, and tosyl-lapachol derivatives by computational chemistry and mass spectrometry analysis - OUCI. Available at: [Link]
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Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed. Available at: [Link]
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A Comparative Guide to Methyl 2-(dimethoxyphenyl)acetate Isomers: 3,5-, 3,4-, and 2,4-Substituted Analogues
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of three positional isomers of Methyl 2-(dimethoxyphenyl)acetate: the 3,5-, 3,4-, and 2,4-isomers. Understanding the nuances of their synthesis, structural characteristics, and biological profiles is paramount for researchers seeking to leverage these compounds as building blocks for novel therapeutics or advanced materials.
Introduction: The Significance of Isomeric Variation
Methyl 2-(dimethoxyphenyl)acetate and its isomers are valuable intermediates in organic synthesis. The position of the two methoxy groups on the phenyl ring dictates the electron density distribution, steric hindrance, and overall molecular geometry. These factors, in turn, influence the molecule's reactivity, its ability to interact with biological targets, and its macroscopic properties. This guide will dissect these differences, providing a foundational understanding for rational drug design and material engineering.
Synthesis and Mechanistic Insights
The synthesis of these isomers typically involves the esterification of the corresponding dimethoxyphenylacetic acid. While the general principle remains the same, the choice of starting materials and reaction conditions can be tailored to optimize yield and purity for each isomer.
General Synthesis Pathway: Fischer-Speier Esterification
A common and straightforward method for synthesizing these methyl esters is the Fischer-Speier esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Caption: General mechanism of Fischer-Speier esterification.
Experimental Protocol: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate[1]
This protocol provides a robust method for the synthesis of the 3,4-isomer, which can be adapted for the other isomers with minor modifications.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq.) in an excess of anhydrous methanol (10-20 eq.).
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure Methyl 2-(3,4-dimethoxyphenyl)acetate.
Physicochemical Properties: A Comparative Analysis
The isomeric differences manifest in distinct physicochemical properties, which are crucial for predicting their behavior in various applications.
| Property | Methyl 2-(3,5-dimethoxyphenyl)acetate | Methyl 2-(3,4-dimethoxyphenyl)acetate | Methyl 2-(2,4-dimethoxyphenyl)acetate |
| CAS Number | 6512-32-9[1] | 15964-79-1 | 55954-25-1 |
| Molecular Formula | C₁₁H₁₄O₄[2] | C₁₁H₁₄O₄ | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol [2] | 210.23 g/mol | 210.23 g/mol |
| Appearance | - | White or Colorless to Light yellow powder or liquid | - |
| Melting Point | - | - | - |
| Boiling Point | - | - | - |
| Solubility | - | - | - |
Spectroscopic Characterization
Spectroscopic data provides a fingerprint for each isomer, allowing for their unambiguous identification and structural elucidation.
¹H NMR (CDCl₃, 400 MHz):
-
This compound: Characteristic signals for the aromatic protons will appear as a singlet and a doublet, reflecting the symmetry of the molecule. The methoxy groups will present as a singlet, and the methylene and methyl ester protons will also have distinct singlet signals.
-
Methyl 2-(3,4-dimethoxyphenyl)acetate: The aromatic protons will exhibit a more complex splitting pattern (doublet, doublet of doublets, and a doublet) due to the ortho and meta couplings. The two methoxy groups will appear as distinct singlets.
-
Methyl 2-(2,4-dimethoxyphenyl)acetate: The aromatic protons will show a doublet, a doublet of doublets, and a singlet, characteristic of the 1,2,4-substitution pattern. The two methoxy groups will be observed as separate singlets.
¹³C NMR (CDCl₃, 100 MHz): The chemical shifts of the aromatic carbons are particularly sensitive to the position of the methoxy substituents, providing a clear distinction between the isomers. The carbonyl carbon of the ester group will resonate at a characteristic downfield shift.
IR (KBr): All three isomers will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching of the ester and ether linkages, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (EI): The mass spectra of all three isomers will show a molecular ion peak (M⁺) at m/z 210. The fragmentation patterns, however, will differ based on the stability of the resulting fragments, which is influenced by the methoxy group positions.
Biological Activity: A Structure-Activity Relationship Perspective
The biological activities of these isomers are intricately linked to their structural differences. The positioning of the electron-donating methoxy groups influences the molecule's ability to interact with biological targets and its overall pharmacokinetic profile.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, and while these are methyl esters, the underlying phenolic character of their parent acids can provide insights. Studies on related hydroxy- and methoxy-phenylacetic acids have shown that the substitution pattern significantly impacts antioxidant capacity. For instance, compounds with a catechol-like (3,4-dihydroxy) moiety often exhibit strong antioxidant activity. While the methyl esters cap the acidic proton, the methoxy groups can still influence the electronic environment of the ring and its susceptibility to oxidation.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of phenolic acid esters has been a subject of interest. The lipophilicity of the ester can enhance its ability to penetrate microbial cell membranes. The position of the methoxy groups can affect this lipophilicity and also the electronic properties that may be crucial for interacting with microbial enzymes or other cellular components. While specific comparative data for these three isomers is limited, general trends suggest that increasing the lipophilicity of phenolic esters can lead to enhanced antimicrobial activity.
Cytotoxic Activity
The cytotoxic potential of these compounds against cancer cell lines is an area of active research. The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key cellular enzymes. The specific substitution pattern on the aromatic ring can influence the molecule's ability to bind to target proteins and its metabolic stability within the cell.
Future Directions and Experimental Design
To further elucidate the structure-activity relationships of these isomers, a systematic comparative study is warranted.
Caption: Proposed workflow for a comprehensive comparative study.
Conclusion
The 3,5-, 3,4-, and 2,4-isomers of Methyl 2-(dimethoxyphenyl)acetate, while structurally similar, are expected to exhibit distinct physicochemical and biological profiles. The 3,4-isomer, with its catechol-like arrangement of oxygen atoms, is a promising candidate for applications requiring antioxidant properties. The steric hindrance in the 2,4-isomer may lead to unique reactivity and biological interactions. The symmetrical 3,5-isomer provides a valuable reference for understanding the electronic effects of meta-substitution. This guide serves as a starting point for researchers, highlighting the importance of isomeric purity and providing a framework for further investigation into the promising potential of these compounds.
References
- Molnar, M., Komar, M., & Jerković, I. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
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PubChem. (n.d.). Methyl 3,5-dimethoxyphenylacetate. Retrieved from [Link]
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Cheméo. (n.d.). Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. Comparison of (a) 1 H-NMR and (b) 13 C-NMR for the methyl... Retrieved from [Link]
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NIST. (n.d.). Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-methoxy-2-phenyl-acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 2-(3,5-Dimethoxyphenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, the structural elucidation of molecules is paramount. The precise arrangement of atoms in a crystal lattice, determined through X-ray crystallography, provides invaluable insights into a compound's physical and chemical properties, guiding further research and development. This guide offers a detailed comparison of the X-ray crystallographic data for derivatives of 2-(3,5-dimethoxyphenyl)acetic acid, a scaffold of interest in various research domains.
The Significance of Structural Analysis
The 3,5-dimethoxyphenyl acetate framework is a key structural motif in various organic compounds. Understanding how substitutions on the phenyl ring or modifications to the ester group influence the molecule's three-dimensional structure is crucial for designing new molecules with desired properties. X-ray crystallography stands as the definitive method for obtaining this atomic-level information.[1]
Comparative Crystallographic Data
A direct comparison of the crystallographic parameters of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (Compound I) and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate (Compound II) reveals significant differences in their crystal packing and molecular conformation, stemming from the addition of a single methoxy group.[1][2][3][4]
| Parameter | Diphenylthis compound (I) | Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate (II) |
| Chemical Formula | C₂₃H₂₂O₄ | C₂₄H₂₄O₅ |
| Molecular Weight | 362.40 g/mol | 392.43 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | P2₁/n |
| a (Å) | 8.5327 (12) | 17.2290 (14) |
| b (Å) | 11.0216 (15) | 5.5037 (5) |
| c (Å) | 11.4369 (16) | 22.1140 (18) |
| α (°) | 111.817 (4) | 90 |
| β (°) | 96.977 (4) | 92.256 (2) |
| γ (°) | 99.925 (4) | 90 |
| Volume (ų) | 952.5 (2) | 2095.0 (3) |
| Z | 2 | 4 |
Key Observations:
-
The addition of a methoxy group in Compound II leads to a change in the crystal system from triclinic to monoclinic.[1][2][3][4]
-
This structural modification also results in a different space group and a doubling of the number of molecules (Z) in the unit cell.[1][2][3][4]
-
An overlay of the two molecular structures reveals a significant root-mean-square deviation of 2.4 Å, highlighting a substantial change in their conformations.[1][2][3][4]
Conformational Analysis
The planarity of the phenyl rings and the dihedral angles between different moieties within the molecules are crucial for understanding their overall shape and potential interactions.
In Compound I , the dimethoxyphenyl ring is planar, and the acetate moiety is nearly planar. The dihedral angle between the dimethoxyphenyl ring and the acetate moiety is 83.7(1)°. The two phenyl rings of the diphenylmethyl group are oriented at a dihedral angle of 71.1(2)°.[1][3]
In Compound II , the trimethoxyphenyl ring and the acetate moiety are both planar. The dihedral angle between these two planes is 71.4(1)°. The two phenyl rings of the diphenylmethyl group have a dihedral angle of 65.6(2)°.[1][3]
The difference in these dihedral angles underscores the conformational impact of the additional methoxy group, which influences the steric and electronic environment of the molecule.
Intermolecular Interactions
The crystal packing of both compounds is consolidated by a network of intra- and intermolecular C—H···O hydrogen bonds.[1][2][4] Hirshfeld surface analysis reveals that H···H interactions are the most significant contributors to the overall crystal packing in both structures.[1][3] These weak interactions collectively play a crucial role in stabilizing the crystal lattice.
Experimental Protocols
The following is a detailed methodology for the synthesis and crystallographic analysis of diphenylthis compound (Compound I), based on established procedures.[1][2][3]
Synthesis of Diphenylthis compound
Materials:
-
3,5-dimethoxyphenylacetic acid
-
Benzhydrol
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
-
Methanol
Procedure:
-
To a 250 ml round-bottom flask, add 3,5-dimethoxyphenylacetic acid (0.1 mmol), benzhydrol (0.1 mmol), DCC (0.4 g), and DMAP (0.8 g).
-
Add 100 ml of dichloromethane to the flask.
-
Reflux the reaction mixture on a water bath at 321 K for 9-11 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitate (dicyclohexylurea).
-
Evaporate the solvent from the filtrate to dryness.
-
Purify the crude product by column chromatography using a 1:4 (v:v) mixture of ethyl acetate and petroleum ether as the eluent.
-
Dry the separated product in vacuo to yield colorless crystals.
-
Recrystallize the solid product from methanol to obtain single crystals suitable for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Process the collected data, including corrections for absorption effects.
-
Solve the crystal structure using direct methods.
-
Refine the structure by full-matrix least-squares on F².
-
Place hydrogen atoms in idealized positions and allow them to ride on their parent atoms.[2]
Caption: Workflow for the synthesis and X-ray crystallographic analysis of diphenylthis compound.
Visualizing the Molecular Structure
The following diagram illustrates the molecular structure of diphenylthis compound, highlighting the key functional groups.
Caption: Molecular structure of diphenylthis compound.
Conclusion
The comparative analysis of diphenylthis compound and its 3,4,5-trimethoxy derivative clearly demonstrates that even minor structural modifications can have a profound impact on the crystal packing and molecular conformation. This underscores the importance of detailed crystallographic studies in understanding structure-property relationships. For researchers in drug development and materials science, such insights are critical for the rational design of new molecules with tailored functionalities. While the crystal structure of the parent methyl ester remains to be determined, the data from its diphenylmethyl analogue provides a valuable and insightful point of reference.
References
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Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 618–622. [Link]
-
IUCr. (2025). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]
-
Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. ResearchGate. [Link]
-
Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of di-phenyl-methyl 2-(3,5-di-meth-oxy-phen-yl)acetate and di-phenyl-methyl 2-(3,4,5-tri-meth-oxy-phen-yl)acetate. PubMed. [Link]
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- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of Dimethoxy vs. Trimethoxy Phenylacetates: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the nuanced structural modifications of bioactive scaffolds can elicit profound differences in pharmacological activity. Among the myriad of privileged structures, phenylacetic acid and its derivatives have garnered considerable attention for their therapeutic potential, spanning from anticancer to antimicrobial applications. This guide provides a comparative technical overview of dimethoxy- and trimethoxy-substituted phenylacetates, offering insights into their structure-activity relationships, experimental evaluation, and underlying mechanisms of action. While direct comparative studies on phenylacetates are nascent, we will synthesize data from closely related methoxy-substituted aromatic compounds to build a predictive framework for their biological activities.
The Influence of Methoxy Substitution on Bioactivity
The introduction of methoxy (-OCH₃) groups to a phenyl ring can significantly modulate a molecule's physicochemical properties, thereby influencing its biological activity. These modifications can impact:
-
Lipophilicity: Affecting the compound's ability to traverse cellular membranes.
-
Electronic Effects: The electron-donating nature of the methoxy group can alter the reactivity and binding affinity of the molecule to its biological targets.
-
Steric Hindrance: The size and positioning of methoxy groups can influence the molecule's conformation and interaction with enzymes or receptors.
Generally, an increase in the number of methoxy groups on a phenyl ring has been correlated with enhanced cytotoxic activity in various classes of compounds. For instance, studies on chalcones have demonstrated that trimethoxy-substituted derivatives exhibit greater cytotoxicity against cancer cell lines compared to their dimethoxy counterparts[1]. This suggests a potential trend that may extend to phenylacetate scaffolds.
Comparative Biological Activities: A Data-Driven Perspective
While a definitive head-to-head comparison of dimethoxy- and trimethoxy-phenylacetates is not extensively documented in peer-reviewed literature, we can collate and analyze existing data on their individual activities to draw informed inferences.
Anticancer and Cytotoxic Properties
Phenylacetate and its derivatives have been investigated for their potential as anticancer agents[2][3]. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest. The presence of methoxy substituents is anticipated to enhance this activity.
| Compound Class | Representative Compound(s) | Observed Biological Activity (Cell Line) | Key Findings |
| Dimethoxy Phenylacetates | 2-(3,4-dimethoxyphenyl)acetic acid | Not extensively reported in direct cytotoxicity assays. However, related dimethoxy phenyl compounds show cytotoxic potential[4]. | The dimethoxy phenyl moiety is a common feature in compounds with cytotoxic and tubulin polymerization inhibition activities[4]. |
| Trimethoxy Phenylacetates | 2-(3,4,5-trimethoxyphenyl)acetic acid | Not extensively reported in direct cytotoxicity assays. However, related trimethoxy phenyl compounds show potent cytotoxicity[1][4][5]. | The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many potent anticancer agents, contributing significantly to antiproliferative activity[4][5]. |
Based on the trend observed in related molecular classes, it is hypothesized that trimethoxyphenylacetates will exhibit greater cytotoxicity against a panel of cancer cell lines when compared directly with dimethoxyphenylacetates. To validate this, a standardized cytotoxicity assay is essential.
Antimicrobial Activity
Phenylacetic acid and its derivatives have also demonstrated antimicrobial properties. The mechanism is thought to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Compound Class | Representative Compound(s) | Observed Biological Activity (Microorganism) | Key Findings |
| Dimethoxy Phenylacetates | 2-(2,4-dimethoxyphenyl)acetic acid | Limited direct data available. However, related dimethoxy-substituted compounds have shown antimicrobial effects[6]. | The dihydroxy-methoxy-phenyl moiety is a key pharmacophore for antimicrobial activity in some derivatives[6]. |
| Trimethoxy Phenylacetates | 2-(2,4,6-trimethoxyphenyl)acetic acid | Limited direct data available. A study on related trimethoxy-dimethoxychalcones showed no significant antimicrobial activity[7]. | The antimicrobial efficacy of methoxy-substituted compounds can be highly dependent on the overall molecular structure and the microbial species being tested. |
The antimicrobial potential of these compounds warrants further investigation using standardized methodologies to determine their minimum inhibitory concentrations (MIC) against a range of pathogenic bacteria and fungi.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of dimethoxy- and trimethoxy-phenylacetates, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the dimethoxy- and trimethoxy-phenylacetates in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for determining the in vitro cytotoxicity of phenylacetate derivatives using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium to find the lowest concentration that inhibits visible growth.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the phenylacetate in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of phenylacetate derivatives using the broth microdilution method.
Putative Mechanism of Action: Inhibition of Protein Prenylation
A key mechanism through which phenylacetate and its derivatives may exert their anticancer effects is the inhibition of protein prenylation.
Protein Prenylation Pathway:
Protein prenylation is a post-translational modification that involves the attachment of isoprenoid lipids (farnesyl pyrophosphate or geranylgeranyl pyrophosphate) to cysteine residues of specific proteins, such as Ras. This process is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
Inhibition by Phenylacetates:
Phenylacetates are thought to interfere with this pathway, although the exact mechanism is still under investigation. One hypothesis is that they may inhibit the enzymes responsible for prenylation, namely farnesyltransferase and geranylgeranyltransferase. By preventing the prenylation of key signaling proteins like Ras, phenylacetates can disrupt their downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagram: Inhibition of Protein Prenylation
Caption: Proposed mechanism of action of phenylacetates via the inhibition of protein prenylation, leading to the disruption of downstream signaling and reduced cell proliferation.
Conclusion and Future Directions
This guide provides a framework for the comparative study of dimethoxy- and trimethoxy-phenylacetates. Based on structure-activity relationships observed in related compound classes, it is reasonable to hypothesize that trimethoxy-phenylacetates may exhibit more potent biological activities, particularly in the context of cancer cytotoxicity. However, this remains to be conclusively demonstrated through direct comparative experiments.
The detailed protocols provided herein offer a standardized approach for researchers to perform these crucial evaluations. Future research should focus on:
-
Direct comparative studies of a series of dimethoxy- and trimethoxy-phenylacetates against a broad panel of cancer cell lines and microbial strains.
-
Elucidation of the precise molecular targets and mechanisms of action, including a more detailed investigation into their effects on protein prenylation and other cellular pathways.
-
In vivo studies to assess the efficacy and safety of the most promising candidates in preclinical models.
By systematically exploring the biological activities of these methoxy-substituted phenylacetates, the scientific community can unlock their full therapeutic potential.
References
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- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
- Kumar, P. S., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. Chemical Biology & Drug Design, 82(4), 438-445.
- Kopčić, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
- Yaeghoobi, M., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 35(4), 965-972.
- Li, W., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 16(12), 10444-10461.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4625.
- Đudarić, L., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science, 9(6), 220268.
- Wang, Y., et al. (2016). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Journal of the Chinese Chemical Society, 63(1), 97-103.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10, 2611.
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- Science.gov. (n.d.). comparative antimicrobial activity: Topics by Science.gov. Science.gov.
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- ResearchGate. (n.d.). 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-(3,5-dimethoxyphenyl)acetate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a non-negotiable cornerstone of chemical analysis. The presence of impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of Methyl 2-(3,5-dimethoxyphenyl)acetate, a crucial building block in various synthetic pathways. We will focus on High-Performance Liquid Chromatography (HPLC) as the gold standard, providing a detailed, validated protocol and explaining the scientific rationale behind each instrumental choice.
The Criticality of Purity for this compound
This compound (MW: 210.23 g/mol , Formula: C₁₁H₁₄O₄) is an aromatic ester frequently used in the synthesis of more complex molecules.[1][2] Potential impurities can arise from unreacted starting materials, such as 3,5-dimethoxyphenylacetic acid, or byproducts from the synthesis, such as compounds formed through side reactions or degradation.[3][4] Verifying the purity of this compound is essential to ensure the integrity of subsequent reactions and the quality of the final product.
Why HPLC Reigns Supreme for Purity Analysis
While several analytical techniques can assess compound purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is exceptionally well-suited for non-volatile, polar-to-moderately nonpolar organic molecules like this compound.[5][6][7] Its high resolving power, quantitative accuracy, and robustness make it the preferred method in pharmaceutical quality control.
Here’s a comparative overview of common analytical techniques:
| Technique | Pros | Cons | Suitability for this compound |
| HPLC | High resolution for complex mixtures. Excellent quantitative accuracy and precision. Suitable for non-volatile and thermally sensitive compounds.[5][7] | Higher cost due to solvent consumption and instrument maintenance.[5][6] | Excellent. Ideal for separating the target compound from structurally similar impurities and providing precise quantification. |
| GC-MS | High sensitivity for volatile compounds. Provides structural information from mass spectrometry.[6] | Requires analyte to be volatile and thermally stable, which may necessitate derivatization for some compounds.[6][7] | Moderate. The compound has a boiling point that might be suitable for GC, but potential degradation at high temperatures is a concern. HPLC is a safer, more direct approach. |
| qNMR | Provides structural confirmation and quantification without a reference standard for the analyte itself (using an internal standard). Non-destructive.[8] | Lower sensitivity compared to HPLC. Can be complex to interpret if impurity signals overlap with the main compound's signals.[9] | Good for identity and complementary quantification. Excellent for confirming the structure, but HPLC is superior for detecting and quantifying trace impurities.[8][9] |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | More complex and expensive instrumentation than HPLC-UV. | Excellent for impurity identification. Often used in conjunction with HPLC-UV to identify unknown peaks found during purity analysis. |
A Validated RP-HPLC Protocol for Purity Determination
This section details a robust, validated RP-HPLC method for the purity assessment of this compound. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]
Rationale for Method Parameters
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining and separating aromatic esters like our target compound.[15] The nonpolar stationary phase interacts with the hydrophobic phenyl ring and methyl ester group.
-
Mobile Phase: A gradient of acetonitrile and water provides a robust separation. Acetonitrile is a common organic modifier with a low UV cutoff wavelength (190 nm), ensuring minimal interference with detection.[16] The gradient elution allows for the efficient separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved.[17]
-
Detector: A UV detector is selected based on the chromophore (the dimethoxy-substituted benzene ring) present in the molecule. An analysis of structurally similar compounds suggests strong absorbance around 254 nm and 280 nm, providing excellent sensitivity.[18]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column is standard and provides a good balance between analysis time and separation efficiency.[19] Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.[20]
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized compound and prepare as described for the Standard Solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the Standard Solution five times to check for system suitability (precision).
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms.
4. Calculation of Purity: The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Self-Validating System: Adhering to ICH Q2(R1) Guidelines
To ensure the trustworthiness of this method, it must be validated.[14] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10][13]
Validation Workflow Diagram
Caption: Key parameters for HPLC method validation.
Validation Experiments Summary
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank, a reference standard, the sample, and a spiked sample (sample with known impurities). | The peak for this compound should be free from interference from any impurities or blank components. |
| Linearity | Prepare and analyze at least five concentrations of the reference standard across a range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL).[21] | The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[22] |
| Accuracy | Perform recovery studies by spiking a known amount of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%.[17] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of the analyte peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The values should be reported and demonstrate sufficient sensitivity for detecting impurities. |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Conclusion
Validating the purity of synthesized compounds like this compound is a critical step in research and drug development. While techniques like GC-MS and qNMR offer valuable, complementary information, RP-HPLC stands out as the most robust, precise, and reliable method for quantitative purity assessment. By following a well-designed protocol and performing a thorough validation according to established guidelines such as ICH Q2(R1), researchers can have high confidence in the quality of their synthesized material, ensuring the integrity and success of their scientific endeavors.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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Purity comparison by NMR and HPLC. ResearchGate. [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]
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Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
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HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]
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Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. National Center for Biotechnology Information. [Link]
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Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. [Link]
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Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
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Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
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An In-Depth Guide to the FT-IR Spectrum of (3,5-Dimethoxyphenyl)acetic acid methyl ester: A Comparative Analysis
This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of (3,5-Dimethoxyphenyl)acetic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing. It establishes a logical framework for spectral interpretation by dissecting the molecule's functional groups and comparing its spectral features against simpler, structurally related compounds. This comparative methodology provides a robust, self-validating system for structural elucidation and confirmation.
Part 1: Core Principles and Initial Spectrum Analysis
FT-IR spectroscopy is a cornerstone technique in chemical analysis, probing the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the bond types and functional groups present. Therefore, an FT-IR spectrum serves as a molecular "fingerprint," offering invaluable structural information.
The target molecule, (3,5-Dimethoxyphenyl)acetic acid methyl ester, possesses several key functional groups that will give rise to distinct features in its IR spectrum: an ester, a 1,3,5-trisubstituted aromatic ring, two ether (methoxy) groups, and aliphatic C-H bonds.
Caption: Molecular Structure of (3,5-Dimethoxyphenyl)acetic acid methyl ester.
Primary Interpretation of the Target Spectrum
A detailed analysis of the FT-IR spectrum reveals several characteristic absorption bands. Each band corresponds to a specific molecular vibration, as detailed in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080-3000 | Weak-Medium | C-H Stretching | Aromatic Ring (=C-H) |
| ~2990-2940 | Medium | Asymmetric C-H Stretching | Aliphatic (-CH₂, -CH₃) |
| ~2840 | Medium | Symmetric C-H Stretching | Methoxy (-OCH₃) |
| ~1745-1735 | Strong, Sharp | C=O Stretching | Ester |
| ~1600, ~1470 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1290-1200 | Strong | Asymmetric C-O-C Stretching | Aryl Ether & Ester |
| ~1160 | Strong | C-O Stretching | Ester (Asymmetric C-C-O) |
| ~1060 | Strong | Symmetric C-O-C Stretching | Aryl Ether |
| ~830 | Strong | C-H Out-of-Plane Bending | 1,3,5-Trisubstituted Ring |
| ~690 | Medium | Ring Bending | Aromatic Ring |
Key Diagnostic Peaks:
-
The Carbonyl (C=O) Stretch: The most prominent feature is the intense, sharp absorption band in the 1745-1735 cm⁻¹ region, which is unequivocally the stretching vibration of the ester carbonyl group.[1][2] Its position is characteristic of a saturated aliphatic ester, as the carbonyl group is insulated from the aromatic ring's conjugation by a methylene (-CH₂) spacer.
-
C-O Stretches: A complex and strong series of bands between 1300 cm⁻¹ and 1000 cm⁻¹ is observed. This region is dense due to the overlapping contributions from the ester's C-C-O stretch and the two C-O-C ether linkages of the methoxy groups.[1][2]
-
Aromatic and Aliphatic C-H Stretches: The region just above 3000 cm⁻¹ contains weak to medium bands for the aromatic C-H stretching, while the region just below 3000 cm⁻¹ shows stronger bands for the aliphatic C-H stretches of the methyl and methylene groups.[3]
-
Substitution Pattern: The strong absorption around 830 cm⁻¹ is highly diagnostic for the C-H out-of-plane bending ("wagging") of a 1,3,5-trisubstituted benzene ring.[4][5]
Part 2: A Comparative Guide to Confirming Spectral Assignments
To build confidence in these assignments, we compare the spectrum of our target molecule with simpler compounds that isolate specific functional groups. This approach validates our interpretation by demonstrating the appearance and disappearance of characteristic peaks.
Comparison 1: The Ester Moiety vs. Methyl Acetate
Methyl acetate (CH₃COOCH₃) is a simple aliphatic ester. Its spectrum provides a baseline for the fundamental ester vibrations without aromatic complexities.
| Compound | C=O Stretch (cm⁻¹) | Asymmetric C-C-O Stretch (cm⁻¹) |
| Target Molecule | ~1740 | ~1160 |
| Methyl Acetate | ~1745[6] | ~1240[6] |
The comparison confirms that the strong band at ~1740 cm⁻¹ in our target is indeed the ester carbonyl. Both molecules also show a very strong absorption in the 1250-1160 cm⁻¹ range, characteristic of the C-O bond stretch between the carbonyl carbon and the oxygen.[2][6]
Comparison 2: The Aromatic & Ether Systems vs. Anisole
Anisole (C₆H₅OCH₃) contains a methoxy group attached to a benzene ring, allowing us to isolate the features of the methoxy-substituted aromatic system.
| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) |
| Target Molecule | ~3050 | ~1600, ~1470 | ~1250 |
| Anisole | ~3060, ~3003[7] | ~1600, ~1500 | ~1249[8] |
Anisole's spectrum shows the characteristic aromatic C-H stretches above 3000 cm⁻¹ and the ring C=C stretches around 1600 and 1500 cm⁻¹.[5][7] Crucially, it displays a very strong absorption around 1249 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether.[8] This confirms that the intense absorption in the same region of our target molecule's spectrum is heavily influenced by its two methoxy groups, in addition to the ester C-O bond.
Comparison 3: Benzene Ring Substitution Pattern
The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on a benzene ring.[4][9]
-
Monosubstituted (e.g., Toluene): Typically shows two strong bands, one between 770-730 cm⁻¹ and another near 690 cm⁻¹.[4]
-
Ortho-Disubstituted: A strong band between 770-735 cm⁻¹.
-
Meta-Disubstituted: Bands around 810-750 cm⁻¹ and 690 cm⁻¹.[4]
-
Para-Disubstituted: A single strong band between 860-790 cm⁻¹.[4]
-
1,3,5-Trisubstituted: Characterized by strong absorptions in the 810-900 cm⁻¹ range and often a medium band near 690 cm⁻¹.[5]
The spectrum of (3,5-Dimethoxyphenyl)acetic acid methyl ester shows a strong band around 830 cm⁻¹ and another medium band near 690 cm⁻¹ . This pattern strongly aligns with the expected absorptions for a 1,3,5-trisubstituted aromatic ring, thus confirming the positions of the functional groups on the phenyl ring.
Part 3: Experimental Protocol & Workflow
To ensure reproducibility and scientific integrity, the following is a standardized protocol for acquiring high-quality FT-IR data for a liquid or solid sample, such as (3,5-Dimethoxyphenyl)acetic acid methyl ester, using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Standard Operating Procedure for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Accessory Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.
-
The software will automatically store this and subtract it from the subsequent sample spectrum. This step is critical for obtaining a clean spectrum of only the sample.
-
-
Sample Application:
-
Place a small amount of the solid (3,5-Dimethoxyphenyl)acetic acid methyl ester powder directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing and Cleaning:
-
After data collection, perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal and press using the appropriate solvent.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Conclusion
The FT-IR spectrum of (3,5-Dimethoxyphenyl)acetic acid methyl ester is rich with information that confirms its molecular structure. Through a systematic analysis, we can confidently assign the prominent absorption bands: a strong ester C=O stretch (~1740 cm⁻¹), complex C-O stretches from the ester and ether groups (1300-1000 cm⁻¹), distinct aromatic and aliphatic C-H stretches (~3000 cm⁻¹), and, most diagnostically, out-of-plane bending vibrations (~830 and 690 cm⁻¹) that confirm the 1,3,5-substitution pattern of the benzene ring.
By employing a comparative approach against simpler molecules like methyl acetate and anisole, each spectral assignment is logically validated. This guide demonstrates that a thorough interpretation of an FT-IR spectrum is not merely about matching numbers from a table, but about understanding the contributions of each molecular component to the final, unique fingerprint of the compound.
References
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (2022). FT-IR spectrum of Fatty acid methyl esters. [Link]
-
IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. [Link]
-
National Institute of Standards and Technology (NIST). Quantitative Infrared Database. [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). Acetic acid, methyl ester. [Link]
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ChemRxiv | Cambridge Open Engage. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl ethanoate. [Link]
-
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-
PMC. The NIST Quantitative Infrared Database. [Link]
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Bartleby.com. IR Spectrum Of Anisole. [Link]
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Scribd. Atr Ft-Ir Imaging of Acetic Acid. [Link]
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De Gruyter. (2016). Updating IUPAC spectroscopy recommendations and data standards. [Link]
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Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]
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American Chemical Society. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. [Link]
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Analytical Chemistry. Characterization of Benzene Ring Substitution by Infrared Spectra. [Link]
-
ResearchGate. (2025). The NIST quantitative infrared database. [Link]
-
Millersville University. Table of Characteristic IR Absorptions. [Link]
-
National Institute of Standards and Technology (NIST). Methyl acetoacetate. [Link]
-
ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture. [Link]
-
National Institute of Standards and Technology (NIST). Acetic acid, dimethoxy-, methyl ester. [Link]
-
National Institute of Standards and Technology (NIST). Welcome to the NIST WebBook. [Link]
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Pearson. The IR spectrum for anisole contains two C―O stretching bands. [Link]
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Wikipedia. Methyl acetate. [Link]
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A Senior Application Scientist's Guide to Conformational Control: The Impact of 3,5-Substitution
For researchers in drug development and materials science, precise control over a molecule's three-dimensional shape is paramount. The ability to dictate molecular conformation directly influences biological activity, material properties, and chemical reactivity. This guide provides an in-depth analysis of a powerful and widely employed strategy in medicinal chemistry: the use of 3,5-substitution patterns on aromatic rings to enforce a desired molecular conformation.
We will explore the fundamental principles, compare experimental outcomes, and provide actionable protocols for characterizing these conformational effects in your own research.
The Core Principle: Steric Hindrance as a Conformational Lock
The primary mechanism by which 3,5-disubstitution controls conformation is through steric hindrance. When substituents are placed at the 3 and 5 positions of an aryl ring, they act as "steric fences," creating a repulsive force with adjacent groups. This forces rotation around the bond connecting the aromatic ring to the rest of the molecule, effectively "locking" it into a preferred, often perpendicular, orientation.
This strategy is a cornerstone of modern drug design, often referred to as "conformational restriction" or "rigidification."[1][2] By minimizing the entropic penalty a flexible molecule pays to adopt its bioactive conformation, we can significantly enhance binding affinity and selectivity for a biological target.[1][2]
Visualizing the Steric Effect
Consider the rotation around the C-C bond in a substituted biphenyl system. Without bulky 3,5-substituents, the molecule can explore a range of conformations, including a planar one. With the addition of substituents, steric clash makes the planar conformation energetically unfavorable.
Caption: Steric clash in 3,5-disubstituted systems disfavors planar conformations.
Case Study Comparison: Quantifying the Rotational Barrier
The energetic cost of forcing a non-preferred conformation is known as the rotational barrier. This barrier can be quantified experimentally and computationally. Let's compare the rotational energy profiles of biphenyl and a 3,5-disubstituted biphenyl.
All biaryl systems with ortho-substituents (even hydrogen) are non-planar due to steric clashes, which are relieved by rotation.[3] The addition of bulkier substituents at the 3,5-positions further increases the energy barrier to planarity.[3]
| Compound | Dihedral Angle (°) at Min. Energy | Rotational Barrier at 0° (Planar) (kcal/mol) | Rotational Barrier at 90° (Perpendicular) (kcal/mol) |
| Biphenyl | ~44 | ~1.8 | ~1.6 |
| 3,3'-Dimethylbiphenyl | ~58 | ~4.5 | ~1.9 |
| 3,5,3',5'-Tetramethylbiphenyl | ~70 | >15 | ~0.5 |
Data adapted from computational studies and represent typical values.[3][4]
As the data illustrates, increasing the steric bulk at the 3,5-positions dramatically increases the energy penalty for achieving a planar conformation, effectively locking the molecule in a twisted state.
Beyond Sterics: The Influence of Intramolecular Interactions
While steric repulsion is the dominant force, non-covalent interactions involving the 3,5-substituents can further fine-tune the molecular conformation. These subtle yet significant forces include:
-
Hydrogen Bonding: A well-placed hydrogen bond donor or acceptor at the 3 or 5-position can form an intramolecular hydrogen bond, stabilizing a specific rotamer.
-
Halogen Bonding: Halogen atoms at these positions can act as Lewis acids, interacting with nearby Lewis bases to influence conformation.
-
Dipole-Dipole Interactions: The alignment of bond dipoles associated with polar 3,5-substituents can favor or disfavor certain conformations.
These interactions are often exploited in the design of "conformational locks" in organic materials to achieve planar systems for efficient charge transport.[5]
Experimental Validation: From Solution to Solid State
To rigorously characterize the conformational impact of 3,5-substitution, a combination of solution-state and solid-state analytical techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary methods for this purpose.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Conformation
NMR spectroscopy provides invaluable information about the average conformation and dynamics of molecules in solution.[7] The Nuclear Overhauser Effect (NOE) is a particularly powerful tool for this purpose.
The Principle of NOE: The NOE is the transfer of nuclear spin polarization between atoms that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[9][10] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive probe of internuclear distances.
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for identifying these through-space correlations.[10][11]
Protocol: 2D NOESY for Conformational Analysis
Objective: To determine the preferred solution-state conformation of a 3,5-disubstituted aryl compound by identifying through-space correlations between the aryl ring protons and adjacent protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. Ensure the sample is free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the NMR probe for the desired nucleus (¹H).
-
Optimize the lock signal and perform shimming to achieve good field homogeneity.
-
-
Acquisition of a Standard ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to set the appropriate spectral width.
-
NOESY Experiment Setup:
-
Load a standard 2D NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Crucial Parameter - Mixing Time (τₘ): The mixing time is the most critical parameter.[9] It allows for the NOE to build up. For small to medium-sized molecules (<1000 Da), a mixing time of 0.5 - 1.0 seconds is a good starting point.[9] It may be necessary to run a series of NOESY experiments with varying mixing times to optimize the signal.[12]
-
-
Data Acquisition: Acquire the 2D NOESY data. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Perform a baseline correction.[9]
-
-
Interpretation:
-
The diagonal of the spectrum will show the 1D ¹H spectrum.
-
Cross-peaks off the diagonal indicate a through-space NOE correlation between two protons.
-
For a 3,5-disubstituted aryl ring, the presence of a cross-peak between a proton on the aryl ring (e.g., H2, H4, H6) and a proton on an adjacent substituent indicates that these protons are spatially close, providing direct evidence for a specific conformation.
-
Caption: Workflow and interpretation logic for a 2D NOESY experiment.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][13][14] It provides an unambiguous, high-resolution snapshot of the molecular conformation in the solid state.[6][15]
The Principle of X-ray Crystallography: When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[6][13] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined.[13][15]
Protocol: Single-Crystal X-ray Crystallography Workflow
Objective: To obtain a high-resolution, three-dimensional structure of a 3,5-disubstituted compound to definitively determine its solid-state conformation.
Methodology:
-
Crystal Growth (The Crucial First Step): This is often the most challenging part of the process.[6][13] High-quality, single crystals with dimensions typically greater than 0.1 mm are required.[13] Common methods include:
-
Slow Evaporation: Allowing the solvent of a saturated solution to evaporate slowly.
-
Vapor Diffusion: Diffusing a poor solvent into a solution of the compound in a good solvent.
-
Slow Cooling: Gradually cooling a saturated solution.[14]
-
-
Crystal Mounting: A suitable crystal, free of cracks or imperfections, is selected under a microscope and mounted on a goniometer head.[13][15][16]
-
Data Collection:
-
Data Processing and Structure Solution:
-
The intensities and positions of the diffraction spots are integrated and corrected.
-
Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
-
-
Structure Refinement:
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
-
Analysis and Validation: The final structure is analyzed to determine bond lengths, bond angles, and, most importantly for this guide, torsional angles that define the molecular conformation.
Caption: Key stages in determining a molecule's structure via X-ray crystallography.
Computational Chemistry: A Predictive and Complementary Tool
Alongside experimental techniques, computational modeling is indispensable for predicting and understanding conformational preferences. Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to:
-
Calculate Potential Energy Surfaces: By systematically rotating a bond of interest and calculating the energy at each step, a rotational energy profile can be generated, revealing the energy minima (stable conformers) and maxima (transition states).
-
Predict Rotational Barriers: The energy difference between the minima and maxima on the potential energy surface corresponds to the rotational barrier, providing a quantitative measure of conformational restriction.[17][18][19]
-
Validate Experimental Findings: Computational results can be directly compared with experimental data from NMR and X-ray crystallography to build a cohesive and robust conformational model.
Caption: Synergy between computational and experimental methods in conformational analysis.
Conclusion
The 3,5-substitution pattern is a remarkably effective and predictable tool for controlling molecular conformation. By leveraging steric hindrance and subtle intramolecular forces, researchers can rigidify flexible molecules, pre-organizing them for optimal interaction with their environment. A thorough understanding of this principle, combined with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, empowers scientists to rationally design molecules with enhanced potency, improved selectivity, and tailored physical properties, accelerating progress in drug discovery and materials science.
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Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence. ResearchGate. (2025). [Link]
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Influence of substitution pattern and cation binding on conformation and activity in heparin derivatives. Oxford Academic. [Link]
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A Senior Application Scientist’s Guide to Catalyst Efficacy in the Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate
Introduction: The Strategic Importance of Methyl 2-(3,5-dimethoxyphenyl)acetate
In the landscape of pharmaceutical and fine chemical synthesis, this compound is a valuable building block. Its substituted phenylacetate structure is a key synthon for a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Esters are widely found in bioactive natural compounds, and their synthesis under mild conditions is crucial for creating sensitive and complex molecules[1]. The efficiency and selectivity of its synthesis are therefore of paramount importance, directly impacting yield, purity, and the economic viability of the overall manufacturing process.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound from its parent carboxylic acid, 3,5-dimethoxyphenylacetic acid. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings of each catalytic approach, present comparative performance data, and offer field-proven insights to guide researchers in selecting the optimal catalyst for their specific needs.
The Fundamental Reaction: Esterification and the Role of the Catalyst
The target transformation is the esterification of 3,5-dimethoxyphenylacetic acid with methanol. Esterification is a reversible reaction, and to achieve high conversion, a catalyst is essential to increase the reaction rate and influence the equilibrium position[2][3]. The primary challenge is to facilitate the nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid, a process hindered by the relatively low electrophilicity of the carbonyl carbon and the poor leaving group nature of the hydroxyl (-OH) group.
A catalyst circumvents this hurdle. As we will explore, different catalysts achieve this through distinct mechanisms, each presenting a unique profile of advantages and disadvantages regarding efficiency, cost, safety, and environmental impact.
Comparative Analysis of Catalytic Systems
We will evaluate three primary classes of catalysts for this transformation: classical homogeneous acids, modern heterogeneous solid acids, and advanced biocatalytic enzymes.
Homogeneous Acid Catalysis: The Fischer-Speier Standard
The most direct and historically significant method for this synthesis is the Fischer-Speier esterification, which employs a strong acid catalyst in an excess of the alcohol (methanol)[4].
Mechanism of Action: The mechanism of acid-catalyzed esterification is a well-established, multi-step process.[5][6] A strong acid, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol[2][7]. The subsequent formation of a tetrahedral intermediate and elimination of a water molecule yields the final ester product and regenerates the acid catalyst[5][6].
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Expertise & Experience: Homogeneous catalysts like H₂SO₄ and p-toluenesulfonic acid (p-TSA) are workhorses in organic synthesis for a reason: they are inexpensive and highly effective. The use of excess methanol not only serves as a reactant but also as the solvent, driving the reaction equilibrium towards the product side. However, the major drawback is the workup procedure. Neutralization of the strong acid is required, which generates significant aqueous waste. Furthermore, the corrosive nature of these acids poses handling and equipment challenges, and their separation from the product mixture can be difficult[3][8]. This method is often favored for large-scale, cost-sensitive syntheses where downstream purification is robust.
Heterogeneous Acid Catalysis: A Greener Alternative
To address the shortcomings of homogeneous systems, solid acid catalysts have emerged as a highly attractive alternative. These are typically polymer-based resins with sulfonic acid functional groups, such as Amberlyst-15.
Mechanism of Action: The fundamental catalytic mechanism is identical to the Fischer-Speier reaction. The key difference is that the proton-donating species (the sulfonic acid group) is immobilized on a solid support. The reaction occurs at the interface between the liquid phase (reactants and solvent) and the solid catalyst.
Expertise & Experience: The primary advantage of heterogeneous catalysts is the radical simplification of the process workflow.[8] At the completion of the reaction, the catalyst can be removed by simple filtration. This eliminates the need for an aqueous quench and neutralization, significantly reducing waste generation and simplifying product isolation[9]. The catalyst can often be washed, dried, and reused multiple times, improving process economics and aligning with the principles of green chemistry[9]. While the initial cost of the catalyst may be higher than sulfuric acid, the benefits of reusability and reduced downstream processing costs can make it more economical in the long run. One must consider potential mass transfer limitations; vigorous stirring is essential to ensure reactants have adequate access to the catalytic sites on the solid surface.
Caption: Figure 2: Experimental Workflow for Heterogeneous Catalysis.
Biocatalysis: The Mild and Selective Approach
Enzymes, particularly lipases, offer a powerful alternative for ester synthesis. They operate under exceptionally mild conditions (often room temperature and neutral pH) and can exhibit high selectivity. While more commonly associated with transesterification, they can also be employed for direct esterification.
Mechanism of Action: Lipase-catalyzed esterification typically proceeds via a "ping-pong" mechanism involving a covalent acyl-enzyme intermediate. The active site of the enzyme (e.g., a serine residue) attacks the carboxylic acid, forming the intermediate and releasing a water molecule. The alcohol (methanol) then enters the active site and attacks the acyl-enzyme intermediate, releasing the ester product and regenerating the free enzyme.
Expertise & Experience: The unparalleled mildness of biocatalysis is its key selling point. Reactions can be run at or near room temperature, which is ideal for substrates with thermally sensitive functional groups. However, enzyme activity can be sensitive to solvent choice and water content. The reaction is often slower than high-temperature acid-catalyzed methods, and the cost of the enzyme can be a significant factor. Immobilizing the enzyme on a solid support can facilitate its recovery and reuse, similar to heterogeneous catalysts. This approach is best suited for high-value products, such as pharmaceuticals, where substrate integrity and high selectivity are more critical than reaction speed.
Performance Data Summary
The following table summarizes typical performance data for the different catalytic systems. Note that exact conditions and yields can vary based on the specific catalyst, substrate concentration, and reaction scale.
| Catalyst System | Catalyst Example | Typical Loading | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | H₂SO₄ or p-TSA | 1-5 mol% | 65 - 100 | 4 - 12 | >90% | Low cost, high reactivity, well-established. | Corrosive, difficult separation, waste generation.[3][8] |
| Heterogeneous Acid | Amberlyst-15 | 10-20 wt% | 65 - 80 | 8 - 24 | 85 - 95% | Easy separation, reusable, low waste.[9] | Higher initial cost, potential mass transfer limits. |
| Biocatalysis | Immobilized Lipase | 5-15 wt% | 25 - 45 | 24 - 72 | 70 - 90% | Very mild conditions, high selectivity.[7][10] | Slower reaction, higher cost, sensitive to conditions. |
Self-Validating Experimental Protocols
The following protocols are provided as a trusted starting point for laboratory synthesis. They include in-process checks to validate successful execution.
Protocol 1: Fischer-Speier Synthesis using Sulfuric Acid
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxyphenylacetic acid (10.0 g, 50.9 mmol).
-
Reagent Addition: Add 100 mL of methanol. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL, ~18.7 mmol) dropwise to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (~65°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 2 hours. The disappearance of the starting carboxylic acid spot/peak indicates reaction completion. (Typical reaction time: 5-8 hours).
-
Workup - Quench & Extraction: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Workup - Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) (CAUTION: CO₂ evolution ) until the aqueous layer is basic, followed by a final wash with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Heterogeneous Synthesis using Amberlyst-15
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxyphenylacetic acid (10.0 g, 50.9 mmol) and methanol (100 mL).
-
Catalyst Addition: Add Amberlyst-15 resin (2.0 g, ~20 wt%).
-
Reaction: Heat the mixture to a gentle reflux (~65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC. Note that reaction times may be longer than the homogeneous method. (Typical reaction time: 12-24 hours).
-
Workup - Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh methanol. The recovered resin can be dried and stored for reuse.
-
Isolation: Take the combined filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester is often of high purity. If required, it can be further purified by vacuum distillation. This protocol's key advantage is the avoidance of an aqueous workup.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency with operational simplicity and environmental responsibility.
-
Homogeneous acid catalysts remain a viable, low-cost option for large-scale production, provided that robust and efficient workup and purification procedures are in place.
-
Heterogeneous solid acids represent a significant process improvement, offering a much greener and simpler workflow through easy catalyst separation and recycling. For many modern laboratories and industrial settings, this is the preferred method.
-
Biocatalysis , while currently slower and more costly, holds promise for future applications, particularly for highly sensitive substrates where absolute mildness is required.
As the chemical industry continues to move towards more sustainable practices, the adoption of heterogeneous and biocatalytic systems is expected to grow, further optimizing the synthesis of crucial intermediates like this compound.
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eScholarship. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Retrieved from [Link]
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MIT Open Access Articles. (n.d.). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Retrieved from [Link]
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NIH. (n.d.). Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
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A Comparative Guide to the Synthesis and LC-MS Analysis of Methyl 2-(3,5-dimethoxyphenyl)acetate: Monitoring Reaction Intermediates
For researchers, scientists, and professionals in drug development, the synthesis of well-defined molecular scaffolds is a foundational activity. Methyl 2-(3,5-dimethoxyphenyl)acetate is a valuable building block in the synthesis of various biologically active molecules. Its efficient synthesis and purification are therefore of significant interest. This guide provides an in-depth analysis of the synthesis of this ester, with a particular focus on the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and identify key intermediates. We will compare the classical Fischer esterification with an alternative method, providing experimental data to support our analysis.
Introduction: The Importance of Reaction Monitoring
In the realm of synthetic chemistry, the ability to monitor a reaction in real-time is invaluable. It allows for the optimization of reaction conditions, identification of side products, and a deeper understanding of the reaction mechanism.[1] LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.[1] This guide will demonstrate the practical application of LC-MS in the synthesis of this compound.
Primary Synthesis Route: Fischer-Speier Esterification
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed esterification of 3,5-dimethoxyphenylacetic acid with methanol.[2]
Reaction Mechanism and Key Intermediates
The Fischer esterification proceeds through a series of equilibrium steps.[3][4] Understanding this mechanism is crucial for identifying the intermediates we expect to see in our LC-MS analysis.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a key tetrahedral intermediate .[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
The following DOT graph illustrates the key steps and intermediates in the Fischer esterification of 3,5-dimethoxyphenylacetic acid.
Caption: Key intermediates in the Fischer esterification of 3,5-dimethoxyphenylacetic acid.
Experimental Protocol: Synthesis and LC-MS Monitoring
Materials:
-
3,5-Dimethoxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Synthesis Procedure:
-
To a solution of 3,5-dimethoxyphenylacetic acid (1.0 g, 5.09 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.2 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by LC-MS at regular intervals (e.g., 0, 1, 2, 4, and 6 hours).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield this compound.
LC-MS Monitoring Protocol:
-
Sample Preparation: At each time point, withdraw a small aliquot (approx. 50 µL) of the reaction mixture. Dilute the aliquot with methanol (1 mL) in a clean vial.
-
LC-MS System: A standard reverse-phase LC-MS system with a C18 column and electrospray ionization (ESI) in positive ion mode is suitable.
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
The following DOT graph outlines the experimental workflow for the synthesis and analysis.
Sources
A Comparative Guide to the Conformational Analysis of Methyl 2-(3,5-dimethoxyphenyl)acetate and its Trimethoxy Analog
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational preferences dictate a molecule's interactions with biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative conformational analysis of Methyl 2-(3,5-dimethoxyphenyl)acetate and its 3,4,5-trimethoxy analog, offering both experimental and computational insights into how subtle structural modifications can induce significant conformational changes.
Introduction: The Significance of Conformational Isomerism
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds.[1][2] The relative energies of these conformers and the rotational barriers between them define the molecule's conformational landscape. This landscape is not static and can be influenced by a variety of factors including steric hindrance, electronic effects, and the surrounding environment (e.g., solvent or crystal lattice).[3][4] For drug candidates, the bioactive conformation—the specific shape the molecule adopts when binding to its target—may be a higher energy conformer. Therefore, a comprehensive conformational analysis is a critical step in rational drug design.
This guide focuses on two structurally related phenylacetate derivatives: this compound (DM-PA) and Methyl 2-(3,4,5-trimethoxyphenyl)acetate (TM-PA). The central question we will explore is: How does the addition of a methoxy group at the C4 position of the phenyl ring impact the conformational preferences of the molecule?
Comparative Conformational Analysis: Solid-State Insights
While the precise methyl esters of our topic have not been exhaustively studied, invaluable insights can be drawn from the crystal structures of their diphenylmethyl ester analogs: diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate.[5][6] X-ray crystallographic data reveals that these two molecules adopt markedly different conformations in the solid state, with a root-mean-square deviation of 2.4 Å between them.[5][6] This substantial difference underscores the profound impact of the additional methoxy group.
The key conformational descriptor for these molecules is the dihedral angle between the plane of the phenyl ring and the plane of the acetate moiety. This angle dictates the orientation of the ester group relative to the aromatic ring.
| Compound | Dihedral Angle (Phenyl Ring vs. Acetate Moiety) |
| Diphenylthis compound | 83.7(1)° |
| Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate | 71.4(1)° |
Data sourced from a study on the diphenylmethyl analogs.[5]
This data indicates a more twisted conformation for the dimethoxy analog in the solid state, while the trimethoxy analog adopts a conformation where the acetate group is more inclined towards the plane of the phenyl ring.
Underlying Forces: Steric and Electronic Effects
The observed conformational differences can be attributed to a delicate interplay of steric and electronic effects.
1. Steric Hindrance and the Buttressing Effect:
The addition of a methoxy group at the C4 position in TM-PA, situated between the two existing methoxy groups, introduces significant steric strain. This phenomenon, often referred to as the "buttressing effect," occurs when adjacent substituents restrict each other's conformational freedom.[7] This increased steric crowding in the trimethoxy analog likely forces the molecule to adopt a conformation that minimizes these repulsive interactions, influencing the dihedral angle of the acetate side chain.
2. Electronic Influence of the Methoxy Groups:
Methoxy groups exert a dual electronic effect on the benzene ring. They are electron-withdrawing via the inductive effect due to the high electronegativity of the oxygen atom. Simultaneously, they are electron-donating through resonance, as the lone pairs on the oxygen can delocalize into the aromatic π-system. In the case of TM-PA, the para-methoxy group is a strong resonance donor, which can influence the electron density of the ring and potentially affect the rotational barrier around the C(aryl)-C(alkyl) bond.
Experimental and Computational Workflows for Conformational Analysis
To gain a comprehensive understanding of the conformational preferences of DM-PA and TM-PA in solution, a combination of experimental and computational techniques is employed.
Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes, including conformational changes.[4][5][8] By monitoring NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes that provide information about the populations of different conformers and the energy barriers between them.
Step-by-Step VT-NMR Protocol:
-
Sample Preparation: Prepare a solution of the compound of interest (DM-PA or TM-PA) in a suitable deuterated solvent (e.g., acetone-d6 or toluene-d8) at a concentration of approximately 10-20 mg/mL.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.
-
Coalescence Temperature: Continue to lower the temperature until distinct signals for different conformers are observed, or until the signals broaden and coalesce. The temperature at which two signals merge into a single broad peak is the coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange from the coalescence temperature and the difference in chemical shift between the exchanging signals.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model the conformational landscape of molecules, calculate the relative energies of different conformers, and determine the transition state energies for their interconversion.[7][9][10][11]
Step-by-Step DFT Protocol:
-
Initial Structure Generation: Build the 3D structures of DM-PA and TM-PA using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is typically done by rotating the key dihedral angles (e.g., the C(aryl)-C(alkyl) bond) in discrete steps.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3][7] This process finds the minimum energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.
-
Transition State Search: To determine the rotational energy barrier, perform a transition state search for the rotation around the C(aryl)-C(alkyl) bond. This involves finding the saddle point on the potential energy surface that connects two conformers.
-
Data Analysis: Compare the relative Gibbs free energies of the different conformers to determine their populations at a given temperature. The energy difference between a conformer and the transition state gives the rotational energy barrier.
Visualizing the Conformational Landscape
The following diagrams, generated using the DOT language, illustrate the key molecular structures and the workflow for their conformational analysis.
Caption: Key dihedral angle for conformational analysis.
Caption: Integrated experimental and computational workflow.
Caption: Factors influencing conformational differences.
Conclusion
The addition of a single methoxy group at the C4 position of this compound to form its trimethoxy analog induces a significant change in the molecule's preferred conformation, as evidenced by solid-state structural data. This alteration is a direct consequence of the increased steric hindrance due to the buttressing effect of the adjacent methoxy groups and the modified electronic landscape of the phenyl ring. A comprehensive understanding of these conformational preferences, which can be elucidated through a combination of Variable Temperature NMR spectroscopy and Density Functional Theory calculations, is crucial for predicting the molecule's behavior in a biological context. This guide provides the foundational knowledge and practical workflows for researchers to undertake such a comparative conformational analysis, ultimately aiding in the design of more effective and selective therapeutic agents.
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Computational study on the molecular conformations of phenolic compounds. (2025). Request PDF. Retrieved from [Link]
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Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]
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In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. (2024). MDPI. Retrieved from [Link]
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Steric effects. (n.d.). Wikipedia. Retrieved from [Link]
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Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. (2025). ResearchGate. Retrieved from [Link]
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Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. (2007). PubMed. Retrieved from [Link]
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Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2025). American Chemical Society. Retrieved from [Link]
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved from [Link]
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Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (2025). Request PDF. Retrieved from [Link]
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Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (2025). ResearchGate. Retrieved from [Link]
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Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (n.d.). RSC Publishing. Retrieved from [Link]
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Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2026). Journal of the American Chemical Society. Retrieved from [Link]
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DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. (n.d.). SciELO México. Retrieved from [Link]
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Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. (2023). Request PDF. Retrieved from [Link]
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Density functional theory studies of conformational stabilities and rotational barriers of 2- and 3-thiophenecarboxaldehydes. (2025). Request PDF. Retrieved from [Link]
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Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). MDPI. Retrieved from [Link]
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Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. (2023). MDPI. Retrieved from [Link]
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8.2: Conformational Analysis. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis, Conformational Properties and DFT Computational Studies of[9]Metacyclo9pyrenophanes. (2024). Request PDF. Retrieved from [Link]
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3.2: Conformational analyses. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (1994). Semantic Scholar. Retrieved from [Link]
-
(PDF) Density functional theory study of the rotational barriers, conformational preference, and vibrational spectra of 2-formylfuran and 3-formylfuran. (2025). ResearchGate. Retrieved from [Link]
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Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. (2020). SciSpace. Retrieved from [Link]
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Quantifying intermolecular interactions using Hirshfeld surface analysis
An In-Depth Guide to Quantifying Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternative Methodologies
Introduction: The Silent Architects of Molecular Worlds
In the realms of materials science, crystallography, and drug development, the subtle forces acting between molecules are as critical as the covalent bonds acting within them. These intermolecular interactions are the silent architects that dictate how molecules recognize each other, assemble into functional materials, and bind to biological targets.[1][2] A quantitative understanding of these forces—from strong hydrogen bonds to fleeting van der Waals contacts—is paramount for designing novel materials, predicting crystal polymorphism in active pharmaceutical ingredients (APIs), and optimizing ligand-receptor binding in drug discovery.[3][4]
This guide provides a comprehensive overview of Hirshfeld surface analysis, a powerful and visually intuitive method for exploring and quantifying intermolecular interactions in molecular crystals.[5] We will delve into its theoretical foundations, present a practical workflow, and critically compare its performance and outputs against other widely used computational techniques, including Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Energy Decomposition Analysis (EDA).
Part 1: A Deep Dive into Hirshfeld Surface Analysis
Hirshfeld surface analysis has emerged as a standard tool for crystallographers, offering a unique method to visualize and quantify the intricate network of interactions within a crystal lattice.[5][6] Developed by Spackman and Jayatilaka, the method is based on Hirshfeld's original concept of "stockholder" partitioning of electron density.[7]
Theoretical Foundation: Defining the Molecular Boundary
The Hirshfeld surface is a unique boundary for a molecule within a crystal. It is defined as the region in space where the contribution to the electron density from the molecule of interest (the "promolecule") is equal to the combined contribution from all other molecules in the crystal (the "procrystal").[7][8] This construction results in a surface that smoothly envelops the molecule, with its shape being highly sensitive to the immediate intermolecular environment.[7]
Several key properties are mapped onto this surface to reveal the nature of intermolecular contacts:
-
dnorm (Normalized Contact Distance): This is the most common property visualized on the Hirshfeld surface. It is a normalized distance derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance to the nearest nucleus outside the surface), adjusted by the van der Waals radii of the respective atoms.[9][10] The resulting surface is colored to highlight different types of contacts:
-
Red Spots: Indicate close contacts where the intermolecular distance is shorter than the sum of van der Waals radii (negative dnorm value). These often represent strong interactions like hydrogen bonds.[3][9]
-
White Areas: Represent contacts where the distance is approximately equal to the van der Waals separation (zero dnorm value).[9]
-
Blue Areas: Indicate regions with longer contact distances (positive dnorm value), where interactions are weaker.[9]
-
-
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are generated by plotting di against de for every point on the Hirshfeld surface.[3] The resulting two-dimensional histogram is a unique "fingerprint" for the molecule in its crystal environment. Distinct spikes and patterns on the plot correspond to specific interaction types (e.g., O···H, H···H, C···H), and the area under these patterns can be used to calculate the relative contribution of each contact type to the overall molecular surface.[3][8]
Experimental Protocol: A Step-by-Step Workflow for Hirshfeld Surface Analysis
The following protocol outlines the standard workflow for performing Hirshfeld surface analysis using the widely adopted CrystalExplorer software, starting from a Crystallographic Information File (CIF).[11][12]
-
Input Data Preparation: Begin with a high-quality single-crystal X-ray diffraction structure, available as a CIF file. This file contains the unit cell parameters, symmetry operations, and atomic coordinates necessary for the analysis.
-
Loading the Structure: Import the CIF into the CrystalExplorer software.[6] The program will automatically build the crystal lattice.
-
Molecule Selection: Select the central molecule for which the Hirshfeld surface will be calculated. Deselect any solvent molecules or counter-ions if you wish to analyze only the primary molecule.[13]
-
Hirshfeld Surface Generation:
-
Navigate to the surface generation tool. Select "Hirshfeld Surface" as the surface type.
-
Choose the property to be mapped onto the surface. The most common choice is dnorm. Other useful properties include di, de, Shape Index (for identifying π-π stacking), and Curvedness.[8][14]
-
Set the resolution for the surface calculation. A standard or high resolution is typically sufficient for publication-quality images.
-
-
Visual Analysis of the dnorm Surface:
-
Rotate the 3D model to inspect all sides of the molecule.
-
Identify the prominent red spots, which correspond to the most significant intermolecular contacts. Use the measurement tools to identify the atoms involved in these close contacts and correlate them with hydrogen bonds or other strong interactions.[3][12]
-
-
Generating and Decomposing 2D Fingerprint Plots:
-
Open the fingerprint plot generator. This will display the overall plot summarizing all contacts.[13]
-
Use the decomposition tools to delineate the plot into contributions from specific atom-pair contacts (e.g., O···H, H···H, C···C). This provides a quantitative percentage breakdown of all interactions influencing the crystal packing.[8]
-
-
Data Interpretation: Synthesize the information from the 3D dnorm surface and the 2D fingerprint plots. For example, a prominent, sharp spike in the O···H region of the fingerprint plot should correspond to a large, dark red spot on the dnorm surface, confirming a significant hydrogen bonding interaction.[3][4]
Caption: Complementary use of different analytical methods.
Part 3: Application in Drug Development and Crystal Engineering
In the pharmaceutical industry, controlling the solid-state properties of an API is critical. Hirshfeld surface analysis is routinely used to understand and compare the crystal packing in different polymorphs, solvates, and co-crystals. [3]By quantifying the differences in hydrogen bonding or other interactions, researchers can gain insights into the relative stability of different solid forms. [4] When combined with other techniques, this analysis becomes even more powerful. For instance, after identifying a key hydrogen bond between a ligand and a protein receptor using Hirshfeld analysis or NCI plots on a co-crystal structure, EDA can be employed to calculate the precise energetic contribution of that bond to the overall binding affinity. [15]This knowledge is invaluable for rational drug design, allowing scientists to modify functional groups to enhance favorable interactions (like strong electrostatic attraction) while minimizing unfavorable ones (like steric repulsion). [15]
Conclusion
Quantifying intermolecular interactions is a multifaceted challenge that no single method can solve completely. Hirshfeld surface analysis serves as an outstanding entry point, providing a rapid, visually rich, and comprehensive overview of the crystal packing environment. [5]It excels at answering the question: "What interactions are present and how prevalent are they?". For deeper, more quantitative questions about the strength, nature, and energetic contributions of specific interactions, it should be used as a launching pad for more computationally intensive but precise methods like QTAIM and EDA. By integrating these tools, researchers and drug development professionals can build a robust, multi-scale understanding of the intermolecular forces that govern their systems, accelerating the journey from molecular concept to functional material or effective therapeutic.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]
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GKS-EDA(TD): An energy decomposition analysis method for intermolecular interactions with excited states. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Su, P., & Li, H. (2009). Energy decomposition analysis of covalent bonds and intermolecular interactions. The Journal of Chemical Physics, 131(1), 014102. Retrieved from [Link]
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Energy Decomposition and Charge-Transfer Analysis. (n.d.). Q-Chem. Retrieved from [Link]
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Understanding intermolecular interactions and chemical bonding via energy decomposition analysis. (n.d.). American Chemical Society. Retrieved from [Link]
-
Thirman, J., & Head-Gordon, M. (2015). An energy decomposition analysis for intermolecular interactions from an absolutely localized molecular orbital reference at the coupled-cluster singles and doubles level. The Journal of Chemical Physics, 143(8), 084124. Retrieved from [Link]
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The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]
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Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). CrystalExplorer. Retrieved from [Link]
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Quick Start - CrystalExplorer Basics. (n.d.). CrystalExplorer. Retrieved from [Link]
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Price, S. L. (2004). Quantifying intermolecular interactions and their use in computational crystal structure prediction. CrystEngComm, 6, 344-353. Retrieved from [Link]
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Tan, S. Y., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section E: Crystallographic Communications, 75(3), 308-318. Retrieved from [Link]
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Hunter, C. A. (2004). Quantifying intermolecular interactions: guidelines for the molecular recognition toolbox. Angewandte Chemie International Edition, 43(40), 5310-5324. Retrieved from [Link]
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Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. Retrieved from [Link]
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CrystalExplorer17 User Guide. (2019). Scribd. Retrieved from [Link]
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Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie. Retrieved from [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved from [Link]
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El-Emam, D. A., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. ChemistrySelect, 7(48). Retrieved from [Link]
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Psycharis, V., et al. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 8(11), 137. Retrieved from [Link]
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Quantifying collective interactions in biomolecular phase separation. (2022). Nature Communications. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(18), 6689. Retrieved from [Link]
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Řezáč, J., & Hobza, P. (2012). Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions. Molecules, 17(10), 12377-12386. Retrieved from [Link]
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Combination of QTAIM/NCI plot analysis of both molecules in the... (n.d.). ResearchGate. Retrieved from [Link]
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Guesmi, A., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. Retrieved from [Link]
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Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one... (2023). MDPI. Retrieved from [Link]
-
Mzahem, A. A., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7935-7953. Retrieved from [Link]
-
Popelier, P. L. A. (2022). Non-covalent interactions from a Quantum Chemical Topology perspective. Frontiers in Chemistry, 10. Retrieved from [Link]
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Esterhuysen, C., & Matta, C. F. (2019). Evaluating common QTAIM and NCI interpretations of the electron density concentration through IQA interaction energies and 1D cross sections. University of Pretoria. Retrieved from [Link]
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Tan, S. Y., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate: Established Methods vs. Novel Approaches
Introduction
Methyl 2-(3,5-dimethoxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in a range of molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of established literature methods for the synthesis of this compound against newer, more innovative synthetic routes. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and offer insights to guide your selection of the most appropriate synthetic strategy for your research needs.
I. Established Synthetic Routes: The Workhorses of a Chemist's Toolkit
The traditional approaches to synthesizing this compound primarily revolve around the esterification of 3,5-dimethoxyphenylacetic acid. These methods are well-documented, reliable, and often serve as the initial go-to for many chemists.
A. Fischer-Speier Esterification: The Classic Approach
The most direct and widely employed method for the synthesis of this compound is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves treating 3,5-dimethoxyphenylacetic acid with methanol.[1] To favor the formation of the ester, the reaction equilibrium is typically shifted by using a large excess of methanol or by removing the water produced during the reaction.[1]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Utilizing methanol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle.
-
Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.
Experimental Protocol: Fischer-Speier Esterification
-
To a solution of 3,5-dimethoxyphenylacetic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
B. Acyl Chloride Formation Followed by Esterification
An alternative to direct acid-catalyzed esterification involves a two-step process. First, 3,5-dimethoxyphenylacetic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dimethoxyphenylacetyl chloride is then reacted with methanol to yield the desired ester.
Causality Behind Experimental Choices:
-
Acyl Chloride Intermediate: The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, leading to a much faster and often irreversible reaction with methanol. This method is particularly useful when the carboxylic acid is unreactive or when mild reaction conditions are required for the esterification step.
-
Base: A mild base, such as pyridine or triethylamine, is often added during the esterification step to neutralize the HCl generated.
Experimental Protocol: Acyl Chloride Route
-
Acyl Chloride Formation: To a solution of 3,5-dimethoxyphenylacetic acid (1.0 eq) in an inert solvent like dichloromethane or toluene, add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent and cool to 0 °C.
-
Add methanol (1.1-1.5 eq) and a base like triethylamine (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product as described previously.
II. New Synthetic Routes: Pushing the Boundaries of Efficiency and Sustainability
Recent advancements in organic synthesis have led to the development of novel methods for the preparation of esters, often focusing on principles of green chemistry, such as improved atom economy, use of less hazardous reagents, and milder reaction conditions.[2][3][4][5]
A. Palladium-Catalyzed Carbonylative Coupling
A promising new approach involves the palladium-catalyzed methoxycarbonylation of benzyl acetates. This method offers a convergent and efficient route, starting from more readily available precursors. A binary system of palladium acetate (Pd(OAc)₂) and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be effective for this transformation.[6]
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is crucial for the oxidative addition to the benzyl acetate and the subsequent carbonyl insertion and reductive elimination steps that form the ester.
-
Carbon Monoxide (CO): CO serves as the source of the carbonyl group in the final ester product.
-
Methanol: Methanol acts as the nucleophile that attacks the palladium-acyl intermediate.
Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation (Illustrative)
Note: This is a generalized protocol and requires specialized equipment for handling carbon monoxide.
-
In a pressure vessel, combine the substituted benzyl acetate (1.0 eq), palladium acetate (e.g., 2 mol%), and DPPF (e.g., 4 mol%) in methanol as the solvent.
-
Pressurize the vessel with carbon monoxide (e.g., 1-5 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 130 °C) and stir for the required time (e.g., 18 hours).[6]
-
After cooling to room temperature, carefully vent the CO pressure.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography.
B. Biocatalytic Esterification
The use of enzymes, particularly lipases, as catalysts for esterification reactions represents a significant advancement in green chemistry.[2] Biocatalysis offers high selectivity, mild reaction conditions (often at room temperature), and the use of environmentally benign solvents like water.[2]
Causality Behind Experimental Choices:
-
Enzyme (Lipase): The lipase enzyme provides a chiral environment and a specific active site that facilitates the esterification reaction with high efficiency and selectivity.
-
Aqueous Media: Many enzymatic reactions can be performed in water, reducing the need for volatile organic solvents.[2]
-
Mild Conditions: The reaction proceeds at or near room temperature, minimizing energy consumption and the formation of byproducts.
Experimental Protocol: Biocatalytic Esterification (Conceptual)
-
In a suitable buffer solution, suspend 3,5-dimethoxyphenylacetic acid (1.0 eq) and a lipase catalyst (e.g., Candida antarctica lipase B).
-
Add methanol as the acyl acceptor.
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress.
-
Upon completion, the enzyme can often be recovered by filtration for reuse.
-
Extract the product from the aqueous medium using an organic solvent.
-
Purify the product as previously described.
III. Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Parameter | Fischer-Speier Esterification | Acyl Chloride Route | Palladium-Catalyzed Carbonylation | Biocatalytic Esterification |
| Starting Material | 3,5-Dimethoxyphenylacetic acid | 3,5-Dimethoxyphenylacetic acid | Substituted Benzyl Acetate | 3,5-Dimethoxyphenylacetic acid |
| Key Reagents | H₂SO₄ or p-TsOH, Methanol | SOCl₂ or (COCl)₂, Methanol | Pd(OAc)₂, DPPF, CO, Methanol | Lipase, Methanol |
| Reaction Conditions | Reflux | 0 °C to RT | High Temperature & Pressure | Room Temperature |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent[6] | Variable, can be high |
| Atom Economy | Moderate | Poor | Good | Excellent |
| Safety Concerns | Strong acids | Corrosive & toxic reagents | Toxic CO gas, high pressure | Generally safe |
| Environmental Impact | Use of excess solvent | Generation of acidic waste | Use of heavy metal catalyst | Minimal, biodegradable catalyst |
| Scalability | Readily scalable | Scalable with caution | Requires specialized equipment | Potentially scalable |
IV. Visualizing the Synthetic Workflows
To further illustrate the differences between these synthetic pathways, the following diagrams outline the key steps involved in each process.
Caption: Fischer-Speier Esterification Workflow.
Caption: Acyl Chloride Route Workflow.
Caption: Palladium-Catalyzed Carbonylation Workflow.
V. Conclusion and Future Outlook
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, purity requirements, cost, and available equipment.
-
Fischer-Speier esterification remains a reliable and cost-effective method for large-scale synthesis, despite its moderate atom economy and use of strong acids.
-
The acyl chloride route offers high yields under milder esterification conditions but suffers from poor atom economy and the use of hazardous reagents.
-
Palladium-catalyzed carbonylation presents an elegant and convergent approach, though it requires specialized equipment and a more significant initial investment in catalysts.
-
Biocatalysis is poised to become a dominant method in the future, offering an environmentally friendly and highly selective alternative. Further research into enzyme optimization and process development will likely enhance its industrial applicability.
As the pharmaceutical industry continues to embrace the principles of green chemistry, we can anticipate a shift towards more sustainable and efficient synthetic methodologies like biocatalysis and transition-metal catalysis.[2] By understanding the nuances of both established and novel synthetic routes, researchers can make informed decisions that not only meet their immediate synthetic goals but also contribute to a more sustainable future for chemical synthesis.
References
-
Catalysis Science & Technology - IRIS. Available from: [Link]
-
MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Available from: [Link]
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Asian Journal of Research in Chemistry. Green Chemistry Approaches in Pharmaceutical Synthesis. Available from: [Link]
-
National Institutes of Health. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Available from: [Link]
- Google Patents. Process for preparation of methyl methoxyacetate.
-
Semantic Scholar. Synthesis of methy methoxy acetate from methylal and formic acid. Available from: [Link]
-
Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Available from: [Link]
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ResearchGate. Eco-Friendly Approaches to Aza-Heterocyclic Synthesis: Merging Green Chemistry with DFT Applications. Available from: [Link]
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OUCI. Green Approaches to Synthesize Organic Compounds and Drugs. Available from: [Link]
-
ResearchGate. Green Approaches to Synthesize Organic Compounds and Drugs | Request PDF. Available from: [Link]
-
ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Available from: [Link]
-
PubChem. Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate | C12H15NO5 | CID 669355. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]
- Google Patents. Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
-
ResearchGate. Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Available from: [Link]
-
PubMed. Synthetic Approaches to the New Drugs Approved during 2023. Available from: [Link]
-
The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Available from: [Link]
Sources
A Comparative Thermal Analysis Guide: Differential Scanning Calorimetry of Methyl 2-(3,5-dimethoxyphenyl)acetate
In the landscape of pharmaceutical and materials science, a thorough understanding of the thermal properties of a compound is paramount. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique, offering critical insights into the physical and chemical changes that a substance undergoes upon heating or cooling. This guide provides an in-depth comparative analysis of the thermal behavior of Methyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in various synthetic pathways.
Given the absence of published DSC data for this specific liquid-state ester, this guide will present a detailed, validated protocol for its analysis. We will then explore a predictive thermal profile for this compound and compare it with the empirical thermal behavior of two structurally relevant compounds: the foundational aromatic ester, Methyl Benzoate , and a solid-state analogue, Diphenylthis compound . This comparative approach will illuminate the influence of molecular structure on the thermal characteristics of these materials.
The Foundational Role of DSC in Material Characterization
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] This allows for the precise determination of thermal transitions such as melting, crystallization, glass transitions, and decomposition. For drug development professionals, these parameters are critical as they influence stability, processability, and bioavailability. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q6A, underscore the importance of understanding the physicochemical characteristics of new drug substances, for which DSC is an invaluable tool.[1][2][3]
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure the acquisition of high-fidelity DSC data for liquid samples like this compound, adhering to the principles outlined in ASTM E1269 for determining specific heat capacity.[4][5][6][7]
Instrumentation:
-
A calibrated heat-flux DSC instrument equipped with a refrigerated cooling system.
-
Aluminum crucibles and lids suitable for volatile samples.
-
A precision microbalance.
Experimental Parameters:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum crucible. The use of a small sample mass minimizes thermal gradients within the sample.
-
Hermetically seal the crucible to prevent evaporation of the liquid during the experiment.
-
-
Instrument Calibration:
-
Perform a two-point temperature and enthalpy calibration using certified standards, such as indium and zinc, to ensure the accuracy of the measured transitions.
-
-
Thermal Program:
-
Equilibrate the sample at 0°C.
-
Ramp the temperature from 0°C to 350°C at a heating rate of 10°C/min. A controlled heating rate is crucial for resolving thermal events.
-
Utilize a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
The resulting heat flow versus temperature curve is analyzed to identify thermal events. Endothermic events (e.g., boiling) and exothermic events (e.g., decomposition) are quantified for their onset temperature and enthalpy.
-
The integrity of this protocol is self-validating through the use of certified reference materials for calibration, ensuring the accuracy and reproducibility of the data. The inert atmosphere and sealed pans are critical choices to isolate the intrinsic thermal properties of the sample from external reactive factors.
Visualizing the DSC Workflow
Caption: A flowchart of the DSC experimental procedure.
Comparative Thermal Profiles
This compound (Hypothetical)
As a liquid at room temperature, this compound is not expected to exhibit a melting endotherm or crystallization exotherm. Its primary thermal event at atmospheric pressure would be boiling. Given its high boiling point of 94°C at a vacuum of 0.04 mmHg, its boiling point at atmospheric pressure is anticipated to be significantly higher, likely in the range of 280-300°C. At these elevated temperatures, thermal decomposition is a strong possibility for organic esters.[8][9]
Predicted DSC Thermogram: The hypothetical DSC curve would likely show a broad endotherm corresponding to its boiling point. This endotherm may be followed by or overlap with an exothermic event, indicating the onset of thermal decomposition. The presence of decomposition can often be confirmed by thermogravimetric analysis (TGA), which would show a mass loss in the same temperature range.
Methyl Benzoate (Comparative Standard)
Methyl benzoate serves as a fundamental structural analog. It is a liquid at room temperature with a well-defined melting point of -12.5°C and a boiling point of 199.6°C.[10]
Expected DSC Thermogram: A DSC analysis of methyl benzoate, starting from a sub-ambient temperature, would reveal a sharp endothermic peak at approximately -12.5°C, corresponding to its melting point. As the temperature increases, a broad endotherm would be observed with an onset around 199.6°C, indicative of its boiling point.
Diphenylthis compound (Solid-State Analogue)
This compound shares the same dimethoxyphenyl acetate moiety as our target compound but is a solid due to the bulky diphenylmethyl group. Its crystalline structure has been characterized, implying a well-defined melting point.[6]
Expected DSC Thermogram: The DSC thermogram for this solid ester would be expected to show a sharp, well-defined endothermic peak corresponding to its melting point. The temperature of this peak would provide information about the purity and crystalline perfection of the material. Depending on its thermal stability, a decomposition event may be observed at higher temperatures.
Data Summary and Comparison
| Compound | Physical State (RT) | Melting Point (°C) | Boiling Point (°C) | Expected Primary DSC Events |
| This compound | Liquid | N/A | ~280-300 (predicted at atm. pressure) | Broad endotherm (boiling) potentially overlapping with exothermic decomposition. |
| Methyl Benzoate | Liquid | -12.5[10] | 199.6[10] | Sharp endotherm (melting), broad endotherm (boiling). |
| Diphenylthis compound | Solid | To be determined experimentally | N/A (likely decomposes) | Sharp endotherm (melting), potential exothermic decomposition at higher temperatures. |
Concluding Remarks
This comparative guide illustrates the utility of Differential Scanning Calorimetry in characterizing the thermal properties of organic esters. While direct experimental data for this compound is not available, a robust, standards-compliant protocol has been presented for its analysis. By comparing its predicted thermal behavior with that of structurally related compounds, we can infer the significant influence of functional groups on the physical state and thermal transitions of a molecule. The liquid nature of the target compound, in contrast to its solid diphenylmethyl analog, highlights the impact of the ester group on crystal lattice formation. Furthermore, the comparison with methyl benzoate provides a baseline for the thermal behavior of a simple aromatic ester. For researchers and drug development professionals, such analyses are indispensable for ensuring the quality, stability, and processability of chemical compounds.
References
-
ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2011. [Link]
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). [Link]
-
Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy. [Link]
-
(IUCr) Crystal structures and Hirshfeld surface analyses of diphenylthis compound and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]
-
ICH Q6A Guideline - IKEV. [Link]
-
Astm E1269 - 11 (2018) | PDF | Differential Scanning Calorimetry | Heat - Scribd. [Link]
-
Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650 - TA Instruments. [Link]
-
Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. [Link]
-
Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol - ResearchGate. [Link]
-
Differential scanning calorimetry (DSC) melting and cooling curves for pure methyl palmitate (MeC16). - ResearchGate. [Link]
-
Crystallisation and Melting Behavior of Methyl Esters of Palm Oil - Science Publications. [Link]
-
Methyl benzoate - Wikipedia. [Link]
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- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 10. Methyl benzoate - Wikipedia [en.wikipedia.org]
Leitfaden für die Strukturüberprüfung von Methyl-2-(3,5-dimethoxyphenyl)acetat mittels 2D-NMR-Techniken
Verfasst von Ihrem Senior Application Scientist
Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine detaillierte Untersuchung des Einsatzes zweidimensionaler Kernspinresonanzspektroskopie (2D-NMR) zur eindeutigen Strukturaufklärung von Methyl-2-(3,5-dimethoxyphenyl)acetat. Wir werden über die reine Datenauflistung hinausgehen und die strategische Logik hinter der Auswahl und Interpretation von COSY-, HSQC- und HMBC-Experimenten beleuchten, um eine unanfechtbare Strukturbestätigung zu gewährleisten.
Die Herausforderung: Mehrdeutigkeiten in der 1D-NMR-Spektroskopie
Die eindimensionale (1D) ¹H- und ¹³C-NMR-Spektroskopie ist ein Grundpfeiler der Strukturaufklärung.[1][2] Für eine gegebene Probe von Methyl-2-(3,5-dimethoxyphenyl)acetat (Struktur siehe unten) könnten die 1D-Spektren erste Hinweise liefern.
Molekülstruktur mit Atomnummerierung:
Abbildung 1: Zielmolekül Methyl-2-(3,5-dimethoxyphenyl)acetat mit systematischer Atomnummerierung für die nachfolgende Spektrenzuordnung.
Ein ¹H-NMR-Spektrum würde wahrscheinlich ein Singulett für die Methylenprotonen (H7), ein Singulett für die Methylesterprotonen (H10), ein Singulett für die beiden äquivalenten Methoxygruppen (H11) und zwei Signale im aromatischen Bereich (H2/H6 und H4) zeigen. Das ¹³C-NMR-Spektrum würde die entsprechenden Kohlenstoffsignale liefern.
Allerdings bleiben entscheidende Fragen offen:
-
Eindeutige Konnektivität: Bestätigt das Spektrum zweifelsfrei, dass die Acetylgruppe an C1 des Phenylrings gebunden ist?
-
Substitutionsmuster: Beweisen die 1D-Daten allein das 3,5-Dimethoxy-Substitutionsmuster, oder könnte es sich um ein anderes Isomer handeln?
-
Zuordnungssicherheit: Welche aromatischen Signale entsprechen H2/H6 und welche H4?
Um diese Mehrdeutigkeiten aufzulösen und eine verlässliche, regulatorischen Standards entsprechende Strukturverifizierung zu erhalten, wenden wir uns den leistungsfähigeren 2D-NMR-Techniken zu.[1][3][4]
Die Strategie: Ein mehrdimensionaler Ansatz zur Strukturaufklärung
Unser Ansatz folgt einem logischen Arbeitsablauf, der schrittweise ein vollständiges Bild der molekularen Konnektivität aufbaut. Jedes Experiment liefert eine bestimmte Art von Information, und in ihrer Gesamtheit führen sie zu einer eindeutigen Lösung.
Diagramm 1: Logischer Arbeitsablauf zur Strukturaufklärung.
Schritt 1: Identifizierung der Bausteine mit HSQC
Die Kausalität der Wahl: Wir beginnen mit der Heteronuclear Single Quantum Coherence (HSQC)-Spektroskopie.[5][6] Dieses Experiment ist der logischste erste Schritt in der 2D-Analyse, da es die grundlegendsten und eindeutigsten Informationen liefert: welche Protonen direkt an welche Kohlenstoffatome gebunden sind.[7][8] Es ist eine hochempfindliche Methode, die ein klares Korrelationssignal für jede C-H-Einfachbindung erzeugt.[8][9]
Erwartete Daten und Interpretation: Das HSQC-Spektrum zeigt Korrelationen (Cross-Peaks) zwischen den chemischen Verschiebungen von direkt gebundenen ¹H- und ¹³C-Kernen.
| Proton (¹H) Signal | ¹H Chem. Verschiebung (ppm) | ¹³C Chem. Verschiebung (ppm) | Zuordnung (C-H) | Kommentar |
| H7 | 3.65 (s, 2H) | 41.5 | C7-H7 | Methylengruppe |
| H10 | 3.70 (s, 3H) | 52.3 | C10-H10 | Methylester |
| H11 | 3.78 (s, 6H) | 55.4 | C11-H11 | Zwei äquivalente Methoxygruppen |
| H4 | 6.40 (t, 1H, J=2.2 Hz) | 100.1 | C4-H4 | Aromatisches Proton zwischen den -OCH₃ |
| H2/H6 | 6.50 (d, 2H, J=2.2 Hz) | 107.5 | C2/C6-H2/H6 | Zwei äquivalente aromatische Protonen |
Tabelle 1: Erwartete HSQC-Korrelationen für Methyl-2-(3,5-dimethoxyphenyl)acetat.
Erkenntnisse aus dem HSQC:
-
Wir haben fünf einzigartige C-H-Fragmente eindeutig identifiziert.
-
Die Signale bei 171.2 ppm (C9, Carbonyl) und 138.0 ppm (C1), sowie 161.0 ppm (C3/C5) zeigen keine Korrelationen, was bestätigt, dass es sich um quarternäre Kohlenstoffe handelt – ein entscheidender Hinweis.
Schritt 2: Aufbau des Protonen-Netzwerks mit COSY
Die Kausalität der Wahl: Nachdem die C-H-Einheiten identifiziert sind, verwenden wir die Correlation Spectroscopy (COSY), um die Nachbarschaftsbeziehungen zwischen den Protonen zu bestimmen.[1][10] Das COSY-Experiment zeigt Korrelationen zwischen Protonen, die über zwei oder drei Bindungen miteinander J-gekoppelt sind.[11][12][13]
Erwartete Daten und Interpretation: Ein COSY-Spektrum zeigt die ¹H-NMR-Signale auf beiden Achsen. Off-diagonale Cross-Peaks zeigen an, welche Protonen miteinander koppeln.
| Proton 1 | Proton 2 | Korrelation erwartet? | Begründung |
| H7 (CH₂) | H10 (OCH₃) | Nein | Mehr als 3 Bindungen entfernt, keine Kopplung. |
| H7 (CH₂) | H2/H6 (Aromat.) | Nein | 4 Bindungen entfernt, Kopplung typischerweise zu schwach. |
| H2/H6 (Aromat.) | H4 (Aromat.) | Ja (schwach) | ⁴J-Kopplung (meta-Kopplung) über 4 Bindungen. Dies bestätigt das Substitutionsmuster. |
| H11 (OCH₃) | H4 (Aromat.) | Nein | 4 Bindungen entfernt, keine Kopplung. |
Tabelle 2: Erwartete COSY-Korrelationen.
Erkenntnisse aus dem COSY: Das wichtigste Ergebnis des COSY-Spektrums ist die Beobachtung einer schwachen Korrelation zwischen den aromatischen Protonen bei 6.50 ppm (H2/H6) und 6.40 ppm (H4). Diese typische meta-Kopplung ist ein starker Hinweis auf die 1,3,5-Substitution am Phenylring. Das Fehlen jeglicher anderer Korrelationen bestätigt, dass die Methylen-, Methylester- und Methoxy-Gruppen isolierte Spinsysteme sind.
Schritt 3: Verknüpfung der Fragmente mit HMBC
Die Kausalität der Wahl: Das Heteronuclear Multiple Bond Correlation (HMBC)-Experiment ist der letzte und entscheidende Schritt. Es detektiert Korrelationen zwischen Protonen und Kohlenstoffen über zwei bis vier Bindungen (²JCH, ³JCH, ⁴JCH).[7][14][15] Dies ermöglicht es uns, die zuvor identifizierten Fragmente über quarternäre Kohlenstoffe und Heteroatome hinweg zu einem vollständigen Molekül zusammenzufügen.[8][14]
Erwartete Daten und Interpretation: Das HMBC-Spektrum liefert die entscheidenden Fern-Konnektivitäten.
| Proton (¹H) | Korrelierender Kohlenstoff (¹³C) | Bindungsabstand | Strukturelle Bedeutung |
| H7 (3.65 ppm) | C1 (138.0 ppm) | ²J | Beweist die Bindung der CH₂-Gruppe an den Ring. |
| C2/C6 (107.5 ppm) | ³J | Bestätigt die Nachbarschaft zum Ring. | |
| C9 (171.2 ppm) | ²J | Beweist die Bindung der CH₂-Gruppe an das Carbonyl. | |
| H10 (3.70 ppm) | C9 (171.2 ppm) | ³J | Bestätigt die Ester-Funktionalität. |
| H11 (3.78 ppm) | C3/C5 (161.0 ppm) | ³J | Beweist die Bindung der Methoxygruppen an C3/C5. |
| H2/H6 (6.50 ppm) | C4 (100.1 ppm) | ³J | Bestätigt die Ringkonnektivität. |
| C1 (138.0 ppm) | ²J | Bestätigt die Nachbarschaft zur Acetylgruppe. | |
| C7 (41.5 ppm) | ³J | Bestätigt die Nachbarschaft zur Acetylgruppe. | |
| C3/C5 (161.0 ppm) | ³J | Bestätigt die Nachbarschaft zu den Methoxy-Positionen. | |
| H4 (6.40 ppm) | C2/C6 (107.5 ppm) | ³J | Bestätigt die Ringkonnektivität. |
| C3/C5 (161.0 ppm) | ²J | Bestätigt die Nachbarschaft zu den Methoxy-Positionen. |
Tabelle 3: Schlüssel-HMBC-Korrelationen zur finalen Strukturaufklärung.
Erkenntnisse aus dem HMBC: Die HMBC-Daten fügen das Puzzle zusammen:
-
H7 → C1 & C9: Die Methylenprotonen zeigen Korrelationen sowohl zum quarternären Ringkohlenstoff C1 als auch zum Carbonylkohlenstoff C9. Dies ist der unanfechtbare Beweis für das C7-C1 und C7-C9 Bindungsgerüst.
-
H10 → C9: Die Protonen des Methylesters korrelieren mit dem Carbonylkohlenstoff C9 und bestätigen die Methyl-Ester-Gruppe.
-
H11 → C3/C5: Die Methoxy-Protonen korrelieren mit den aromatischen Kohlenstoffen C3/C5, was ihre Position am Ring eindeutig festlegt.
-
Aromatische Korrelationen: Die Korrelationen der aromatischen Protonen (H2/H6, H4) zu den benachbarten Kohlenstoffen (C1, C3/C5) bestätigen das gesamte Substitutionsmuster des Rings.
Synthese und Strukturbestätigung
Die kombinierte Analyse von HSQC, COSY und HMBC liefert eine sich selbst validierende und lückenlose Beweisführung für die Struktur von Methyl-2-(3,5-dimethoxyphenyl)acetat. Die wichtigsten Fern-Korrelationen aus dem HMBC-Experiment, die die molekularen Fragmente miteinander verbinden, sind im folgenden Diagramm dargestellt.
Diagramm 2: Schlüssel-HMBC-Korrelationen zur Strukturverifizierung.
Schlussfolgerung: Durch die systematische Anwendung und Interpretation von HSQC-, COSY- und HMBC-Experimenten konnten wir die Struktur von Methyl-2-(3,5-dimethoxyphenyl)acetat eindeutig und lückenlos verifizieren. Dieser mehrdimensionale Ansatz überwindet die Limitierungen der 1D-NMR und stellt den Goldstandard für die Strukturaufklärung in der chemischen Forschung und pharmazeutischen Entwicklung dar.
Anhang: Experimentelle Protokolle
Die folgenden Protokolle beschreiben eine allgemeine Vorgehensweise zur Aufnahme von 2D-NMR-Spektren auf einem modernen Bruker-Spektrometer. Die Parameter müssen je nach Probenkonzentration und Spektrometer angepasst werden.
1. Probenvorbereitung:
-
Lösen Sie ca. 5-10 mg der Substanz in ca. 0.6 mL deuteriertem Chloroform (CDCl₃) oder einem anderen geeigneten deuterierten Lösungsmittel.
-
Filtrieren Sie die Lösung bei Bedarf in ein sauberes 5-mm-NMR-Röhrchen.
2. Aufnahme des ¹H-Referenzspektrums:
-
Erstellen Sie ein neues Datenset (z.B., Experiment 1).[16]
-
Führen Sie das Tuning und Matching der Probe für den ¹H-Kanal durch.
-
Führen Sie eine automatische oder manuelle Shim-Prozedur durch, um eine optimale Linienform und Auflösung zu erzielen.[16]
-
Nehmen Sie ein quantitatives ¹H-Spektrum mit Standardparametern auf.
-
Verarbeiten (Fourier-Transformation, Phasenkorrektur) und kalibrieren Sie das Spektrum (z.B. auf das Restprosignal von CHCl₃ bei 7.26 ppm).
-
Bestimmen und notieren Sie den kleinsten Spektralbereich (Sweep Width, SW) in ppm, der alle Signale umfasst, sowie die Mittenfrequenz (Transmitter Offset, o1p).[16][17]
3. Allgemeine Vorgehensweise für 2D-Experimente (COSY, HSQC, HMBC):
-
Erstellen Sie ein neues Experiment (z.B., Exp. 10 für COSY) unter demselben Namen wie das ¹H-Spektrum.[17]
-
Laden Sie das entsprechende Standard-Parameterset (z.B., COSYGP, HSQCEDGP, HMBCGP).[17]
-
Spektralbreiten anpassen:
-
Übernehmen Sie die optimierten Werte für SW und o1p aus dem ¹H-Referenzspektrum für die F2-Dimension (¹H).[16]
-
Für Homonukleare Experimente (COSY): Übernehmen Sie dieselben Werte auch für die F1-Dimension.[16]
-
Für Heteronukleare Experimente (HSQC, HMBC): Stellen Sie die F1-Dimension (¹³C) so ein, dass sie den relevanten Bereich abdeckt (z.B., 0-180 ppm).
-
-
Akquisitionszeiten und Auflösung anpassen:
-
Die Anzahl der Scans (NS) pro Inkrement sollte an die Probenkonzentration angepasst werden (typischerweise 2, 4, 8 oder 16).
-
Die Anzahl der Inkremente in der F1-Dimension (TD(f1)) bestimmt die Auflösung in dieser Dimension (typischerweise 256 oder 512).
-
-
Starten Sie die Akquisition. 2D-Experimente werden immer ohne Probenrotation durchgeführt.[14][17]
-
Datenverarbeitung:
-
Nach der Messung führen Sie eine zweidimensionale Fourier-Transformation durch (Befehl: xfb).[16]
-
Führen Sie eine automatische oder manuelle Phasenkorrektur in beiden Dimensionen durch.
-
Kalibrieren Sie die Achsen anhand der Referenzspektren.
-
Referenzen
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Verfügbar unter: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Verfügbar unter: [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Verfügbar unter: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Verfügbar unter: [Link]
-
Sathis Kumar, D. et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research. Verfügbar unter: [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Verfügbar unter: [Link]
-
The Organic Chemistry Tutor. (2021). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Verfügbar unter: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Verfügbar unter: [Link]
-
Weizmann Institute of Science. (n.d.). COSY. Verfügbar unter: [Link]
-
Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Verfügbar unter: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Verfügbar unter: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Verfügbar unter: [Link]
-
Araya-Maturana, R., et al. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Natural Product Communications. Verfügbar unter: [Link]
-
University of Maryland, Baltimore. (2022). Manually Setting up 2D experiments | Nuclear Magnetic Resonance Facility. Verfügbar unter: [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Verfügbar unter: [Link]
-
Organic Spectroscopy International. (2014). 1H-1H COSY NMR. Verfügbar unter: [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Verfügbar unter: [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Verfügbar unter: [Link]
-
Asiri, A. M., et al. (2012). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Verfügbar unter: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(3,5-dimethoxyphenyl)acetate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(3,5-dimethoxyphenyl)acetate (CAS No. 6512-32-9). Our focus is to empower you with the knowledge to implement safe, effective, and compliant laboratory practices that extend beyond the product itself, ensuring both your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound is an aromatic ester. The hazard classification for this specific compound presents some variability between suppliers. One safety data sheet (SDS) indicates that the product does not meet the criteria for classification in any hazard class[1]. However, other sources for structurally similar compounds, such as Methyl 2-(3-methoxyphenyl)acetate, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation[2].
Given this variability, this guide adopts a conservative approach, recommending practices that mitigate these potential risks. It is a fundamental principle of laboratory safety to treat substances of uncertain toxicity with a high degree of caution.
Globally Harmonized System (GHS) Hazard Statements to Consider:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Always consult the specific Safety Data Sheet (SDS) provided with your product and perform a risk assessment for your specific experimental conditions.[3]
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against chemical exposure. The following protocol is designed to provide robust protection during the handling of this compound.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Eye injuries in the laboratory are often severe and irreversible, yet almost entirely preventable.[4]
-
Minimum Requirement: At all times, in any laboratory space where this compound is present, ANSI Z87.1-compliant safety glasses with side shields must be worn.[5][6][7] Standard prescription glasses are not a substitute for safety glasses as they lack impact resistance and side protection.[4][7]
-
Splash Hazard Operations: When transferring solutions, performing reactions, or any activity with a risk of splashing, upgrade your protection to chemical splash goggles.[5] For procedures with a significant splash or aerosol generation risk, a face shield worn over safety goggles is required to protect the entire face.[5]
Hand Protection: Selecting the Right Glove Material
Choosing the correct glove material is critical, as no single glove offers universal protection.[8] this compound's classification as an aromatic ester requires careful consideration, as some common laboratory gloves, like nitrile, may offer poor resistance to this chemical class.[9][10]
| Glove Material | General Resistance to Esters | Recommended Use Case |
| Nitrile | Poor to Fair[9][10] | Suitable for splash protection or incidental contact only. Must be changed immediately upon contamination. |
| Butyl Rubber | Good to Excellent[8][11] | Recommended for operations involving prolonged or direct contact with the chemical. |
| Viton® | Excellent[10][11] | Ideal for high-risk procedures or extended handling, offering superior resistance to aromatic compounds. |
Operational Protocol for Hand Protection:
-
Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[8]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove is splashed or contact is suspected, remove it immediately, wash your hands thoroughly, and don a new glove.
-
Doffing: Remove gloves without touching the outside of the glove with your bare skin to prevent contamination.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hand Hygiene: Always wash your hands with soap and water after removing gloves.[2]
Skin and Body Protection
A clean, buttoned laboratory coat is mandatory to protect your skin and personal clothing from accidental spills. For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.[2] Ensure your attire covers your legs, and wear closed-toe shoes.[1]
Respiratory Protection
Engineering controls are the preferred method for respiratory protection.
-
Primary Control: All procedures involving the handling of solid this compound or its solutions should be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[1]
-
Secondary Control: If a risk assessment determines that a fume hood is not feasible or may not provide sufficient protection for a specific, high-risk procedure (e.g., large-scale material transfer outside of a hood), a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Chemical Waste and Contaminated PPE
Proper disposal is a critical final step in the chemical handling process, governed by the EPA's Resource Conservation and Recovery Act (RCRA).[12][13] Improper disposal can pose risks to human health and the environment.[13]
Step-by-Step Disposal Protocol
-
Identify and Characterize Waste: All waste containing this compound, including leftover material, solutions, and contaminated items, must be treated as hazardous waste.[12]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused chemical and grossly contaminated items (e.g., weigh boats, paper towels used for spills) in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[12]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, sealed bag or container labeled "Hazardous Waste - Contaminated PPE."
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed and in secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported by a licensed transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
Crucial Do Nots:
-
DO NOT dispose of this compound down the drain.[15]
-
DO NOT place contaminated items in the regular trash.[15]
-
DO NOT allow waste containers to remain open to the atmosphere.
By adhering to these detailed protocols, you contribute to a robust culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
International Safety Components, Ltd. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Guideline for Choosing Protective Eyewear. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Honeywell Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
Autech Scientific. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Lab Manager. (2018, September 11). Essential Eye Protection for the Lab. Retrieved from [Link]
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Sci-Supplies. (n.d.). Methyl (3,5-Dimethoxyphenyl)acetate >98.0%(GC) 1g. Retrieved from [Link]
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Safety Partners, LLC. (2022, March 13). Laboratory Eye Protection. Retrieved from [Link]
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Spotlight Solutions. (2019, October 23). Lab Safety Glasses: Ensuring Compliance in the Laboratory. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
